6-Methoxy-4-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVGYFIYXWVPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961398 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41037-26-7 | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-4-methylquinoline Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-4-methylquinoline (CAS Number: 41037-26-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document explores its chemical properties, synthesis, spectroscopic profile, and applications, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This nitrogen-containing heterocyclic aromatic compound has demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This compound, as a substituted quinoline, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 41037-26-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Melting Point | 52 °C | [3] |
| Appearance | White to Almost white powder to crystal | - |
| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol, DMSO, and DMF. |
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for quinoline ring formation. The Doebner-von Miller reaction provides a classic and effective approach. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4]
Doebner-von Miller Synthesis: A Step-by-Step Protocol
A detailed experimental protocol for the synthesis of this compound is provided in the patent literature (WO2007060685A1). This method utilizes 4-methoxyaniline and methyl vinyl ketone as key starting materials.
Reaction Scheme:
A representative Doebner-von Miller synthesis of this compound.
Experimental Protocol:
-
Step 1: Initial Reaction Setup
-
To a stirred solution of 4-methoxyaniline (1g, 8.1 mmol) in acetic acid (10 ml), add activated "silferc" (1.3g, ferric chloride 8.1 mmol) under a nitrogen atmosphere.
-
-
Step 2: Addition of α,β-Unsaturated Ketone
-
Stir the reaction mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (MVK) (0.62g, 8.9 mmol) over a period of 15 minutes.
-
-
Step 3: Heating and Cyclization
-
Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.
-
Add anhydrous zinc chloride (1.1g, 8.1 mmol) to the mixture.
-
Reflux the reaction for an additional two hours.
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture and filter to remove any solids.
-
Basify the filtrate with a 10% sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the final product.
-
Mechanistic Insights: The Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is a subject of discussion but is generally understood to proceed through a series of key steps. A proposed mechanism involves a fragmentation-recombination pathway.[5]
A simplified mechanistic pathway of the Doebner-von Miller reaction.
The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step involves an oxidation of the dihydroquinoline to the aromatic quinoline product. The exact nature of the oxidizing species can vary depending on the reaction conditions.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, data from closely related analogs provide valuable insights for interpretation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group at the 4-position, and a singlet for the methoxy group at the 6-position. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. Based on data for similar 6-methoxyquinoline derivatives, the chemical shifts (δ) in CDCl₃ are anticipated to be in the following ranges:[6]
-
CH₃ (at C4): ~2.5 ppm (singlet)
-
OCH₃ (at C6): ~3.9 ppm (singlet)
-
Aromatic Protons: 7.0 - 8.8 ppm (multiplets and doublets)
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the quinoline ring. Predicted chemical shifts based on analogs are:[6]
-
CH₃ (at C4): ~18 ppm
-
OCH₃ (at C6): ~55 ppm
-
Aromatic and Heteroaromatic Carbons: 100 - 160 ppm
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 173, corresponding to its molecular weight.[7] Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 130.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1030 cm⁻¹
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a variety of target molecules with potential biological activity.
-
Pharmaceutical Drug Discovery: The quinoline nucleus is a well-established pharmacophore.[1] This compound can be used as a starting material for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.
-
Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. Derivatives of this compound can be designed and synthesized to act as fluorescent probes for biological imaging and sensing applications.
-
Antimicrobial Research: Quinolone and quinoline derivatives have a long history as antimicrobial agents. This compound can be a precursor for the synthesis of new antibacterial and antifungal compounds.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in various scientific disciplines. Its synthesis via the Doebner-von Miller reaction is a well-established and efficient method. A comprehensive understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization in the design and synthesis of novel compounds for drug discovery, materials science, and other research applications. This guide provides a foundational understanding to aid researchers and scientists in their work with this important chemical entity.
References
- 1. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 2. Quinoline, 6-methoxy-4-methyl- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. iipseries.org [iipseries.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
physical characteristics of 6-Methoxy-4-methylquinoline
An In-depth Technical Guide to the Physical Characteristics of 6-Methoxy-4-methylquinoline
This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound (CAS No. 41037-26-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination and interpretation of these characteristics. The structure of this guide is tailored to logically present the identity, purity, and structural attributes of the compound, reflecting a standard workflow in chemical characterization.
Core Physicochemical Identity
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] Its foundational properties, which dictate its handling, storage, and reactivity, are summarized below. The compound typically appears as a white to almost white crystalline powder.[2]
| Property | Value | Source(s) |
| CAS Number | 41037-26-7 | [3][4] |
| Molecular Formula | C₁₁H₁₁NO | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 51 - 54 °C | [2][4] |
| Boiling Point | 301.3 °C at 760 mmHg; 158 °C at 10 mmHg | [2][3] |
Melting Point Analysis: A Criterion for Purity
The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp, narrow melting range, typically 0.5-1.5°C, is indicative of a pure compound.[5] Impurities will depress the melting point and broaden the melting range.[6][7] For this compound, a reported melting point of 51-54°C suggests that a high-purity sample should melt consistently within this narrow window.[2]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a fundamental and widely used technique for accurate melting point determination.[8]
Causality and Experimental Insight: This protocol is designed to ensure uniform and controlled heating, which is paramount for obtaining a reproducible melting range. The initial rapid heating phase efficiently locates an approximate melting temperature, while the subsequent slow ramp (1-2°C/minute) is crucial for allowing the system to remain in thermal equilibrium, providing the precision needed to observe the onset and completion of melting accurately.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is effective.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of material (1-2 mm in height) is sufficient.[5]
-
Sample Compaction: Compact the sample at the bottom of the sealed capillary tube by tapping the tube or by dropping it through a long glass tube.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/minute) to find a rough estimate of the melting point.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Workflow for Melting Point Determination```dot
Caption: Solubility Characterization Flowchart.
Spectroscopic Signature: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous structural confirmation. The combined data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. F[9]or this compound, the spectrum is expected to be complex but show several characteristic peaks.
-
Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring. *[10][11] Aliphatic C-H Stretch: Bands corresponding to the methyl (-CH₃) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C and C=N Ring Stretching: A series of medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the quinoline aromatic ring system. *[12][13] C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ "fingerprint" region can help confirm the substitution pattern on the aromatic ring.
[13]#### 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Substituents on the quinoline ring significantly alter the electronic environment, causing predictable shifts in NMR signals.
[14]* ¹H NMR:
- Aromatic Protons (5H): The protons on the quinoline ring will appear in the downfield region, typically between δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system.
- Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm, characteristic of an -OCH₃ group attached to an aromatic ring. [15] * Methyl Protons (3H): A sharp singlet corresponding to the C4-methyl group will appear in the upfield region, likely around δ 2.3-2.7 ppm.
-
¹³C NMR:
-
Aromatic Carbons (9C): The carbon atoms of the quinoline ring will resonate in the δ 110-160 ppm range. T[13]he carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (1C): The -OCH₃ carbon will appear as a distinct signal around δ 55-60 ppm.
-
Methyl Carbon (1C): The C4-methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For heterocyclic compounds, the molecular ion peak is often prominent.
[16]* Molecular Ion (M⁺): The electron ionization (EI) mass spectrum of this compound will show a strong molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to its molecular weight. *[3] Fragmentation: Common fragmentation pathways for quinoline derivatives may include the loss of a methyl radical (•CH₃) from the C4 position or the methoxy group, leading to fragment ions at m/z 158. Further fragmentation of the ring system can also occur, providing additional structural information.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 41037-26-7 | this compound - Synblock [synblock.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. westlab.com [westlab.com]
- 9. azooptics.com [azooptics.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
The Solubility Profile of 6-Methoxy-4-methylquinoline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 6-methoxy-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry. As a crucial parameter influencing bioavailability and formulation, a thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its evaluation, including an estimated solubility profile based on the properties of structurally analogous compounds.
Introduction: The Significance of this compound in Medicinal Chemistry
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research.[2] this compound, in particular, is a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. Understanding its solubility is a critical first step in harnessing its full potential, as it directly impacts formulation strategies, dosage form design, and ultimately, the in vivo performance of any drug candidate derived from it.[3] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability, hindering the drug development process.[4]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [5] |
| Molecular Weight | 173.214 g/mol | [5] |
| Melting Point | 52 °C | [5] |
| Boiling Point | Not Available | [5] |
| Density | Not Available | [5] |
| Appearance | Likely a solid at room temperature | [2] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in each other.
Polarity and Intermolecular Forces
The polarity of this compound is influenced by the presence of the nitrogen atom in the quinoline ring and the methoxy group. The nitrogen atom introduces a dipole moment, making the molecule polar. The methoxy group, with its oxygen atom, can also participate in hydrogen bonding as an acceptor. These features suggest that this compound will be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.
A study on the dipole moment of the related compound 6-methoxyquinoline indicated a higher dipole moment in the excited state compared to the ground state, suggesting a charge transfer character which contributes to its polarity.[7]
Hansen Solubility Parameters (HSP)
Estimated Solubility Profile of this compound
In the absence of direct experimental data, an estimated solubility profile can be constructed based on the known properties of this compound and the solubility of structurally similar compounds. For instance, the related compound 6-methoxy-4-methylquinolin-2-ol is reported to be soluble in alcohol, ether, benzene, and carbon disulfide.[2] Given the structural similarities, it is reasonable to infer a similar qualitative solubility pattern for this compound.
Table of Estimated Solubility:
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen and methoxy oxygen of the solute, and the polar nature of both solute and solvent is compatible. |
| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with this compound. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |
| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is compatible. |
| Halogenated Hydrocarbons | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the quinoline ring is aromatic, the overall polarity of the molecule may limit its solubility in nonpolar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar solute and nonpolar solvent will likely result in poor solubility. |
| Water | Low | The presence of the large, nonpolar quinoline ring system is expected to dominate over the polar functional groups, leading to low aqueous solubility. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The concentration of the dissolved compound should be monitored over time to confirm that a plateau has been reached.[7]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.
-
Diagram of the Shake-Flask Method Workflow:
References
An Enduring Legacy: A Technical Guide to the Discovery and History of Quinoline Derivatives
Introduction
The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and enduring privileged structures in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of front-line therapeutics is a narrative of serendipity, systematic synthesis, and the relentless pursuit of treating human disease. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline ring system quickly became a focal point of intense synthetic and pharmacological investigation[1][2][3][4]. This technical guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline derivatives. It details the progression from foundational synthetic methods to their establishment as potent agents against malaria and bacterial infections, serving as a vital resource for professionals in drug discovery and development.
Part 1: The Dawn of Quinoline Chemistry: Isolation and Foundational Syntheses
The story of quinoline begins not in a pharmacology lab, but in the industrial world of the 19th century.
Discovery and Structural Elucidation
In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing the complex mixture of organic compounds in coal tar, isolated a substance he named "leukol" (white oil)[5]. Almost a decade later, in 1842, Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with a strong base, which he called "Chinolein" or "quinoline"[5]. It was later confirmed by August Hoffmann that these two substances were, in fact, identical[5]. The correct bicyclic structure, a fusion of a benzene and pyridine ring, was proposed by August Kekulé in 1869, providing the theoretical framework necessary for chemists to begin designing synthetic routes to this intriguing new scaffold[2].
The Classical Era of Synthesis
The late 19th century saw the development of several named reactions that became the cornerstones of quinoline chemistry. These methods allowed for the large-scale production of quinoline and its derivatives, moving beyond the reliance on coal tar isolation and enabling systematic investigation into their properties[2][3].
The Skraup Synthesis (1880)
Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring[3][6]. The reaction is a vigorous, acid-catalyzed condensation of an aromatic amine (like aniline) with glycerol, in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent (traditionally nitrobenzene)[2][3][6].
The causality behind this one-pot reaction is a cascade of classical organic transformations. The sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, oxidation by nitrobenzene to yield the aromatic quinoline ring[6].
Experimental Protocol: Classical Skraup Synthesis of Quinoline [6]
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to 38 g of aniline and 120 g of glycerol.
-
Moderation: Add 25 g of ferrous sulfate heptahydrate. This is not a catalyst but a crucial moderator to temper the highly exothermic nature of the reaction.
-
Addition of Oxidant: Slowly and carefully add 65 g of nitrobenzene to the mixture with gentle swirling.
-
Heating: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is self-sustaining for a period.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.
-
Workup: Allow the mixture to cool. Dilute with water and steam distill to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.
-
Purification: The distillate is neutralized with sodium hydroxide. The quinoline layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and the solvent is removed. The crude quinoline is then purified by distillation.
The Combes Quinoline Synthesis (1888)
Reported by Alphonse Combes in 1888, this method provides a route to 2,4-substituted quinolines[7][8]. It involves the acid-catalyzed condensation of an aniline with a β-diketone[3][7][9][10]. The choice of a β-diketone substrate is a key differentiator from other classical methods, allowing for direct installation of substituents at the 2- and 4-positions of the quinoline core[7].
The reaction proceeds via the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to yield the final substituted quinoline product[7].
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [3]
-
Condensation: Mix equimolar amounts of aniline and acetylacetone (a β-diketone) in a flask. The reaction to form the enamine intermediate is often spontaneous and exothermic.
-
Cyclization: Slowly and with cooling, add the mixture to an excess of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture, typically at 100-120°C, for 2-3 hours to drive the cyclization and dehydration steps.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until alkaline.
-
Extraction & Purification: The precipitated product is collected by filtration or extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or chromatography.
Caption: Foundational workflows for quinoline synthesis.
Other significant classical methods developed during this era include the Doebner-von Miller , Conrad-Limpach , and Friedländer syntheses, each offering unique pathways to differently substituted quinoline derivatives and collectively forming the bedrock of quinoline chemistry[3][11][12].
Part 2: The Antimalarial Revolution: From Bark to Benchtop
The first and most profound therapeutic impact of the quinoline scaffold was in the fight against malaria.
Quinine: The Natural Blueprint
Long before its chemical structure was known, the bark of the South American cinchona tree was used to treat fevers[13]. Jesuit missionaries observed its use by native populations in Peru in the 17th century and brought it to Europe, where it became known as "Jesuit's bark"[14][15][16]. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid and named it quinine [13][17]. For centuries, quinine was the only effective treatment for malaria, marking the first successful use of a chemical compound to treat an infectious disease[14][17]. It remained the mainstay of malaria therapy until the development of more effective synthetic antimalarials in the 1920s and beyond[14].
The Synthetic Champions: 4-Aminoquinolines
The strategic importance of quinine, particularly during wartime, drove intense research into synthetic alternatives. This led to the golden age of quinoline-based antimalarial drug discovery.
Chloroquine
In 1934, scientists at the German company Bayer synthesized a 4-aminoquinoline compound they named Resochin[13]. However, it was initially deemed too toxic and set aside. During World War II, the need for antimalarials became critical, and American researchers, after screening over 14,000 compounds, independently developed a slightly modified version of a captured German drug, which they called chloroquine [13][18]. It was only later that they realized chloroquine and the supposedly toxic Resochin were identical[13].
Approved for medical use in 1946, chloroquine was more effective and had fewer side effects than previous drugs[18]. It quickly became the first-line treatment for malaria worldwide and a cornerstone of the WHO's global malaria eradication campaign in the 1950s[13][18].
Hydroxychloroquine
In the 1940s, to improve upon the safety profile of chloroquine, researchers made a slight structural modification, adding a hydroxyl group to one of the N-ethyl substituents on the side chain. This created hydroxychloroquine , which was found to be less toxic than its parent compound[19][20]. It was approved for medical use in 1955 and demonstrated similar efficacy against malaria[19].
Targeting the Liver: 8-Aminoquinolines
While 4-aminoquinolines were highly effective against the blood stages of the malaria parasite, they could not eliminate the dormant liver forms (hypnozoites) of Plasmodium vivax and P. ovale, which cause relapsing infections. This critical therapeutic gap was filled by the 8-aminoquinoline class.
Primaquine
Synthesized in 1946 in the USA, primaquine remains the most important member of this class[21][22]. It was developed as part of a WWII-era program to find drugs that could protect soldiers from the relapsing malaria prevalent in the Pacific theater[23][24]. Approved for use in 1952, primaquine's unique ability is to kill the hypnozoites in the liver, thus providing a "radical cure" for P. vivax and P. ovale infections[21][25]. It is also active against the gametocyte stages of all malaria species, making it useful for blocking transmission of the disease[21][25].
Mechanism of Action and the Rise of Resistance
The primary mechanism of action for quinoline antimalarials like chloroquine is the disruption of heme detoxification in the parasite[26][27]. Inside an infected red blood cell, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme[27][28]. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment)[28][29].
Chloroquine, a weak base, accumulates to high concentrations within the parasite's acidic food vacuole[26]. There, it binds to heme, forming a complex that caps the growing hemozoin crystal[29]. This prevents further polymerization, leading to a buildup of toxic free heme that ultimately kills the parasite[26][28].
Caption: Mechanism of action for quinoline antimalarials.
Unfortunately, the widespread use of chloroquine led to the emergence and spread of resistant P. falciparum strains, first noted in the late 1950s[13][14]. This resistance rendered the drug ineffective in many parts of the world, a major setback in the global fight against malaria[30].
Part 3: A New Frontier: The Quinolone Antibacterials
In a remarkable example of scientific serendipity, the quest for better antimalarials inadvertently opened a new chapter in antibacterial therapy.
An Accidental Discovery: Nalidixic Acid
In 1962, while attempting to synthesize chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a by-product[31][32]. This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed modest antibacterial activity[33]. This discovery spurred further investigation, leading to the synthesis of nalidixic acid , which, while technically a naphthyridine, is universally considered the first of the quinolone antibiotics[31][32][33].
Introduced clinically in 1967, nalidixic acid had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was used mainly for treating urinary tract infections (UTIs)[32][34]. Its mechanism of action was novel: it inhibited bacterial DNA gyrase, an essential enzyme for DNA replication[35].
The Fluoroquinolone Revolution
The true potential of the quinolones was unlocked in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the core structure. This single modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, giving rise to the fluoroquinolones [32][34]. This class of antibiotics evolved through distinct "generations," each offering broader activity.
| Generation | Key Structural Feature | Spectrum of Activity | Representative Drugs |
| First | Basic quinolone/naphthyridine core | Narrow: Primarily Gram-negative enteric bacteria. Used for UTIs. | Nalidixic acid, Cinoxacin[31] |
| Second | C-6 Fluoro group | Expanded: Excellent Gram-negative, some Gram-positive, and atypical coverage. | Ciprofloxacin, Norfloxacin[31][32] |
| Third | Modifications to side chains | Further improved Gram-positive (especially Streptococcus pneumoniae) and atypical coverage. | Levofloxacin, Gatifloxacin |
| Fourth | Bulky C-8 substituent | Broadest spectrum: Excellent Gram-positive, Gram-negative, and anaerobic coverage. | Moxifloxacin, Trovafloxacin |
Dual-Target Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes known as topoisomerases: DNA gyrase and topoisomerase IV [35].
-
DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process required to relieve torsional strain during DNA replication and transcription.
-
Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into new cells.
By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzymes in their active state, leading to double-strand breaks in the bacterial chromosome and subsequent cell death[32].
Caption: Dual-target mechanism of fluoroquinolone antibiotics.
Part 4: Modern Perspectives and Future Directions
The quinoline scaffold remains a highly active area of research. Modern investigations focus on refining structure-activity relationships (SAR), developing greener synthetic methods, and exploring new therapeutic applications.
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded critical insights into how specific structural modifications impact biological activity:
-
Antimalarials: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position is essential for high potency. Modifications to the dialkylaminoalkyl side chain at the 4-position significantly influence activity, toxicity, and pharmacokinetic properties[36].
-
Antibacterials: For fluoroquinolones, the C-6 fluorine atom is critical for gyrase inhibition and broad-spectrum activity. The substituent at the N-1 position influences potency and pharmacokinetics, while the group at the C-7 position modulates the spectrum of activity and target preference (DNA gyrase vs. Topoisomerase IV)[33].
Modern Synthetic Approaches
While the classical named reactions are foundational, modern organic synthesis has introduced more efficient and environmentally friendly methods. These include multicomponent reactions (MCRs), which allow for the construction of complex quinoline derivatives in a single step, and the use of novel catalysts (including metal- and organocatalysts) to improve yields and reduce waste[11][37][38]. Microwave-assisted synthesis has also been employed to shorten reaction times and improve efficiency for classical reactions like the Skraup and Friedlander syntheses[11].
Expanding Therapeutic Horizons
The versatility of the quinoline nucleus continues to be explored for a wide range of diseases. Researchers are actively investigating quinoline derivatives as potential anticancer, antiviral, anti-inflammatory, antifungal, and neuroprotective agents, ensuring that this remarkable scaffold will remain at the forefront of medicinal chemistry for the foreseeable future[12][37][39].
References
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biological activity of 6-Methoxy-4-methylquinoline
An In-depth Technical Guide to the Biological Activity of 6-Methoxy-4-methylquinoline
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this vast chemical family, this compound (CAS: 41037-26-7; Molecular Formula: C₁₁H₁₁NO; Molecular Weight: 173.21 g/mol ) emerges as a compound of significant interest.[1][2] While direct biological data on this specific molecule is focused, its structural motifs are integral to numerous derivatives exhibiting potent antiparasitic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and inferred biological activities of the this compound core. We will delve into its mechanisms of action, supported by data from closely related analogs, and present detailed experimental protocols to facilitate further investigation into this promising chemical scaffold.
Physicochemical Characteristics and Synthetic Landscape
This compound is an organic solid with a melting point of approximately 51-54 °C.[1] Its chemical architecture, featuring a bicyclic aromatic system with a basic nitrogen atom, is modified by a methoxy group at the 6-position and a methyl group at the 4-position. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, lipophilicity, and potential for interaction with biological targets.[1][3]
The synthesis of the quinoline core is well-established, with classic methodologies like the Skraup and Doebner reactions providing versatile routes to a wide array of derivatives.[3][4] The Skraup synthesis, for instance, typically involves the reaction of an aniline (like p-anisidine) with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring system.[4]
References
The Evolving Landscape of 6-Methoxy-4-methylquinoline: A Technical Guide for Therapeutic Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] Within this privileged class of heterocycles, the 6-methoxy-4-methylquinoline core has emerged as a particularly compelling framework for the design of novel bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimalarial, and emerging neuroprotective properties.[2][3] This in-depth technical guide provides a comprehensive exploration of this compound derivatives and their analogues. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between synthetic strategies, structural modifications, and biological outcomes. It offers field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their future applications in drug discovery.
The Strategic Importance of the this compound Core
The unique arrangement of the methoxy group at the 6-position and the methyl group at the 4-position of the quinoline ring system imparts a distinctive combination of electronic and steric properties. The electron-donating methoxy group can influence the molecule's overall polarity, metabolic stability, and potential for hydrogen bonding, which are critical for target engagement and pharmacokinetic profiles.[4] The 4-methyl group can provide a crucial steric anchor for binding within protein active sites and can be a site for further chemical modification to fine-tune activity and selectivity. This inherent structural blueprint has made the this compound scaffold a fertile ground for the development of targeted therapeutic agents.
Synthetic Strategies: Building the Core and its Derivatives
The construction of the this compound core and its subsequent derivatization relies on a robust toolkit of classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthesis of the Quinoline Ring
Two of the most venerable and reliable methods for constructing the quinoline nucleus are the Combes synthesis and the Doebner-von Miller reaction.
-
The Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5] For the synthesis of 2,4-disubstituted 6-methoxyquinolines, p-anisidine serves as the key aniline precursor. The reaction proceeds through the formation of an enamine intermediate, followed by a rate-determining intramolecular electrophilic aromatic substitution (annulation) and subsequent dehydration to yield the aromatic quinoline ring.[6]
Diagram: General Mechanism of the Combes Synthesis
Caption: The Combes synthesis proceeds via enamine formation, cyclization, and aromatization.
-
The Doebner-von Miller Reaction: This reaction provides a versatile route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] It is particularly well-suited for the synthesis of this compound using p-anisidine and methyl vinyl ketone. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[8] A significant challenge in this synthesis is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to tar formation and reduced yields.[8]
Diagram: Doebner-von Miller Reaction Workflow
Caption: Key steps in the Doebner-von Miller synthesis of quinolines.
Protocol: Synthesis of this compound via a Modified Doebner-von Miller Reaction
This protocol is adapted from a patented improved process, highlighting the use of a two-catalyst system to enhance yield and purity.
-
Reaction Setup: To a stirred solution of 4-methoxyaniline (1g, 8.1 mmol) in acetic acid (10 ml), add activated "silferc" (anhydrous ferric chloride impregnated on silica gel) (1.3g, corresponding to 8.1 mmol ferric chloride) under a nitrogen atmosphere.
-
Addition of α,β-Unsaturated Ketone: Stir the reaction mixture for 5 minutes. Slowly add methyl vinyl ketone (MVK) (0.62g, 8.9 mmol) over a period of 15 minutes.
-
Initial Heating: Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.
-
Second Catalyst and Reflux: Add anhydrous zinc chloride (1.1g, 8.1 mmol) to the reaction mixture and reflux for an additional two hours.
-
Work-up and Isolation: Cool the reaction mixture and filter. Basify the filtrate with a 10% NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 20 ml).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[9]
-
Derivatization Strategies
With the this compound core in hand, a variety of synthetic transformations can be employed to introduce diverse functional groups, thereby creating a library of analogues for biological screening. A particularly valuable intermediate is 4-chloro-6-methoxy-2-methylquinoline, which serves as a versatile precursor for nucleophilic substitution reactions at the 4-position.
Protocol: Three-Step Synthesis of 4-Amino-6-methoxy-2-methylquinoline [10]
This protocol illustrates a common and effective strategy for introducing an amino group at the 4-position, a key pharmacophore in many antimalarial and anticancer quinolines.[11][12]
-
Step 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol:
-
Combine 4-methoxyaniline and ethyl acetoacetate in the presence of polyphosphoric acid.
-
Heat the mixture to 170°C for 1 hour.
-
Cool the reaction mixture and pour it into water.
-
Filter the resulting precipitate and wash with water to obtain 6-methoxy-2-methylquinolin-4-ol.[10]
-
-
Step 2: Chlorination to form 4-Chloro-6-methoxy-2-methylquinoline:
-
Suspend the 6-methoxy-2-methylquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the mixture to 110°C for 1 hour.
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Filter the precipitate and wash with water to yield 4-chloro-6-methoxy-2-methylquinoline.[10]
-
-
Step 3: Amination to form 6-Methoxy-2-methylquinolin-4-amine:
-
Heat the 4-chloro-6-methoxy-2-methylquinoline from Step 2 in a sealed vessel with a solution of ammonia (e.g., in ethanol or as aqueous ammonium hydroxide).
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.[10]
-
Diagram: Synthetic Workflow for 4-Amino-6-methoxy-2-methylquinoline
Caption: A three-step synthetic route to a key 4-aminoquinoline derivative.
Pharmacological Landscape and Structure-Activity Relationships
The therapeutic potential of this compound derivatives is vast, with significant research focused on their anticancer and antimalarial activities. Emerging evidence also points towards their utility in the realm of neuroprotection.
Anticancer Activity
Derivatives of the 6-methoxyquinoline scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, with some analogues acting as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation and survival.[13][14]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-Anilino Position: For 4-anilinoquinoline derivatives, the nature of the substituent on the aniline ring is critical for activity. Studies on related quinoline cores have shown that bulky, hydrophobic groups at the meta-position of the aniline ring can enhance cytotoxicity.[8]
-
The Role of the 6-Methoxy Group: While direct SAR on the 6-methoxy group of the 4-methylquinoline core is still developing, comparative studies on related scaffolds suggest that a methoxy group at this position is often favorable for anticancer activity compared to an unsubstituted quinoline.[15]
-
Hybrid Molecules: The conjugation of the quinoline core with other pharmacophores, such as chalcones, has yielded hybrid molecules with significant antiproliferative activity.[16]
Table 1: Comparative Anticancer Activity (IC₅₀) of Methoxy-Substituted Quinoline Analogues
| Compound/Analogue Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features & Reference |
| 6,7-Dimethoxy-4-anilinoquinoline (Cpd 12n) | A549 (Lung) | 7.3 ± 1.0 | 4-anilino substitution on a dimethoxyquinoline core.[2] |
| 6,7-Dimethoxy-4-anilinoquinoline (Cpd 12n) | MCF-7 (Breast) | 6.1 ± 0.6 | 4-anilino substitution on a dimethoxyquinoline core.[2] |
| 2-Aryl-6,7-dimethoxyquinoline (Cpd 14m) | Colon Cancer | 0.875 | 2-aryl substitution on a dimethoxyquinoline core.[2] |
| Quinoline-based dihydrazone (Cpd 3b) | MCF-7 (Breast) | 7.05 | Dihydrazone moiety attached to a quinoline scaffold.[16] |
| Quinoline-based dihydrazone (Cpd 3c) | MCF-7 (Breast) | 7.016 | Dihydrazone moiety attached to a quinoline scaffold.[16] |
Note: Data is for structurally related analogues to provide an indication of potential efficacy. A lower IC₅₀ value indicates greater potency.
Antimalarial Activity
The quinoline core is the backbone of some of the most important antimalarial drugs in history, including chloroquine and quinine.[17] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, ultimately killing the parasite.[4]
Structure-Activity Relationship (SAR) Insights:
-
The 4-Amino Side Chain: The nature of the side chain at the 4-position is paramount for antimalarial activity. The presence of a basic amino group is a common feature of potent 4-aminoquinoline antimalarials.[18]
-
Substitution on the Quinoline Ring: Modifications to the quinoline ring, including the presence of a 6-methoxy group, can significantly impact potency and overcome drug resistance. In some series of 2-arylvinylquinolines, a 6-methoxy substituent conferred potent activity, although in direct comparisons, a 6-chloro group was found to be superior.[15]
-
Molecular Hybridization: Creating hybrid molecules by linking the 4-aminoquinoline scaffold to other antimalarial pharmacophores is a promising strategy to combat drug-resistant strains of Plasmodium falciparum.[1]
Table 2: Comparative Antimalarial Activity (EC₅₀) of 6-Methoxyquinoline Analogues against P. falciparum
| Compound/Analogue Class | P. falciparum Strain | EC₅₀ (nM) | Key Structural Features & Reference |
| 6-Methoxy-2-(styryl)quinoline (Cpd 8) | Dd2 (CQ-resistant) | 41.2 ± 5.3 | 2-styryl substitution on a 6-methoxyquinoline core.[15] |
| 6-Methoxy-2-(4-nitrostyryl)quinoline (Cpd 9) | Dd2 (CQ-resistant) | 28.6 ± 0.9 | Electron-withdrawing nitro group on the styryl moiety.[15] |
| 4-Methylaminoquinoline (Cpd 9a) | 3D7 (CQ-sensitive) | <500 | 4-methylamino side chain.[18] |
| 4-Methylaminoquinoline (Cpd 9a) | K1 (CQ-resistant) | <500 | 4-methylamino side chain.[18] |
Note: EC₅₀ is the half-maximal effective concentration. A lower value indicates greater potency.
Neuroprotective Potential
Recent research has begun to uncover the neuroprotective effects of quinoline derivatives, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The proposed mechanisms of action include the modulation of antioxidant defense systems, inhibition of neuroinflammation, and suppression of apoptosis.[19]
While research specifically on this compound derivatives is still in its early stages, studies on structurally related tetrahydroquinolines have shown promise. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress and inflammation.[19] The substitution pattern, particularly the presence of hydroxyl or methoxyl groups, appears to be a key determinant of neuroprotective versus neurotoxic activity in related isoquinoline series.[20] This suggests that the 6-methoxy group in the this compound scaffold could be a valuable feature for the design of novel neuroprotective agents.
Future Directions and Conclusion
The this compound scaffold represents a privileged and highly adaptable platform for the discovery of new therapeutic agents. The synthetic methodologies for its construction and derivatization are well-established, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Key areas for future research include:
-
Systematic SAR Studies: A comprehensive investigation of how different substituents at various positions of the this compound core influence its anticancer, antimalarial, and neuroprotective activities is warranted.
-
Mechanism of Action Elucidation: Advanced biochemical and cell-based assays are needed to pinpoint the specific molecular targets and signaling pathways modulated by the most potent analogues.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Computational Modeling: The use of molecular docking and other in silico tools can provide valuable insights into the binding modes of these derivatives with their biological targets, guiding the rational design of next-generation compounds.[21][22]
References
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- 11. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
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- 15. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
6-Methoxy-4-methylquinoline safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 6-Methoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. As a quinoline derivative, this compound is of interest in pharmaceutical and organic synthesis research.[1] Adherence to rigorous safety protocols is paramount to mitigate potential risks to laboratory personnel and the environment. This document synthesizes available data from authoritative sources to provide a robust framework for the safe utilization of this compound.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior under various laboratory conditions and ensuring appropriate storage and handling.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 41037-26-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁NO | [2][3] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 52 - 54 °C | [1][3] |
| Boiling Point | 158 °C at 10 mmHg | [1] |
| Solubility | Data not readily available. Quinoline, a related parent compound, is slightly soluble in cold water and more soluble in hot water and many organic solvents. | |
| Density | Data not available | [3] |
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not consistently available across all databases, data for the closely related compound 6-methoxyquinoline and other quinoline derivatives provide essential guidance on potential hazards. Researchers should handle this compound with the assumption that it presents similar risks.
The GHS classification for the related compound, 6-methoxyquinoline, indicates the following potential hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][5]
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [4][5]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [4][5]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [4][5]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [4][5]
Hazard Pictogram:
Safe Handling and Storage Protocols
The causality behind these handling protocols is rooted in minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact.
Engineering Controls
The primary line of defense is to control exposure at the source.
-
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to minimize the inhalation of airborne particles or vapors.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] This is to prevent eye contact which can cause serious irritation.[8]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][9] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.[9]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[5]
-
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
General Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][10]
-
Do not eat, drink, or smoke in laboratory areas.[10]
-
Remove contaminated clothing and wash it before reuse.[10]
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]
Experimental Workflow: Safe Handling from Receipt to Disposal
The following diagram outlines the critical control points in the lifecycle of this compound within a laboratory setting.
Caption: A logical workflow for handling this compound.
Emergency Procedures
Preparedness is key to effectively managing accidental exposures or spills.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[5][6][8]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate respiratory protection and PPE to prevent contact with skin and eyes.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up:
-
For small spills of the solid, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation.[8]
-
For larger spills, contain the spill and collect it with an inert absorbent material (e.g., sand, silica gel).[8] Place in a designated container for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Waste Disposal
All waste materials, including the compound itself, any contaminated materials (e.g., gloves, absorbent paper), and empty containers, must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not dispose of in standard trash or down the drain.[12]
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[10]
The following flowchart provides a decision-making framework for waste management.
Caption: Decision process for managing waste related to this compound.
Conclusion
While this compound is a valuable compound for research and development, its handling demands a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, which are based on established safety data for quinoline derivatives, researchers can mitigate risks and maintain a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 41037-26-7 | this compound - Synblock [synblock.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.no [fishersci.no]
- 6. chemicalbook.com [chemicalbook.com]
- 7. actylislab.com [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemos.de [chemos.de]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 6-Methoxy-4-methylquinoline from p-anisidine
An In-Depth Guide to the Synthesis of 6-Methoxy-4-methylquinoline from p-Anisidine: Protocols, Mechanisms, and Expert Insights
Abstract
This comprehensive application note provides a detailed guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol focuses on the direct, acid-catalyzed synthesis from p-anisidine and methyl vinyl ketone via the Doebner-von Miller reaction. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing a comparative analysis of synthetic strategies, a detailed step-by-step experimental protocol, characterization techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is critical for modulating pharmacological activity. This compound serves as a key intermediate for more complex molecules, where the methoxy group at the 6-position and the methyl group at the 4-position influence the molecule's electronic properties and steric profile, impacting its interaction with biological targets. This guide presents a reliable method for its synthesis, empowering researchers to access this important molecular building block.
A Comparative Analysis of Synthetic Strategies
The formation of the quinoline ring system from anilines can be achieved through several classic named reactions. The choice of strategy depends on the desired substitution pattern of the final product.
The Combes Quinoline Synthesis
First reported in 1888, the Combes synthesis is a powerful method for preparing substituted quinolines. The reaction involves the acid-catalyzed condensation of an aromatic amine (an aniline) with a β-diketone. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring.
While highly effective, a standard Combes reaction between p-anisidine and the most common β-diketone, acetylacetone (2,4-pentanedione), would yield 6-methoxy-2,4-dimethylquinoline, not the target molecule of this guide. Achieving the 4-methyl substitution without a 2-methyl group would necessitate a less common β-ketoaldehyde, making this route less direct for the specific target.
The Doebner-von Miller Reaction: The Preferred Route
The Doebner-von Miller reaction, a variation of the Skraup synthesis, provides a more direct route to 2- and 4-substituted quinolines. This reaction utilizes an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of a Brønsted or Lewis acid catalyst. For the synthesis of this compound, p-anisidine is reacted with methyl vinyl ketone (MVK).
The reaction mechanism, while still a subject of some debate, is generally understood to involve the following key steps:
-
Michael Addition: A nucleophilic 1,4-conjugate addition of the aniline (p-anisidine) to the α,β-unsaturated ketone (MVK).
-
Carbonyl Addition/Cyclization: The resulting amino-ketone undergoes an acid-catalyzed intramolecular cyclization where the aromatic ring attacks the protonated carbonyl.
-
Dehydration & Oxidation: The cyclized intermediate undergoes dehydration and subsequent oxidation to form the stable aromatic quinoline ring system.
This approach is advantageous as it directly installs the desired 4-methyl substituent from the readily available MVK.
Caption: General mechanism of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Doebner-von Miller reaction, such as those found in patent literature.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| p-Anisidine (4-methoxyaniline) | Reagent Grade, ≥98% | Toxic; handle with care. |
| Methyl Vinyl Ketone (MVK) | Reagent Grade, ≥99% | Flammable, lachrymator. |
| Acetic Acid | Glacial | Corrosive. |
| Zinc Chloride (Anhydrous) | Reagent Grade, ≥98% | Lewis acid catalyst, hygroscopic. |
| Ferric Chloride | Reagent Grade | Co-catalyst/oxidant. |
| Ethyl Acetate | ACS Grade | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying. |
| Deionized Water |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Application Note: A Researcher's Guide to the Skraup Synthesis of 6-Methoxyquinolines
Introduction: The Enduring Relevance of the 6-Methoxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1] Among its derivatives, 6-methoxyquinoline is a particularly valuable building block, serving as a key intermediate in the synthesis of pharmaceuticals with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[2][3] Its structural motif is found in notable drugs and is a focal point in the development of novel therapeutic agents.[1][4]
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a fundamental and powerful method for constructing the quinoline core.[5][6] It is a classic name reaction that involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce the corresponding quinoline.[7] While modern synthetic methods have emerged, the Skraup synthesis offers a direct, atom-economical route from readily available starting materials.
However, the reaction is not without its challenges. It is notoriously exothermic and can become violent if not meticulously controlled.[8][9] Furthermore, the harsh acidic and oxidizing conditions can lead to the formation of significant tarry byproducts, complicating purification.[10][11] This guide provides a detailed, field-proven framework for researchers, scientists, and drug development professionals to successfully and safely execute the Skraup synthesis for preparing 6-methoxyquinolines. By explaining the causality behind experimental choices and providing robust protocols, this document aims to equip the user with the expertise needed to navigate this classic, yet demanding, chemical transformation.
Reaction Principle and Mechanism
The Skraup synthesis is a multi-step process that elegantly assembles the quinoline ring. The overall transformation begins with three key components: an aniline derivative (in this case, a p-methoxyaniline), glycerol, and a strong acid, typically sulfuric acid.[12]
The mechanism proceeds as follows:
-
Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[12][13] This is a critical, albeit hazardous, intermediate.
-
Michael Addition: The aromatic amine (p-anisidine) then performs a nucleophilic conjugate addition (Michael addition) to the acrolein intermediate.[13]
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed electrophilic cyclization onto the electron-rich aromatic ring to form a 1,2-dihydroquinoline.[14] The methoxy group at the para-position of the aniline starting material directs this cyclization to the ortho position.
-
Dehydration & Oxidation: The dihydroquinoline intermediate is then dehydrated to further stabilize the ring system. The final, crucial step is the oxidation of this intermediate to the fully aromatic 6-methoxyquinoline product.[14] This step requires an oxidizing agent, such as arsenic pentoxide or nitrobenzene, which is added to the reaction mixture.[5][15]
To mitigate the reaction's often violent exothermicity, a moderator like ferrous sulfate is frequently included.[9][16] It is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation over a longer period.[16]
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocols
Careful attention to procedural details, especially temperature control and the rate of addition, is paramount for a successful and safe synthesis.[17]
Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline
This protocol is adapted from a robust and verified procedure published in Organic Syntheses for the preparation of a key precursor for antimalarial drugs.[1][17] The use of arsenic oxide as the oxidant is noted for resulting in a less violent reaction compared to nitrobenzene.[5]
Materials and Reagents:
-
3-Nitro-4-aminoanisole (p-methoxy-2-nitroaniline)
-
Arsenic pentoxide (As₂O₅), powdered
-
Glycerol (U.S.P. grade)
-
Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)
-
Concentrated Ammonium Hydroxide (NH₄OH, sp. gr. 0.9)
-
Methanol (for recrystallization)
-
Decolorizing Carbon
-
Chloroform
-
Equipment: 5-L three-necked round-bottom flask, efficient mechanical stirrer, dropping funnel, thermometer, oil bath, hot plate, water aspirator, large Büchner funnel.
Procedure:
-
Reaction Setup: In a 5-L three-necked flask, create a homogeneous slurry by mixing the reagents in the following order: 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[17]
-
Initial Acid Addition: Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[17]
-
Dehydration Step: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Heat the flask carefully in an oil bath, raising the internal temperature slowly to 105°C. Maintain the temperature between 105-110°C until 235-285 g of water has been removed (as determined by weight loss), which typically takes 2-3 hours.[17] Caution: If the temperature exceeds 110°C, lower the oil bath immediately to cool the mixture.
-
Main Reaction: After cooling, re-attach the stirrer and dropping funnel. Carefully raise the internal temperature to exactly 118°C. Slowly add an additional 438 g (236 ml) of concentrated sulfuric acid from the dropping funnel over 2.5–3.5 hours, ensuring the temperature remains strictly between 117–119°C.[17]
-
Heating and Completion: Once the addition is complete, maintain the temperature at 120°C for 4 hours, and then increase it to 123°C for a final 3 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to below 100°C and cautiously dilute it with 1.5 L of water. Allow it to cool overnight with stirring.[17]
-
Precipitation: Pour the diluted mixture into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring. Filter the resulting thick slurry through a large Büchner funnel.[17]
-
Washing: Wash the solid precipitate with four 700-ml portions of water. Subsequently, transfer the solid to a beaker, stir with 1 L of methanol for 15 minutes, and filter. Repeat this methanol wash. The crude product should be a light brown solid.[17]
-
Purification (Recrystallization): The crude product can be purified by recrystallization. A common method involves boiling the crude solid in chloroform with decolorizing carbon, filtering the hot solution, and then concentrating the filtrate to induce crystallization. Cool the solution to 5°C to collect the purified light-tan crystals of 6-methoxy-8-nitroquinoline.[17]
Protocol 2: General Synthesis of 6-Methoxyquinoline
This protocol is a generalized approach for synthesizing the parent 6-methoxyquinoline from p-anisidine, using a moderator to control the reaction.[18]
Materials and Reagents:
-
p-Anisidine (p-methoxyaniline)
-
Glycerol
-
p-Methoxy nitrobenzene (oxidizing agent and solvent)
-
Ferrous sulfate (FeSO₄·7H₂O, moderator)
-
Boric Acid (optional moderator)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide solution (e.g., 50%)
-
Ethyl Acetate (for extraction)
-
Equipment: Three-necked flask, reflux condenser, mechanical stirrer, dropping funnel, heating mantle.
Procedure:
-
Reaction Setup: In a suitable three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine p-anisidine, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid.[18]
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid dropwise through the funnel. The addition is exothermic and should be controlled.
-
Reaction: After the acid addition is complete, heat the mixture to 140°C and maintain it at reflux for approximately 8 hours.[18] The mixture will darken significantly.
-
Cooling and Neutralization: Allow the reaction to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a sodium hydroxide solution until the pH is approximately 5.5.[18] This step is highly exothermic and requires external cooling.
-
Work-up and Extraction: A resinous material may form. Remove any floating resin. Filter the solid precipitate and wash it with distilled water. Extract the aqueous filtrate with ethyl acetate. Combine the organic layers.[18]
-
Purification: The crude product can be isolated by removing the solvent under reduced pressure. Further purification is typically achieved by vacuum distillation or column chromatography.
Data Presentation and Expected Results
The yield and purity of the final product are highly dependent on strict adherence to the reaction conditions.
| Starting Material | Product | Oxidizing Agent | Typical Yield | M.P. / B.P. | Reference |
| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | Arsenic Pentoxide | 65-76% | 158-160°C | [17] |
| p-Anisidine | 6-Methoxyquinoline | p-Methoxy nitrobenzene | Variable (often moderate) | B.P. ~140°C / 15 mmHg | [18] |
| Aniline | Quinoline | Nitrobenzene | 84-91% | B.P. 235-237°C | [1][16] |
Experimental Workflow Visualization
Caption: General experimental workflow for Skraup synthesis.
Troubleshooting Guide
Given the nature of the Skraup synthesis, several issues can arise. Proactive control is key to success.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is too violent / uncontrollable exotherm | - Rate of sulfuric acid addition is too fast.- Inefficient stirring or heat dissipation.- Absence of a moderator. | - Add concentrated sulfuric acid slowly with efficient external cooling (ice bath).[9]- Ensure vigorous mechanical stirring to prevent localized hotspots.- Crucially, add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent. [5][9][16] |
| Low or no yield | - Incomplete reaction due to insufficient heating time or temperature.- Deactivated aniline substrate (e.g., strongly electron-withdrawing groups).[19]- Loss of material during work-up. | - Ensure reaction is heated for the specified duration at the correct temperature.[17]- For deactivated anilines, harsher conditions may be needed, or an alternative synthetic route should be considered.[19]- Perform neutralization and extractions carefully to minimize mechanical loss. |
| Excessive tar/polymer formation | - Overheating or localized hotspots.- Harsh acidic/oxidizing conditions polymerizing reactants and intermediates.[9]- Using an excess of acrolein (or glycerol precursor).[20] | - Strictly control the reaction temperature.[9]- Use a moderator (e.g., FeSO₄) to control the reaction rate and reduce charring.[9]- Ensure the stoichiometry of the glycerol/acrolein is correct; do not use a large excess.[20]- Purification via steam distillation can be effective for separating the product from tar.[8][21] |
| Difficulty in product isolation | - Product is trapped in the tarry residue.- Emulsion formation during basic work-up. | - After neutralization, steam distillation is a highly effective method to isolate the volatile quinoline product from non-volatile tars.[1][13]- If emulsions form during extraction, add brine (saturated NaCl solution) to help break the emulsion. |
Safety Precautions
The Skraup synthesis is a potentially hazardous reaction and must be treated with utmost respect.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, and heavy-duty, chemical-resistant gloves.[8][13]
-
Fume Hood: All steps of this reaction must be performed in a well-ventilated chemical fume hood.[8]
-
Exotherm Control: The reaction is notoriously exothermic.[1] Have a large ice bath ready to cool the reaction flask if the temperature rises uncontrollably. Never leave the reaction unattended, especially during acid addition and heating.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Causes severe burns. Handle with extreme care, and always add acid to the other reagents slowly, never the other way around.[13]
-
Anilines: Aromatic amines are toxic and can be absorbed through the skin. Handle with appropriate precautions.[13]
-
Oxidizing Agents: Arsenic pentoxide is highly toxic and a known carcinogen. Nitrobenzene is also toxic. Avoid inhalation and skin contact.
-
-
Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible.[17]
Conclusion
The Skraup synthesis, despite its age, remains a cornerstone of heterocyclic chemistry for the preparation of the quinoline scaffold. Its application to the synthesis of 6-methoxyquinolines provides a direct pathway to intermediates that are vital for drug discovery and materials science. Success with this reaction hinges on a deep understanding of its mechanism and a disciplined approach to the experimental procedure. By carefully controlling reaction parameters, employing moderators, and adhering to strict safety protocols, researchers can harness the power of this classic transformation to efficiently construct valuable 6-methoxyquinoline derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Skraup_reaction [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines | MDPI [mdpi.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uop.edu.pk [uop.edu.pk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Skraup Reaction | NROChemistry [nrochemistry.com]
- 15. brainly.in [brainly.in]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 19. reddit.com [reddit.com]
- 20. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: The Doebner-von Miller Reaction for Quinoline Synthesis
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products (e.g., quinine) and synthetic pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Consequently, robust and versatile methods for its synthesis are of paramount importance to drug development professionals.
Among the classical methods, the Doebner-von Miller reaction, first reported in 1881, provides a powerful pathway for constructing substituted quinolines from aromatic amines and α,β-unsaturated carbonyl compounds.[3][4] It is a modification of the Skraup synthesis that offers greater flexibility in substituent patterns on the resulting pyridine ring.[5] This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice tailored for researchers in organic synthesis and drug discovery.
Mechanistic Insights: A Fragmentation-Recombination Pathway
The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable debate. However, compelling evidence from carbon isotope scrambling experiments supports a fragmentation-recombination mechanism.[3][6] This pathway elegantly explains the observed product distributions and is now widely accepted.[7]
The key steps are as follows:
-
Initial Conjugate Addition: The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[3]
-
Fragmentation: The resulting amino ketone intermediate undergoes a retro-Michael-type fragmentation, cleaving into an imine (derived from the aniline and the aldehyde portion of the unsaturated system) and a saturated ketone.[3][6] This fragmentation step is crucial and accounts for the observed isotope scrambling.[3][8]
-
Recombination: The fragments then recombine via a condensation reaction to form a new, conjugated imine.
-
Second Conjugate Addition & Cyclization: This new imine then reacts with a second molecule of aniline in another conjugate addition. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring.[3]
-
Dehydration & Oxidation: The cyclized intermediate, a dihydroquinoline, eliminates a molecule of water and is subsequently oxidized to furnish the final, aromatic quinoline product.[9][10] The Schiff's base formed from another molecule of aniline and the aldehyde can often serve as the in-situ oxidizing agent.[11][12]
Caption: The Fragmentation-Recombination Mechanism of the Doebner-von Miller Reaction.
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
This protocol details the synthesis of 2-methylquinoline, a common benchmark for the Doebner-von Miller reaction, utilizing the in situ generation of crotonaldehyde from acetaldehyde (the Beyer method).[3] This approach helps control the exothermic reaction and minimizes the self-polymerization of the volatile and reactive α,β-unsaturated aldehyde.[7][13]
3.1 Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 30.0 g (0.322 mol) | Freshly distilled, colorless |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 78 mL (~0.936 mol) | ~37% w/w, ~12 M |
| Acetaldehyde | CH₃CHO | 44.05 | 42.5 g (0.965 mol) | Keep cool |
| Zinc Chloride | ZnCl₂ | 136.30 | 45.0 g (0.330 mol) | Anhydrous |
| Calcium Hydroxide | Ca(OH)₂ | 74.09 | ~100 g | Slaked lime, for neutralization |
| Chloroform | CHCl₃ | 119.38 | 200 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
3.2 Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice-water bath
-
Apparatus for steam distillation
-
Separatory funnel
3.3 Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Aniline Hydrochloride Formation: To the flask, add aniline (30.0 g) and concentrated hydrochloric acid (78 mL). Stir the mixture and cool it thoroughly in an ice-water bath. Aniline hydrochloride will form as a thick slurry.[7][13]
-
In Situ Aldol Condensation: Slowly add acetaldehyde (42.5 g) dropwise from the dropping funnel to the vigorously stirred, cooled aniline hydrochloride slurry over a period of 45-60 minutes. Maintain the temperature below 10 °C. This slow addition is critical to control the exothermic aldol condensation of acetaldehyde to crotonaldehyde and prevent polymerization.[7]
-
Cyclization: After the acetaldehyde addition is complete, remove the ice bath and add anhydrous zinc chloride (45.0 g). The mixture will become more mobile.
-
Reflux: Gently heat the reaction mixture to reflux. A vigorous reaction may occur as the temperature rises; be prepared to remove the heat source if necessary to moderate the reaction.[13] Once controlled, continue to reflux the mixture for 7-8 hours. The solution will darken significantly. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic mixture by adding a slurry of slaked lime (calcium hydroxide, ~100 g in 200 mL of water) in portions with good stirring. The mixture will become strongly alkaline and a thick precipitate of zinc hydroxide will form.[13] Using Ca(OH)₂ is preferable to NaOH as it avoids the formation of soluble sodium zincate.[13]
-
Isolation - Steam Distillation: Assemble the apparatus for steam distillation. Vigorously pass steam through the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water, appearing as an oily layer in the distillate.[7][13] Continue distillation until the distillate is no longer cloudy.
-
Extraction: Collect the distillate (~1-1.5 L) in a separatory funnel. Separate the lower organic layer (crude 2-methylquinoline). Extract the aqueous layer twice with 50 mL portions of chloroform to recover any dissolved product.[13]
-
Purification: Combine the initial organic layer and the chloroform extracts. Dry the combined solution over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-methylquinoline.
Caption: Workflow for the Synthesis of 2-Methylquinoline via the Doebner-von Miller Reaction.
Troubleshooting and Optimization
The Doebner-von Miller reaction is notorious for several challenges. Proactive optimization and effective troubleshooting are key to achieving high yields and purity.
| Issue | Root Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield & Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction.[7][9] The reaction can also be highly exothermic, leading to localized overheating which accelerates polymerization.[9][13] | Control Reagent Concentration: Add the α,β-unsaturated carbonyl compound (or its precursor) slowly and dropwise to the heated aniline solution.[9][14] Temperature Control: Maintain the lowest effective temperature for the reaction. Use an ice bath during initial additions if the reaction is highly vigorous.[9][13] Use a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) can dramatically reduce its polymerization in the aqueous acidic phase.[2][9] |
| Dihydroquinoline or Tetrahydroquinoline Impurities | The final step is an oxidation of a dihydroquinoline intermediate. Incomplete oxidation due to an insufficient amount or inefficient oxidizing agent leads to these hydrogenated byproducts.[9] | Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid).[9] Alternative Oxidants: For cleaner reactions, consider alternatives like air (aerobic oxidation), H₂O₂, or selenium dioxide.[9] Post-Reaction Oxidation: If detected in the crude product, these impurities can sometimes be oxidized in a separate step using an agent like DDQ or MnO₂.[9] |
| Complex Product Mixture / Unexpected Regioisomers | Steric hindrance from γ-substituted α,β-unsaturated carbonyls can disfavor the desired cyclization pathway.[9] The electronic nature of the aniline or the specific acid catalyst can also alter the regiochemical outcome. A reversal of regioselectivity has been observed with γ-aryl-β,γ-unsaturated α-ketoesters in TFA.[7][15] | Substrate Selection: The reaction is most effective for sterically accessible α,β-unsaturated aldehydes. For highly substituted targets, consider alternative named reactions like the Friedländer or Combes syntheses.[9] Systematic Optimization: Vary the acid catalyst (Brønsted vs. Lewis), solvent, and temperature to find optimal conditions for the desired isomer.[7][9] Thorough Characterization: Unambiguously determine the structure of the product using NMR and MS to confirm regiochemistry. |
Safety Precautions
-
Corrosive Reagents: The reaction uses concentrated strong acids (HCl, H₂SO₄). Always handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxicity and Volatility: Aniline and its derivatives are toxic and can be absorbed through the skin. Acetaldehyde is highly volatile and flammable. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Exothermic Reaction: The reaction can be highly exothermic and become vigorous, especially during the initial heating phase.[7][14] Ensure efficient stirring and have a cooling bath readily available to moderate the reaction if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner-Miller_reaction [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Purity Recovery of 6-Methoxy-4-methylquinoline via Optimized Recrystallization
Abstract & Introduction
6-Methoxy-4-methylquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a well-established pharmacophore, and derivatives have shown a spectrum of biological activities, including antimicrobial and anti-inflammatory properties[1]. The synthetic route to this compound, like many organic syntheses, often yields a crude product containing residual starting materials, by-products, or isomers. For its effective use in downstream applications, particularly in drug development, achieving high purity is not merely a recommendation but a stringent requirement.
This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization, a robust and scalable technique for solid-state purification. We will move beyond a simple list of steps to explain the underlying physicochemical principles that govern the process. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol framework that ensures both high yield and exceptional purity.
Foundational Principles: The Thermodynamics of Recrystallization
Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of most solid compounds increases with temperature[2]. An ideal recrystallization solvent will dissolve the target compound (solute) sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble even at low temperatures (remaining in the "mother liquor" upon crystallization)[3][4].
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, its capacity to dissolve the solute decreases, reaching a point of supersaturation. This thermodynamic instability is relieved by the formation of a crystalline lattice. The slow, controlled nature of this process is critical; it allows the molecules of the desired compound to selectively arrange themselves into a highly ordered, pure crystal lattice, effectively excluding the randomly distributed impurity molecules.
Physicochemical Profile: this compound
A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | ChemSynthesis[5] |
| Molecular Weight | 173.22 g/mol | Chem-Impex[6] |
| Appearance | White to almost white crystalline powder | Chem-Impex[6] |
| Melting Point | 51 - 54 °C | Chem-Impex[6] |
| Boiling Point | 158 °C at 10 mmHg | Chem-Impex[6] |
| Structural Features | Aromatic quinoline ring (non-polar), methoxy group (polar ether), basic nitrogen atom. |
The molecule possesses both non-polar (the bicyclic aromatic system) and polar (the methoxy group and nitrogen lone pair) characteristics. This amphiphilic nature suggests that solvents of intermediate polarity, or mixed-solvent systems, will be most effective for recrystallization.
Protocol Part I: Strategic Solvent Selection
The choice of solvent is the most critical variable in a successful recrystallization[2]. A poor choice can lead to low recovery, oiling out, or failure to purify the compound.
The "Like Dissolves Like" Heuristic
Given the mixed polarity of this compound, we can predict its solubility behavior. Highly polar solvents like water may not be effective at dissolving the largely non-polar aromatic structure, while highly non-polar solvents like hexane may fail to solubilize the polar functionalities sufficiently, even when hot. Therefore, the ideal solvent likely lies in the intermediate polarity range, such as alcohols or esters.
Experimental Solvent Screening Protocol
A systematic, small-scale screening is the most reliable method for identifying the optimal solvent or solvent system.
Objective: To identify a solvent that dissolves this compound when hot but not when cold, yielding high-quality crystals upon cooling.
Materials:
-
Crude this compound (~500 mg)
-
Test tubes (e.g., 10)
-
Solvent selection (see table below)
-
Stirring rod
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of the crude compound into each test tube.
-
Add a potential solvent to the first test tube, starting with ~0.5 mL. Stir or vortex the mixture at room temperature. Record your observations.
-
Ideal Outcome: The compound is sparingly soluble or insoluble at room temperature[2].
-
Unsuitable Outcome: The compound dissolves completely. This solvent is not suitable for single-solvent recrystallization.
-
-
For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod to create nucleation sites[7].
-
After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. A successful solvent will produce a significant crop of well-defined crystals.
-
Repeat this process for a range of solvents.
Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Water | 100 | High | Likely a poor solvent due to the large non-polar ring system. May be useful as an anti-solvent. |
| Ethanol | 78 | High-Medium | Good candidate. The hydroxyl group can interact with the polar parts of the molecule, while the ethyl group interacts with the non-polar parts. |
| Methanol | 65 | High-Medium | Similar to ethanol but more polar. May show higher solubility at room temperature. |
| Isopropanol | 82 | Medium | An excellent candidate, often providing a good balance of solubility properties. |
| Ethyl Acetate | 77 | Medium | Good candidate. Its ester functionality provides moderate polarity. |
| Toluene | 111 | Low | May dissolve the compound too readily, but could be part of a mixed-solvent system with an anti-solvent like hexane. |
| Hexane | 69 | Low | Likely a poor solvent. Excellent candidate for use as an anti-solvent. |
Mixed-Solvent Systems
If no single solvent provides the ideal solubility profile, a mixed-solvent system is employed[3]. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
While the solution is still hot, add the "poor" anti-solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly as you would for a single-solvent system.
Protocol Part II: Full-Scale Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified from the screening process.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a stir bar. Place on a hot plate and add the chosen solvent portion-wise, bringing the mixture to a gentle boil. Continue adding the minimum volume of hot solvent until all the solid has just dissolved[7]. Causality: Using excess solvent will reduce the final yield, as more of the compound will remain dissolved in the mother liquor even after cooling.
-
Decolorization (Optional): If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal (a spatula tip) to the hot solution. Boil for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored impurities.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble particulate impurities are observed, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals are indicative of high purity. Rushing this step by immediate cooling in an ice bath can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent. Causality: The solvent must be cold to avoid dissolving the purified crystals. This wash removes the residual mother liquor which contains the soluble impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry. For faster results, they can be dried in a vacuum oven at a temperature well below the compound's melting point (e.g., <40 °C).
Purity Verification: A Self-Validating System
The success of the purification must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (51-54 °C)[6]. Impurities will cause the melting point to be depressed and the range to broaden[7].
-
Thin-Layer Chromatography (TLC): Spot the crude starting material, the recrystallized solid, and the mother liquor on a single TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should appear as a single, well-defined spot with an Rf value distinct from any impurities shown in the crude material lane.
Conclusion
This application note details a systematic and robust protocol for the purification of this compound by recrystallization. By combining a theoretical understanding of the compound's properties with a rigorous experimental approach to solvent selection, researchers can consistently achieve high purity and yield. The described workflow, from small-scale screening to full-scale purification and analysis, provides a self-validating framework essential for producing materials suitable for the demanding standards of research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
Topic: Analytical Methods for 6-Methoxy-4-methylquinoline Characterization
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 6-Methoxy-4-methylquinoline (C₁₁H₁₁NO), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] We detail optimized protocols for chromatographic separation, structural elucidation, and thermal analysis, moving beyond procedural steps to explain the causality behind experimental choices. The multi-technique approach described herein ensures unambiguous identification, purity assessment, and quality control, forming a self-validating system for researchers. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are presented with field-proven insights to ensure reliable and reproducible results.
Introduction and Physicochemical Profile
This compound is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in drug discovery, appearing in numerous pharmacologically active agents.[3] Therefore, rigorous analytical characterization of its derivatives is paramount to ensure the integrity of downstream applications, from fundamental research to pharmaceutical manufacturing. An inaccurate or incomplete characterization can compromise experimental outcomes, leading to flawed structure-activity relationship (SAR) studies and potential safety concerns.
The methods outlined in this guide are designed to provide orthogonal data points, which, when combined, offer a high-confidence confirmation of the material's identity, purity, and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41037-26-7 | [4][5] |
| Molecular Formula | C₁₁H₁₁NO | [4][5] |
| Molecular Weight | 173.21 g/mol | [5] |
| Melting Point | 52 °C | [4] |
| Boiling Point | 301.3 °C at 760 mmHg | [5] |
| IUPAC Name | This compound | [6] |
Chromatographic Analysis for Purity and Identity
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. They serve as the primary method for quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules like this compound. The method's robustness and precision make it ideal for quality control environments. We employ a C18 stationary phase, which separates compounds based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is chosen for its excellent retention and separation of aromatic compounds.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile (ACN) and Water (H₂O) with a small amount of acid (e.g., 0.1% Phosphoric Acid or Formic Acid).[8] A typical starting gradient is 70% H₂O / 30% ACN. The acid is critical for protonating silanol groups on the silica backbone, reducing peak tailing and improving peak shape. Formic acid is preferred for LC-MS compatibility.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., 50:50 ACN:H₂O) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (to ensure consistent retention times)
-
UV Detection: 254 nm (a common wavelength for aromatic compounds)
-
Run Time: 15 minutes
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time to that of a certified reference standard.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides orthogonal separation and definitive identification. Its high sensitivity is excellent for detecting volatile impurities. The compound's thermal stability and volatility make it well-suited for GC analysis.[9]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).
-
Column Selection: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is ideal for general-purpose analysis of aromatic compounds.
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile organic solvent like Ethyl Acetate or Dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This program ensures separation from solvent and late-eluting impurities.
-
Injection: 1 µL, splitless mode (for higher sensitivity).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns for library matching.[10]
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The compound is identified by its characteristic retention time and the unique mass spectrum, including the molecular ion (M⁺˙) and fragmentation pattern, which can be compared against a reference standard or a spectral library like NIST.[9]
Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecule's chemical structure, confirming atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR are required for full characterization.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak.[11][12] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.
-
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration values are used to confirm the structure. The expected spectrum is based on analysis of structurally similar compounds.[11][12]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| ¹H NMR | δ (ppm) | Multiplicity | Protons | Assignment |
| ~8.6 | d | 1H | H2 | |
| ~7.9 | d | 1H | H5 | |
| ~7.3 | dd | 1H | H7 | |
| ~7.1 | d | 1H | H8 | |
| ~7.0 | d | 1H | H3 | |
| ~3.9 | s | 3H | OCH₃ | |
| ~2.6 | s | 3H | CH₃ | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| ~158 | C6 | |||
| ~148 | C2 | |||
| ~144 | C8a | |||
| ~143 | C4 | |||
| ~130 | C5 | |||
| ~128 | C4a | |||
| ~122 | C3 | |||
| ~121 | C7 | |||
| ~104 | C8 | |||
| ~55 | OCH₃ | |||
| ~19 | CH₃ |
Note: These are predicted values based on known quinoline derivatives and may vary slightly.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a dispersion in a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific molecular vibrations.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H Stretch | Aromatic | [12] |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃) | [12] |
| ~1620 | C=N Stretch | Quinoline Ring | [12] |
| 1600-1450 | C=C Stretch | Aromatic Ring | [3] |
| ~1250 | C-O Stretch | Aryl Ether | [12] |
| ~830 | C-H Bend | Out-of-plane bending | [3] |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the ESI source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[11]
-
Data Interpretation: The measured mass of the [M+H]⁺ ion is compared to the theoretical calculated mass.
-
Calculated Mass for [C₁₁H₁₁NO + H]⁺: 174.09134
-
Expected Result: The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass.[11]
Caption: Orthogonal spectroscopic methods for structural confirmation.
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a material, providing a highly accurate melting point and an indication of purity.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Heat the sample under a nitrogen atmosphere from 25 °C to 100 °C at a rate of 10 °C/min.
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. A sharp melting peak is indicative of high purity. The observed melting point should be consistent with the literature value of 52 °C.[4]
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques (HPLC, GC-MS) for purity and initial identification with a suite of spectroscopic methods (NMR, FTIR, HRMS) for definitive structural confirmation, a complete and reliable characterization is achieved. Thermal analysis (DSC) further corroborates the material's identity and purity. Adherence to these detailed protocols will ensure high-quality, reproducible data for researchers and drug development professionals, underpinning the scientific integrity of any subsequent studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CAS 41037-26-7 | this compound - Synblock [synblock.com]
- 6. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 7. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quinoline, 6-methoxy- [webbook.nist.gov]
- 10. nist.gov [nist.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for Purity Determination of 6-Methoxy-4-methylquinoline
Abstract
This application note presents a detailed, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6-Methoxy-4-methylquinoline. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity crucial for the safety and efficacy of the final drug product. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocol is grounded in established chromatographic principles for quinoline derivatives and is structured to meet the stringent requirements of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline family.[4][5] Its derivatives have shown a wide range of biological activities and are pivotal in medicinal chemistry.[6] The purity of this starting material is of paramount importance as impurities can be carried through synthetic steps, potentially impacting the final product's pharmacological profile and safety. Therefore, a precise and accurate analytical method for purity determination is essential for quality control in drug development and manufacturing.
This application note details a specific RP-HPLC method developed for this purpose. The method leverages a C18 stationary phase and a gradient elution of acetonitrile and a phosphate buffer to achieve optimal separation of this compound from its potential impurities.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [4][5] |
| Molecular Weight | 173.21 g/mol | [4][5][7] |
| Appearance | Solid | |
| Melting Point | 52 °C | [7] |
| UV-Vis Spectrum | Maximum absorbance is expected in the UV range, typical for quinoline structures.[8][9] |
Recommended HPLC Method
The following HPLC conditions are recommended as a starting point for the analysis of this compound. These parameters are based on typical methods for the separation of quinoline derivatives.[10][11][12][13]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary HPLC system with UV/DAD detector | Standard equipment providing reliable performance. |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | C18 columns are widely used for the separation of moderately polar to nonpolar compounds like quinoline derivatives, offering excellent resolution and peak shape.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is used to control the pH of the mobile phase and ensure good peak shape for basic compounds like quinolines by minimizing tailing.[10][11][12][13] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.[10][11][12] |
| Gradient Elution | See Table 2 | A gradient elution is proposed to ensure the elution of both polar and nonpolar impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.[12] |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening.[12] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[12] |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm; Quantitation at ~225 nm or ~310 nm | A DAD allows for the identification of the optimal detection wavelength and assessment of peak purity. Quinolines typically exhibit strong absorbance in these regions.[8][14] |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas before use.
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12]
Analytical Procedure Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Method Validation
The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[15][16] The following parameters should be assessed:
System Suitability
Before sample analysis, the chromatographic system's performance is evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by:
-
Forced Degradation: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the main peak is free from co-eluting peaks using a DAD detector for peak purity analysis.
-
Impurity Spiking: Spiking the sample with known impurities and demonstrating their separation from the main analyte peak.
Linearity
The linearity of the method should be established across a range of concentrations.
-
Range: Typically 50% to 150% of the working standard concentration.
-
Procedure: Prepare at least five concentrations of the reference standard within the specified range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is determined by recovery studies.
-
Procedure: Spike a known amount of the this compound reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
pH of the mobile phase buffer (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.
Calculation of Purity
The purity of this compound is typically calculated using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for determining the purity of this compound. The method is based on established chromatographic principles for similar compounds and is designed to be validated in accordance with ICH guidelines. This ensures the generation of accurate and precise data, which is critical for quality control in the pharmaceutical industry.
References
- 1. actascientific.com [actascientific.com]
- 2. scribd.com [scribd.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Quinoline, 6-methoxy-4-methyl- [webbook.nist.gov]
- 5. CAS 41037-26-7 | this compound - Synblock [synblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Quinoline, 6-methoxy- [webbook.nist.gov]
- 9. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: Structural Elucidation of 6-Methoxy-4-methylquinoline using ¹H and ¹³C NMR Spectroscopy
Senior Application Scientist: Dr. Gemini
Preamble: The Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, providing unparalleled insight into the atomic-level structure of molecules.[1][2] Its ability to deliver detailed information on molecular connectivity and spatial arrangement makes it indispensable for the structural verification of newly synthesized compounds, intermediates, and final active pharmaceutical ingredients (APIs).[3][4] In drug discovery and development, unambiguous structural characterization is paramount, as even minor structural variations can profoundly impact a compound's efficacy, toxicity, and metabolic profile. This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 6-Methoxy-4-methylquinoline, a representative heterocyclic scaffold common in medicinal chemistry.
Molecular Framework and Spectroscopic Principles
This compound belongs to the quinoline class of heterocyclic compounds, which are foundational motifs in many pharmaceuticals.[5] Understanding the influence of its substituents—a methoxy group at position 6 and a methyl group at position 4—on the electronic environment of the quinoline core is key to interpreting its NMR spectra.
The numbering convention used for spectral assignment is shown below.
Caption: Structure of this compound with IUPAC numbering.
-
¹H NMR Spectroscopy : The chemical shift (δ) of a proton is determined by its local electronic environment. Protons attached to the electron-deficient pyridine ring (especially H2 and H8) are "deshielded" and appear at a lower field (higher ppm).[5] Electron-donating groups (EDGs) like the methoxy (-OCH₃) group increase electron density, "shielding" nearby protons and shifting their signals upfield (lower ppm).[6] Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing crucial information about proton connectivity.
-
¹³C NMR Spectroscopy : The principles are similar, but the chemical shift range is much wider (~0-220 ppm), typically resulting in a spectrum where each unique carbon atom produces a distinct peak. The electronegativity of attached atoms is a dominant factor; carbons bonded to nitrogen or oxygen are significantly deshielded.[7]
Experimental Protocols
The validity of NMR data is critically dependent on meticulous sample preparation and systematic data acquisition.
Protocol: NMR Sample Preparation
This protocol ensures a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.
Materials:
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[8]
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Glass Pasteur pipette with filter plug (Kimwipe or cotton)
-
Small vial
-
Vortex mixer (optional)
Procedure:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR, 5 mg is often sufficient, while ¹³C NMR may benefit from a slightly more concentrated sample (~10-25 mg) to reduce acquisition time.[8][9]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a low boiling point for easy sample recovery.[10] Its residual proton signal at ~7.26 ppm does not typically overlap with the aromatic signals of the analyte.
-
Dissolution: Using a Pasteur pipette, add approximately 0.6 mL of CDCl₃ to the vial. The optimal sample height in a standard 5 mm tube is ~4 cm (0.55-0.6 mL) to ensure it is within the detection region of the NMR coil.[8][11]
-
Homogenization: Gently swirl or briefly vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[12]
-
Filtration and Transfer: Place a small cotton or Kimwipe plug into a clean Pasteur pipette to act as a filter. Transfer the solution from the vial through the filtered pipette into the NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[13]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a unique identifier.
Protocol: Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lineshapes and high resolution.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker systems).
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 8 to 16 scans.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
Process the data: Apply a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum by setting the Tetramethylsilane (TMS) peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set the following acquisition parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on sample concentration. ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Receiver Gain (RG): Adjust automatically.
-
Relaxation Delay (D1): 2 seconds.
-
-
Acquire and process the FID as described for the ¹H spectrum.
-
Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Spectral Analysis and Interpretation
The following data represents the expected NMR signals for this compound based on established chemical shift principles and data from analogous structures.[14][15][16]
¹H NMR Spectral Data
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H2 | ~8.65 | d | ~4.5 | 1H | C2-H |
| H8 | ~8.00 | d | ~9.0 | 1H | C8-H |
| H5 | ~7.95 | d | ~9.0 | 1H | C5-H |
| H7 | ~7.35 | dd | ~9.0, 2.5 | 1H | C7-H |
| H3 | ~7.15 | s | - | 1H | C3-H |
| H5' | ~7.10 | d | ~2.5 | 1H | C5-H |
| OCH₃ | ~3.90 | s | - | 3H | C6-OCH₃ |
| CH₃ | ~2.65 | s | - | 3H | C4-CH₃ |
Interpretation:
-
H2 (~8.65 ppm): This proton is adjacent to the electronegative nitrogen atom, causing significant deshielding and placing it furthest downfield. It appears as a doublet due to coupling with H3.
-
H8 and H5 (~8.00-7.95 ppm): These protons on the carbocyclic ring are deshielded and resonate in the downfield aromatic region. Their exact positions can vary, but they typically appear as doublets due to ortho-coupling.
-
H7 (~7.35 ppm): This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield relative to other aromatic protons. It appears as a doublet of doublets due to coupling with both H8 (ortho-coupling, larger J) and H5 (meta-coupling, smaller J).
-
H3 (~7.15 ppm): The chemical shift of this proton is influenced by the adjacent nitrogen and the C4-methyl group. It often appears as a singlet or a narrow quartet due to small long-range coupling with the C4-methyl protons.
-
OCH₃ (~3.90 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with.
-
CH₃ (~2.65 ppm): The three equivalent protons of the C4-methyl group also appear as a sharp singlet. Its position is characteristic of a methyl group attached to an aromatic ring.
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C6 | Aromatic carbon directly attached to oxygen; highly deshielded. |
| ~149.5 | C2 | Aromatic carbon adjacent to nitrogen; highly deshielded. |
| ~147.0 | C4 | Quaternary carbon in the pyridine ring. |
| ~144.0 | C8a | Quaternary carbon at the ring junction. |
| ~131.0 | C8 | Aromatic CH carbon. |
| ~128.0 | C4a | Quaternary carbon at the ring junction. |
| ~122.0 | C5 | Aromatic CH carbon. |
| ~121.5 | C3 | Aromatic CH carbon. |
| ~104.0 | C7 | Aromatic CH carbon ortho to the -OCH₃ group; shielded. |
| ~55.5 | OCH₃ | Carbon of the methoxy group. |
| ~18.5 | CH₃ | Carbon of the C4-methyl group. |
Interpretation:
-
Quaternary Carbons (C4, C4a, C6, C8a): These carbons bear no protons and their signals are typically less intense in a standard proton-decoupled ¹³C spectrum. C6 is the most deshielded due to its direct attachment to the electronegative oxygen atom.[7]
-
Aromatic CH Carbons (C2, C3, C5, C7, C8): Their chemical shifts span the aromatic region. C2 is significantly deshielded by the adjacent nitrogen. C7 is the most shielded aromatic carbon due to the strong electron-donating effect of the methoxy group at the ortho position.[6]
-
Aliphatic Carbons (OCH₃, CH₃): The methoxy carbon appears around 55.5 ppm, a typical value for an ether. The methyl carbon appears furthest upfield (~18.5 ppm), characteristic of an alkyl group attached to an sp² carbon.[17]
Workflow Visualization
The entire process from sample preparation to final structural confirmation can be visualized as a logical workflow.
Caption: Workflow for NMR-based structural analysis.
Conclusion
¹H and ¹³C NMR spectroscopy provide a robust and definitive method for the structural elucidation of this compound. By following systematic protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The interpretation of chemical shifts, coupling constants, and integration values allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure with high confidence. This analytical workflow is fundamental in research and quality control settings within the pharmaceutical industry.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. moravek.com [moravek.com]
- 4. news-medical.net [news-medical.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scribd.com [scribd.com]
- 10. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. organomation.com [organomation.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. rsc.org [rsc.org]
- 15. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 16. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Application Note: Unraveling the Molecular Fragmentation of 6-Methoxy-4-methylquinoline by Mass Spectrometry
Introduction
6-Methoxy-4-methylquinoline, also known as 6-methoxylepidine, belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline and its derivatives are prevalent scaffolds in a multitude of pharmaceuticals, agrochemicals, and dyes, exhibiting a broad spectrum of biological activities. The precise structural elucidation of these compounds is paramount in drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing experimental protocols and delving into the intricacies of its fragmentation behavior under both electron ionization (EI) and electrospray ionization (ESI) conditions. The insights provided herein are grounded in established principles of mass spectrometry and data from closely related quinoline analogs, offering a robust framework for the analysis of this important class of molecules.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 173.084064 Da | --INVALID-LINK-- |
| CAS Number | 41037-26-7 | --INVALID-LINK-- |
Experimental Protocols
The following protocols are designed to provide a starting point for the analysis of this compound. Instrument parameters may require optimization based on the specific mass spectrometer and chromatographic system used.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Electron Ionization (EI) Analysis
GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-300
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Electrospray Ionization (ESI) Analysis
LC-MS/MS is a powerful technique for the analysis of a wide range of compounds and is particularly useful for confirming the molecular weight and obtaining structural information through collision-induced dissociation (CID).
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to prepare working standards (e.g., 10-1000 ng/mL).
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ion Source: Agilent Jet Stream ESI
-
Ionization Mode: Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MS1 Scan Range: m/z 100-300
-
MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (m/z 174.1). Collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.
Fragmentation Analysis and Mechanistic Insights
The fragmentation of this compound is dictated by the stability of the quinoline ring system and the nature of its substituents. The following analysis is based on established fragmentation patterns of methoxyquinolines and related heterocyclic compounds.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule is ionized to a radical cation (M⁺•), which then undergoes a series of fragmentation reactions. The proposed fragmentation pathway for this compound is depicted below.
The Versatile Scaffold: 6-Methoxy-4-methylquinoline in Modern Medicinal Chemistry
The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, represents a privileged scaffold in medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities. Within this vast chemical space, 6-methoxy-4-methylquinoline emerges as a particularly valuable building block, lending its unique electronic and steric properties to the development of novel therapeutic agents. The strategic placement of the electron-donating methoxy group at the 6-position and the methyl group at the 4-position significantly influences the molecule's reactivity, bioavailability, and interaction with biological targets. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis and biological evaluation of its derivatives.
Section 1: The Anticancer Potential of the this compound Scaffold
The fight against cancer is a primary focus of modern drug discovery, and the quinoline core is a recurring motif in many anticancer agents.[1] Derivatives of this compound have shown promise in this area, primarily through the induction of apoptosis and cell cycle arrest.[2] The mechanism often involves the intercalation of the planar quinoline ring into DNA, inhibition of topoisomerase enzymes, and modulation of key signaling pathways that govern cell proliferation and survival.[3]
Mechanism of Action: Targeting Cancer Cell Proliferation
While the precise mechanisms for all this compound derivatives are still under investigation, a common theme is the disruption of fundamental cellular processes in cancer cells. Structurally related quinolinone compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, by interfering with the function of cyclin-dependent kinases (CDKs).[2] The methoxy group at the 6-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to evaluate the cytotoxic potential of a compound by measuring the metabolic activity of cells.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
Data Presentation: Cytotoxicity of Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [5] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [5] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [7] |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | 2774 & SKOV3 (Ovarian) | Dose-dependent inhibition of growth | [2] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (structurally related) | NIH-NCI 60 human tumor cell line panel | Low to subnanomolar | [8] |
Note: Direct IC50 values for this compound are not consistently available in the cited literature. The data presented is for structurally related quinoline derivatives to provide an indication of potential efficacy.[3]
Section 2: Antimalarial Activity of this compound Analogs
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The 4-aminoquinoline scaffold, famously represented by chloroquine, has been a cornerstone of antimalarial therapy. The this compound core can be considered a bioisostere of the quinoline core in these established drugs, making it an attractive starting point for the design of novel antimalarials.
Protocol: In Vitro Antimalarial Susceptibility Testing against Plasmodium falciparum
This protocol outlines a common method for assessing the in vitro activity of compounds against the erythrocytic stages of P. falciparum.[9][10]
Objective: To determine the 50% inhibitory concentration (IC50) of a this compound analog against a chloroquine-sensitive or -resistant strain of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete RPMI-1640 medium (with L-glutamine, HEPES, and hypoxanthine), supplemented with 10% human serum or 0.5% Albumax II
-
Test compound (this compound analog)
-
Standard antimalarial drugs (e.g., chloroquine, artemisinin) for positive controls
-
SYBR Green I nucleic acid stain
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]
-
Drug Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete medium in a 96-well plate.
-
Parasite Seeding: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well.[11]
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.[11]
-
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.
Section 3: Anti-Inflammatory Applications of the Quinoline Scaffold
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by targeting key inflammatory mediators and signaling pathways.[12][13]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14] Several quinoline derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines and enzymes.[15][16]
Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[17]
Objective: To determine the IC50 of a this compound derivative for the inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
Test compound
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.[17]
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).[17]
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
Note on Cytotoxicity: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to a general cytotoxic effect of the compound.[17]
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with anticancer, antimalarial, and anti-inflammatory properties. The protocols and data presented in this guide provide a framework for researchers to synthesize and evaluate the biological activity of derivatives based on this promising core structure. Further exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of new and more effective drug candidates.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Biological Screening of 6-Methoxy-4-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] 6-Methoxy-4-methylquinoline, a member of this versatile class, presents a promising starting point for drug discovery campaigns. Its structural features, a methoxy group at the 6-position and a methyl group at the 4-position, are anticipated to modulate its physicochemical properties and biological target interactions.
This guide provides a comprehensive, multi-tiered protocol for the initial biological screening of this compound. The proposed workflow is designed to efficiently assess its potential as a therapeutic agent by systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory activities, as well as its potential to modulate drug resistance mechanisms. The protocols herein are adapted from established methodologies and provide a robust framework for generating reliable and reproducible data.
Physicochemical Properties and Stock Solution Preparation
A foundational step in any screening protocol is the accurate preparation of a stock solution of the test compound. This requires an understanding of its basic physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 52 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO, ethanol, and ether. | [6] |
Protocol for Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution due to its broad solvent properties and compatibility with most in vitro assays at low final concentrations.
-
Calculation: To prepare a 10 mM stock solution of this compound (MW: 173.21 g/mol ), weigh out 1.73 mg of the compound and dissolve it in 1 mL of high-purity DMSO.
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 40°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7]
Tier 1: Primary Screening Workflow
The initial screening phase is designed to broadly assess the biological activity of this compound across several key areas of therapeutic interest. This tiered approach allows for a cost-effective and efficient evaluation, prioritizing compounds with significant activity for further investigation.
Caption: Tier 1 primary screening workflow for this compound.
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability and is widely used for in vitro cytotoxicity screening.[2] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and MGC-803 for gastric cancer) to ~80% confluency.[8]
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is advisable to perform a wide range of concentrations in the initial screen.[8]
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Recommended Value |
| Cell Lines | MCF-7, HCT-116, MGC-803 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 - 100 µM |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin or 5-Fluorouracil |
Antibacterial Activity Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Protocol:
-
Bacterial Strain Preparation:
-
Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution and Inoculation:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of a 2x starting concentration of this compound (e.g., 2048 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
| Parameter | Recommended Value |
| Bacterial Strains | Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 |
| Medium | Mueller-Hinton Broth (MHB) |
| Compound Concentration Range | 0.5 - 1024 µg/mL |
| Incubation Time | 18 - 24 hours |
| Positive Control | Gentamicin or Ciprofloxacin |
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[11]
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
It is crucial to perform a parallel MTT assay on the macrophages under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.
-
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Stimulant | Lipopolysaccharide (LPS) |
| Compound Concentration Range | 1 - 50 µM |
| Incubation Time | 24 hours |
| Positive Control | Dexamethasone or Indomethacin |
P-glycoprotein (P-gp) Inhibition Screening: Rhodamine 123 Efflux Assay
This assay determines if a compound can inhibit the P-glycoprotein efflux pump, which is a key mechanism of multidrug resistance in cancer.[5] The assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.[5]
Protocol:
-
Cell Culture:
-
Use a P-gp overexpressing cell line (e.g., MDR1-MDCK or a resistant cancer cell line like MCF-7/ADR) and its corresponding parental cell line.
-
-
Compound Incubation:
-
Seed the cells in a 96-well black, clear-bottom plate.
-
Wash the cells with warm PBS and then add medium containing various concentrations of this compound (e.g., 1-50 µM).
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Rhodamine 123 Loading and Efflux:
-
Add Rhodamine 123 to all wells to a final concentration of 5 µM.
-
Incubate for 60-90 minutes at 37°C to allow for cell loading.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Add fresh medium (with or without the test compound) and incubate for another 30-60 minutes to allow for efflux.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.
-
| Parameter | Recommended Value |
| Cell Lines | P-gp overexpressing and parental cell lines |
| P-gp Substrate | Rhodamine 123 |
| Compound Concentration Range | 1 - 50 µM |
| Positive Control | Verapamil |
Tier 2: Mechanistic Insights and Signaling Pathways
Compounds that demonstrate significant activity in the primary screening should be advanced to Tier 2 for mechanistic studies. Based on the known activities of quinoline derivatives, two key areas for investigation are kinase inhibition and modulation of the NF-κB pathway.
Potential as a Kinase Inhibitor
Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.[1][12] These compounds often target key kinases in signaling pathways that drive tumor growth and proliferation.
Caption: Potential inhibition of the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways by this compound.
Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[13] Some quinoline derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[6][13]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This document provides a structured and detailed framework for the initial biological evaluation of this compound. By following these protocols, researchers can systematically assess its potential as an anticancer, antibacterial, and anti-inflammatory agent, as well as its ability to modulate P-glycoprotein-mediated drug resistance. Positive results in these primary screens will warrant further investigation into the specific molecular targets and mechanisms of action, paving the way for potential lead optimization and further drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
developing antimicrobial agents from 6-Methoxy-4-methylquinoline
An Application Guide for the Development of Novel Antimicrobial Agents from the 6-Methoxy-4-methylquinoline Scaffold
Abstract
The quinoline structural motif is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] While the unadorned quinoline molecule possesses limited medicinal properties, its derivatives exhibit a vast range of pharmacological activities, including potent antimicrobial effects.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals on leveraging the this compound scaffold for the discovery and development of novel antimicrobial agents. We will detail protocols for the chemical synthesis of new derivatives, robust methods for in vitro antimicrobial screening, and advanced assays to elucidate the mechanism of action. This document is designed to be a practical, field-proven guide, emphasizing the causality behind experimental choices and ensuring that each protocol is a self-validating system.
Rationale: The Promise of the 6-Methoxyquinoline Scaffold
The quinoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery. Its derivatives have yielded a plethora of successful drugs, from antimalarials like chloroquine to broad-spectrum antibiotics like the fluoroquinolones.[1][4] The persistent challenge of antimicrobial resistance necessitates the exploration of new chemical entities.[2] The this compound backbone offers a versatile and synthetically accessible starting point. The methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, while the methyl group at the 4-position provides a handle for further structural modifications. By systematically derivatizing this core, researchers can explore new chemical space and develop compounds with enhanced potency, novel mechanisms of action, and improved pharmacological profiles to combat drug-resistant pathogens.[2]
Strategic Workflow for Antimicrobial Discovery
The development process follows a logical progression from chemical synthesis to biological evaluation and mechanistic studies. This workflow is designed to efficiently identify and characterize promising lead compounds.
Caption: High-level workflow for antimicrobial agent development.
Synthesis of this compound Derivatives
A common and effective method for synthesizing the quinoline core is the Combes quinoline synthesis. This protocol provides a representative example of how to generate derivatives from the parent aniline.
Protocol 3.1: Synthesis of a 2-Substituted-6-methoxy-4-methylquinoline Derivative
Rationale: This protocol utilizes the acid-catalyzed reaction of an aniline (p-anisidine) with a β-diketone (acetylacetone) to form the quinoline ring system. This is a foundational reaction that can be adapted by using different β-diketones to generate diversity at the 2- and 3-positions.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) in ethanol.
-
Slowly add acetylacetone (1.1 equivalents) to the solution while stirring.
-
Cool the mixture in an ice bath. Cautiously and dropwise, add concentrated sulfuric acid (2-3 equivalents) as a catalyst. The addition is exothermic and should be performed with care.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Antimicrobial Screening Protocols
The first step in biological evaluation is to determine the potency of the synthesized compounds against a panel of clinically relevant microorganisms.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standardized and quantitative technique that allows for the efficient testing of multiple compounds against various microbes.[5][6]
Materials:
-
Synthesized quinoline derivatives (dissolved in DMSO to create stock solutions, e.g., 10 mg/mL)
-
96-well microtiter plates (sterile)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Negative control (media with DMSO, no compound)
-
Resazurin solution (optional, for viability indication)
Procedure:
Caption: Step-by-step workflow for the MIC assay.
-
Plate Preparation: Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of the highest concentration of the test compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (media only) will serve as controls.
-
Inoculation: Prepare the microbial inoculum. Dilute the standardized 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add the appropriate volume of this final inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 4.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: While the MIC indicates growth inhibition (a static effect), the MBC/MFC determines the concentration required to kill the microorganism (a cidal effect).[7] This is a crucial secondary assay to differentiate between bacteriostatic/fungistatic and bactericidal/fungicidal compounds.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar) that contains no antimicrobial agent.
-
Incubate the agar plate overnight under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture agar plate.
Data Presentation
Summarize the screening data in a clear, tabular format.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans | MBC (µg/mL) vs S. aureus |
| Lead-01 | H | Phenyl | 3.12 | 12.5 | 6.25 | 6.25 |
| Lead-02 | Cl | Phenyl | 1.56 | 6.25 | 3.12 | 3.12 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | N/A | 1.0 |
| Amphotericin B | - | - | N/A | N/A | 1.0 | 2.0 |
Note: Data is representative and based on published results for quinoline derivatives.[8]
Elucidating the Mechanism of Action (MOA)
For promising "hit" compounds, understanding their MOA is critical for lead optimization. The primary mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[9][10] These enzymes are essential for managing DNA topology during replication, making them excellent antibacterial targets.[11][12]
Caption: Quinolone mechanism of action via inhibition of topoisomerases.
Protocol 5.1: DNA Gyrase Supercoiling Inhibition Assay
Rationale: This in vitro biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. It provides direct evidence for target engagement.
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, KCl, Tris-HCl)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., SYBR Safe or Ethidium Bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of the test compound or control to the respective tubes.
-
Initiate the reaction by adding the DNA gyrase enzyme to all tubes except the negative control (which shows the position of relaxed DNA).
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.
-
Load the samples onto an agarose gel. Also, load a DNA ladder and controls for supercoiled and relaxed DNA.
-
Run the gel electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA stain and visualize it under UV light.
-
Interpretation: In the absence of an inhibitor, the gyrase will convert the relaxed plasmid into its supercoiled form (fast-migrating band). An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid (slow-migrating band). The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometry analysis of the bands.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood. Researchers must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Hazards: Quinoline derivatives may cause skin and serious eye irritation.[13][14] They can be harmful if swallowed or in contact with skin.[15]
-
Precautions:
-
Wash hands thoroughly after handling.[13]
-
Avoid breathing dust/fume/gas/mist/vapors.[15]
-
Wear protective gloves, clothing, and eye/face protection.[13]
-
In case of skin contact: Wash with plenty of soap and water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Consult the specific Safety Data Sheet (SDS) for each synthesized compound and reagent before use.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemos.de [chemos.de]
- 14. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
Application Note & Protocols: A Framework for the Synthesis and Evaluation of Novel 6-Methoxy-4-methylquinoline-Based Anticancer Agents
Abstract
The quinoline ring system is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, with a significant number of compounds demonstrating potent anticancer properties through diverse mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest.[3][4][5] This guide focuses on the 6-methoxy-4-methylquinoline scaffold, a promising starting point for the development of novel anticancer therapeutics. The electron-donating methoxy group can enhance target interactions and improve pharmacokinetic properties, while the 4-methyl group provides a reactive handle for extensive chemical modification.[6]
Herein, we provide a comprehensive framework for researchers, scientists, and drug development professionals. This document details a robust synthetic strategy for the core scaffold via the Doebner-von Miller reaction, outlines protocols for chemical diversification, and presents a suite of validated in vitro assays to determine cytotoxic efficacy and preliminary mechanism of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to accelerate the discovery of next-generation quinoline-based anticancer drugs.
Rationale and Synthetic Strategy
The discovery of novel anticancer agents often relies on the principles of Structure-Activity Relationship (SAR), where a core molecule is systematically modified to optimize its biological activity and drug-like properties. The this compound scaffold is an ideal candidate for such exploration due to its synthetic accessibility and the presence of multiple sites for chemical diversification.
Core Scaffold Synthesis: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic, acid-catalyzed method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8] It is a reliable and scalable approach to produce the this compound core.
Causality Behind Experimental Choices:
-
Reactants: We select p-anisidine as the aniline component to introduce the C6-methoxy group. Crotonaldehyde is the α,β-unsaturated carbonyl partner that will form the pyridine ring and provide the C4-methyl group.
-
Catalyst: A strong Brønsted acid (like HCl or H₂SO₄) or a Lewis acid is required to catalyze the initial Michael addition and subsequent cyclization and dehydration steps.[7][9]
-
Oxidizing Agent: The reaction mechanism proceeds through a dihydroquinoline intermediate, which must be oxidized to the final aromatic quinoline. This oxidation can be achieved by an external oxidizing agent (e.g., nitrobenzene, often used in the related Skraup synthesis) or, in some cases, by air oxidation or a Schiff base intermediate acting as a hydrogen acceptor.[8]
-
Troubleshooting: A primary challenge in this reaction is the acid-catalyzed polymerization of the aldehyde, leading to significant tar formation and low yields.[9] This can be mitigated by the slow, controlled addition of the aldehyde to the heated aniline solution, maintaining a low instantaneous concentration of the aldehyde.[9]
References
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Methoxy-4-methylquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-methoxy-4-methylquinoline. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific issues encountered during the synthesis of this compound, with a focus on two common synthetic routes: the Combes synthesis and the Doebner-von Miller reaction.
Issue 1: Low Yield in Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of p-anisidine with acetylacetone.[1][2] Low yields can often be traced back to several key factors.
Potential Cause & Recommended Solution
-
Inadequate Catalyst Activity: The choice and condition of the acid catalyst are critical for efficient cyclization.
-
Solution: While sulfuric acid is commonly used, polyphosphoric acid (PPA) or a mixture of PPA and alcohol (polyphosphoric ester, PPE) can act as a more effective dehydrating agent.[3] Ensure the catalyst is fresh and anhydrous. For particularly stubborn reactions, consider alternative catalysts such as zinc chloride or p-toluenesulfonic acid.[4]
-
-
Suboptimal Reaction Temperature: The cyclization step is temperature-sensitive.
-
Solution: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5] Excessive heat can lead to charring and decomposition, while insufficient heat will result in an incomplete reaction.
-
-
Formation of Regioisomers: With unsymmetrical β-diketones, the formation of unwanted regioisomers can lower the yield of the desired product.
-
Solution: While acetylacetone is symmetrical, if you are using a substituted analog, steric hindrance on the diketone and the electronic properties of the aniline can influence the regioselectivity. Methoxy-substituted anilines, like p-anisidine, tend to favor the formation of 2-substituted quinolines.[3]
-
Issue 2: Low Yield and Polymerization in Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for quinoline synthesis, but it can be prone to low yields and the formation of polymeric byproducts, especially when using α,β-unsaturated carbonyl compounds.[6][7][8]
Potential Cause & Recommended Solution
-
Polymerization of the Carbonyl Compound: α,β-unsaturated aldehydes and ketones are susceptible to acid-catalyzed polymerization.[9]
-
Solution 1: Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) in an organic phase can significantly reduce polymerization.[8][9]
-
Solution 2: Slow Addition: Add the carbonyl compound dropwise or in portions to the reaction mixture to maintain a low concentration and minimize self-condensation.[9]
-
-
Harsh Reaction Conditions: High concentrations of strong acids and elevated temperatures can lead to the degradation of starting materials and the final product.[5]
-
Substrate Reactivity: The methoxy group on p-anisidine is an electron-donating group, which generally facilitates the electrophilic aromatic substitution required for cyclization. However, other substituents on your starting materials could deactivate the ring system.[5]
-
Solution: For less reactive substrates, consider using more forcing conditions, such as higher temperatures or longer reaction times, in conjunction with a more robust catalytic system.
-
Issue 3: Difficulty in Product Purification
The crude product from quinoline synthesis can often be a complex mixture, making purification challenging.
Potential Cause & Recommended Solution
-
Presence of Tarry Byproducts: This is particularly common in the Skraup synthesis (a variation of the Doebner-von Miller reaction) due to the strong acidic and oxidizing conditions.[12]
-
Solution: After the reaction, carefully pour the mixture onto crushed ice and then neutralize with a base (e.g., sodium hydroxide solution). The quinoline product can then be isolated by extraction with an organic solvent like ethyl acetate.[11][13] For particularly tarry mixtures, steam distillation can be an effective preliminary purification step.[14]
-
-
Multiple Spots on TLC: This indicates a mixture of starting materials, the desired product, and side products.
-
Solution:
-
Co-spotting: Run a TLC with your crude mixture alongside the starting materials to identify unreacted reagents.[15]
-
Column Chromatography: This is the most effective method for separating the components. A silica gel column using a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[15]
-
Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can yield a highly pure product.[16]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key differences between the Combes and Doebner-von Miller syntheses for this compound?
A1: The primary difference lies in the starting materials used to construct the quinoline ring.
-
Combes Synthesis: Utilizes a β-diketone (acetylacetone in this case) and an aniline (p-anisidine).[3]
-
Doebner-von Miller Reaction: Employs an α,β-unsaturated carbonyl compound (such as methyl vinyl ketone or crotonaldehyde) with an aniline.[6][7]
Q2: My Skraup synthesis (using glycerol) is very vigorous and hard to control. How can I moderate the reaction?
A2: The Skraup synthesis is notoriously exothermic. To control it:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[12] Boric acid can also be an effective moderator.[13]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).[5][12]
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hot spots.[12]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic and chromatographic techniques is recommended:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the product with starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
Q4: Are there any "green" or more environmentally friendly approaches to quinoline synthesis?
A4: Yes, research is ongoing to develop greener synthetic methods. Some approaches include:
-
Solvent-free reactions: Heating the reactants together without a solvent, sometimes with microwave irradiation.[16]
-
Use of solid acid catalysts: These can often be recovered and reused.
-
Water as a solvent: Some variations of quinoline synthesis have been successfully carried out in water.[1]
III. Experimental Protocols & Data
Protocol 1: Combes Synthesis of this compound
This protocol provides a general procedure for the Combes synthesis.
-
Reaction Setup: In a round-bottom flask, combine p-anisidine and acetylacetone in equimolar amounts.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) with stirring.
-
Reaction: Heat the mixture to the optimized temperature (typically 100-140°C) and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until the product precipitates.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Doebner-von Miller Synthesis of this compound
This protocol outlines a general procedure for the Doebner-von Miller reaction.
-
Reaction Setup: Dissolve p-anisidine in a suitable solvent (e.g., ethanol, acetic acid, or a biphasic system) in a round-bottom flask. Add the acid or Lewis acid catalyst.
-
Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone) to the mixture with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the mixture and neutralize the acid with a base.
-
Isolation and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
| Parameter | Combes Synthesis | Doebner-von Miller Reaction |
| Key Reactants | p-anisidine, acetylacetone | p-anisidine, methyl vinyl ketone |
| Typical Catalysts | H₂SO₄, PPA, PPE | HCl, H₂SO₄, ZnCl₂, SnCl₄ |
| Common Issues | Suboptimal catalyst activity, temperature control | Polymerization of carbonyl, harsh conditions |
| Reported Yields | Variable, can be optimized to >60% | Can be low, but optimization can improve yields to 55-65%[11] |
IV. Visualizing Reaction Mechanisms
Combes Synthesis Workflow
Caption: Workflow for the Combes synthesis of this compound.
Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction.
V. References
-
Doebner–Miller reaction - Wikipedia. Available from: --INVALID-LINK--
-
Doebner-Miller Reaction - SynArchive. Available from: --INVALID-LINK--
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available from: --INVALID-LINK--
-
Combes quinoline synthesis - Wikipedia. Available from: --INVALID-LINK--
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available from: --INVALID-LINK--
-
Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. - ACS Publications. Available from: --INVALID-LINK--
-
An improved process for the synthesis of quinoline derivatives - Google Patents. Available from: --INVALID-LINK--
-
Synthesis of 6-methoxy-4-methyl-8-nitro-5-(7-phenyl heptoxy) quinoline - PrepChem.com. Available from: --INVALID-LINK--
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: --INVALID-LINK--
-
Combes synthesis of quinolines - Química Organica.org. Available from: --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available from: --INVALID-LINK--
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available from: --INVALID-LINK--
-
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. Available from: --INVALID-LINK--
-
Troubleshooting low yields in the quinoline cyclization step - Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: Synthesis of 6-Methoxy-2-methylquinoline-4-thiol - Benchchem. Available from: --INVALID-LINK--
-
Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. Available from: --INVALID-LINK--
-
Method for synthetizing 6-methoxyquinoline - Google Patents. Available from: --INVALID-LINK--
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available from: --INVALID-LINK--
-
Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. Available from: --INVALID-LINK--
-
Combes Quinoline Synthesis PDF - Scribd. Available from: --INVALID-LINK--
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from: --INVALID-LINK--
-
This compound - ChemSynthesis. Available from: --INVALID-LINK--
-
Improving the regioselectivity of the Doebner-Miller reaction - Benchchem. Available from: --INVALID-LINK--
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. Available from: --INVALID-LINK--
-
Combes Quinoline Synthesis. Available from: --INVALID-LINK--
-
Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. Available from: --INVALID-LINK--
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available from: --INVALID-LINK--
-
Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar. Available from: --INVALID-LINK--
-
lepidine - Organic Syntheses Procedure. Available from: --INVALID-LINK--
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. Available from: --INVALID-LINK--
References
- 1. iipseries.org [iipseries.org]
- 2. Combes synthesis of quinolines [quimicaorganica.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
Skraup Quinoline Synthesis: A Technical Support and Troubleshooting Guide
Prepared by a Senior Application Scientist
Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet often challenging, reaction. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you overcome common hurdles and optimize your synthetic outcomes.
Introduction to the Skraup Quinoline Synthesis
The Skraup synthesis is a classic and versatile method for the preparation of quinolines, which are crucial heterocyclic scaffolds in numerous pharmaceuticals and functional materials. The reaction typically involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] While seemingly straightforward, the Skraup synthesis is notorious for its highly exothermic nature and the formation of significant side products, most notably tar.[2] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My Skraup reaction is extremely vigorous and difficult to control. What is happening and how can I manage it?
The Skraup synthesis is inherently exothermic, with the initial dehydration of glycerol to acrolein by concentrated sulfuric acid being a primary contributor to the heat generated.[1][3] This is followed by the exothermic Michael addition of aniline to acrolein and subsequent cyclization and oxidation steps. Without proper control, this can lead to a runaway reaction.
Solutions:
-
Use of Moderators: The most common and effective way to temper the reaction's vigor is by adding a moderator. Ferrous sulfate (FeSO₄) is widely used and is thought to function as an oxygen carrier, which helps to prolong the reaction and prevent it from becoming uncontrollable.[4] Boric acid is another viable option.[3]
-
Controlled Reagent Addition: The order of reagent addition is critical. It is recommended to add the ferrous sulfate, glycerol, aniline, and oxidizing agent before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[4]
-
Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed. The reaction will often sustain its own reflux for a period.
Q2: I'm observing a large amount of black, tarry residue in my reaction mixture, which is making product isolation difficult and lowering my yield. What is the cause and how can I minimize it?
Tar formation is one of the most common side reactions in the Skraup synthesis.[5] This is primarily due to the acid-catalyzed polymerization of the highly reactive acrolein intermediate formed from the dehydration of glycerol.[6] The harsh, high-temperature acidic conditions promote this polymerization.
Preventative Measures:
-
Moderators: As with controlling the exotherm, ferrous sulfate can help reduce charring by maintaining a more controlled reaction temperature.
-
Temperature Management: Avoid excessive heating. After the initial exothermic phase, maintain a gentle reflux.
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots where polymerization can be initiated.
Troubleshooting Tar Formation:
If significant tar has formed, the most effective method for isolating your quinoline product is steam distillation .[7] Quinoline is steam-volatile, while the tarry polymers are not.
Detailed Protocol: Steam Distillation for Quinoline Purification
-
Neutralization: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and then make it strongly basic by slowly adding a concentrated solution of sodium hydroxide. This neutralizes the sulfuric acid and liberates the free quinoline base.
-
Apparatus Setup: Assemble a steam distillation apparatus. A large distilling flask is necessary to accommodate the reaction mixture and prevent foaming.
-
Distillation: Introduce steam into the flask containing the basified reaction mixture. The quinoline will co-distill with the water.
-
Collection: Collect the distillate, which will appear milky or as two layers (water and quinoline). Continue the distillation until the distillate runs clear.
-
Extraction: The quinoline can then be separated from the aqueous distillate by extraction with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude quinoline. Further purification can be achieved by vacuum distillation.
Q3: My yields are consistently low, especially when using an aniline with an electron-withdrawing group. What can I do to improve this?
Low yields in the Skraup synthesis can be attributed to several factors, including incomplete reaction, product degradation under the harsh conditions, and the electronic effects of substituents on the aniline starting material.
Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic, which can significantly hinder the initial Michael addition to acrolein and the subsequent electrophilic cyclization step.[8] This often results in dramatically lower yields compared to reactions with electron-rich anilines. For example, the synthesis of 8-nitroquinoline from o-nitroaniline gives a much lower yield than the synthesis of 8-bromoquinoline from o-bromoaniline under similar conditions.[8][9]
Troubleshooting Low Yields:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. After the initial exotherm, a prolonged period of reflux (several hours) may be necessary to drive the reaction to completion. For deactivated anilines, a higher reaction temperature may be required, but this must be balanced against the increased risk of tar formation.
-
Choice of Oxidizing Agent: The oxidizing agent can influence the yield. While nitrobenzene is common, arsenic acid has been reported to provide better yields for some substituted quinolines, although it is highly toxic.[10][11] Milder oxidizing agents like iodine have also been used.[12]
-
Alternative Synthetic Routes: For anilines with strongly deactivating groups, it may be more efficient to consider an alternative synthetic strategy for the desired quinoline.
In-Depth Analysis of Side Reactions
The Mechanism of Tar Formation
The primary culprit behind tar formation is the acid-catalyzed polymerization of acrolein. Under the strongly acidic and high-temperature conditions of the Skraup reaction, acrolein can undergo a series of aldol-type condensations and Michael additions with itself, leading to complex, high-molecular-weight, cross-linked polymers.
Caption: Acid-catalyzed polymerization of acrolein.
The Role of Ferrous Sulfate as a Moderator
While often described as an "oxygen carrier," a more detailed mechanistic view suggests that ferrous sulfate (Fe²⁺) likely participates in a redox cycle that controls the rate of the oxidation of the dihydroquinoline intermediate to the final quinoline product. This moderation of the final, highly exothermic oxidation step helps to control the overall reaction rate and prevent a dangerous exotherm.
Caption: Proposed role of the Fe²⁺/Fe³⁺ redox cycle in moderating the oxidation step.
Comparison of Common Oxidizing Agents
The choice of oxidizing agent can significantly impact the reaction's violence, yield, and side product profile.
| Oxidizing Agent | Pros | Cons |
| Nitrobenzene | Readily available; can also act as a solvent.[10] | Can lead to very violent reactions; can be difficult to remove during workup.[10] |
| Arsenic Acid (As₂O₅) | Generally results in a less violent reaction than nitrobenzene; can give good yields.[10][11] | Highly toxic and carcinogenic. |
| Iodine (I₂) | Can be used in catalytic amounts; generally milder conditions.[12] | May not be as effective for all substrates. |
| Ferric Salts (e.g., FeCl₃) | Can serve as both a Lewis acid catalyst and an oxidizing agent. | Can lead to complex formation with the product.[12] |
Green Chemistry Approaches to the Skraup Synthesis
The harsh conditions and hazardous reagents traditionally used in the Skraup synthesis have prompted the development of more environmentally friendly alternatives.
Microwave-Assisted Skraup Synthesis
Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[13][14] The rapid, localized heating can promote the desired reaction pathway while minimizing the formation of thermal decomposition byproducts. However, care must be taken to control the pressure buildup in the sealed reaction vessel.
Ionic Liquids in Skraup Synthesis
Ionic liquids can serve as both the solvent and catalyst in the Skraup synthesis, often leading to cleaner reactions and simpler product isolation.[15][16] Their low volatility also reduces the risk of exposure to hazardous fumes. However, the cost and potential toxicity of some ionic liquids are important considerations.
Concluding Remarks
The Skraup quinoline synthesis, while a powerful tool in the synthetic chemist's arsenal, requires careful planning and execution to ensure safety and achieve optimal results. By understanding the underlying mechanisms of the desired reaction and its competing side reactions, researchers can effectively troubleshoot common issues such as violent exotherms, tar formation, and low yields. The adoption of moderating agents, precise control of reaction conditions, and, where appropriate, the use of greener synthetic methodologies can transform this classic reaction into a reliable and efficient method for the synthesis of a wide range of quinoline derivatives.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. daneshyari.com [daneshyari.com]
- 14. tandfonline.com [tandfonline.com]
- 15. iipseries.org [iipseries.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, making robust and optimized synthetic routes essential.[1] This document moves from general inquiries to specific troubleshooting for named reactions, reflecting a logical workflow for experimental optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are broadly applicable across various quinoline synthesis methodologies.
Q1: How do I select the most appropriate quinoline synthesis method for my target molecule?
A1: The choice of synthesis is dictated by the substitution pattern of the desired quinoline and the availability of starting materials. Each classical method has distinct advantages and limitations regarding starting materials and the final substitution pattern.
Table 1: Comparison of Major Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst Type | Key Advantages & Disadvantages |
|---|---|---|---|
| Friedländer | 2-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene group | Acid or Base[2][3] | Adv: High convergence, predictable regiochemistry. Disadv: Requires potentially complex ortho-aminoaryl carbonyls. |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Strong Brønsted or Lewis Acid[4] | Adv: Uses simple, readily available starting materials. Disadv: Harsh conditions, often yields tar, poor regioselectivity with substituted anilines.[5][6] |
| Combes | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄, PPA)[7][8] | Adv: Good for preparing 2,4-disubstituted quinolines. Disadv: Can suffer from poor regioselectivity with unsymmetrical diketones.[6][7] |
| Conrad-Limpach | Aniline + β-Ketoester | Thermal (Step 2)[9] | Adv: Effective for synthesizing 4-hydroxyquinolines (4-quinolones).[9] Disadv: Requires high temperatures for cyclization (~250 °C).[9][10] |
Q2: My reaction is producing a significant amount of dark, intractable tar. What is the primary cause and how can it be minimized?
A2: Tar formation is a frequent issue, especially in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[5] It arises from the acid-catalyzed polymerization of reactants and intermediates, particularly α,β-unsaturated carbonyl compounds.[5][11]
Mitigation Strategies:
-
Controlled Reagent Addition: Add the carbonyl compound or strong acid slowly and at a reduced temperature to manage the exotherm and minimize polymerization.[5][11]
-
Use of Moderators: In the Skraup synthesis, ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[2][5]
-
Milder Catalysts: Investigate alternative catalysts. For instance, modern methods utilize nanocatalysts, ionic liquids, or solid acid catalysts like Amberlyst-15, which can offer milder conditions and reduce byproduct formation.[1][3][12][13]
-
Solvent Choice: The use of a high-boiling, inert solvent like mineral oil or Dowtherm A can help maintain a consistent temperature and prevent localized overheating that leads to decomposition.[9]
Q3: What are the best practices for purifying crude quinoline products, especially when dealing with baseline impurities?
A3: Quinoline purification requires a multi-step approach, leveraging the compound's basicity and polarity.
-
Acid-Base Extraction: After the reaction, neutralize the mixture carefully. The quinoline product, being a basic amine, can be separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). The protonated quinoline salt will move to the aqueous layer. The aqueous layer can then be separated, basified with NaOH or Na₂CO₃, and the free quinoline base re-extracted into an organic solvent.
-
Column Chromatography: This is the most common method for high purity.
-
Problem: Tailing or streaking on silica gel is common due to the interaction of the basic nitrogen with acidic silanol groups.[14]
-
Solution: Add a small amount of a basic modifier, like 0.5-2% triethylamine or pyridine, to the eluent to neutralize the acidic sites on the silica gel.[14]
-
Alternative: Use a different stationary phase like neutral or basic alumina, which is less acidic and often better for basic compounds.[14]
-
-
Distillation/Recrystallization: For thermally stable quinolines, vacuum distillation can be highly effective.[15] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is a powerful final purification step.[15][16]
Part 2: Troubleshooting Guides for Specific Syntheses
This section provides detailed, cause-and-effect troubleshooting for common issues encountered in specific named reactions.
The Friedländer Synthesis
The Friedländer synthesis is a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[3][17]
Problem 1: Low or No Yield
-
Underlying Cause: The initial condensation to form the Schiff base or enamine intermediate is a reversible dehydration reaction. If water is not effectively removed, the equilibrium may not favor the product.
-
Solution:
-
Water Removal: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Dehydrating Agents: Add molecular sieves to the reaction mixture.
-
Catalyst Choice: While the reaction can be base- or acid-catalyzed, ensure the chosen catalyst is appropriate for your substrates.[2] Sometimes, simply using acetic acid as both the solvent and catalyst under microwave irradiation can dramatically increase yields and reduce reaction times to minutes.[18][19] Green chemistry approaches have also demonstrated success using water as a solvent at elevated temperatures without any catalyst.[20]
-
Problem 2: Formation of Knoevenagel/Aldol Side Products
-
Underlying Cause: The intermolecular condensation of the active methylene compound (e.g., self-condensation of a ketone) or its reaction with the 2-aminoaryl carbonyl can compete with the desired intramolecular cyclization. This is particularly prevalent if the cyclization step is slow.
-
Solution:
-
Optimize Temperature: A higher temperature often favors the intramolecular cyclization over competing intermolecular reactions.
-
Stronger Catalyst: A stronger acid or base catalyst can accelerate the rate-determining cyclization step. Lewis acids like ZnCl₂ or solid acid catalysts can be effective.[2][3]
-
The Doebner-von Miller Synthesis
This reaction involves the synthesis of quinolines from an aniline and an α,β-unsaturated carbonyl compound, often generated in situ.[4][21]
Problem 1: Violent, Uncontrolled Exothermic Reaction
-
Underlying Cause: The reaction is catalyzed by strong acids like concentrated sulfuric acid, and the initial Michael addition and subsequent cyclization steps are highly exothermic.[5]
-
Solution:
-
Strict Temperature Control: Perform the reaction in an ice bath, especially during the addition of the strong acid catalyst.[5]
-
Slow Addition: Add the acid or the carbonyl compound dropwise to the aniline solution to allow for effective heat dissipation.[5][11]
-
Efficient Stirring: Ensure vigorous mechanical stirring to prevent the formation of localized hot spots.[5]
-
Problem 2: Low Yield due to Polymerization
-
Underlying Cause: The strong acid catalyst readily promotes the polymerization of the α,β-unsaturated aldehyde or ketone, which is the primary cause of tar formation and low yields in this reaction.[5][11]
-
Solution:
-
In Situ Generation: Generate the α,β-unsaturated carbonyl in situ from an aldol condensation. For example, slowly adding acetaldehyde to an aniline/acid mixture allows it to form crotonaldehyde, which is immediately consumed, keeping its concentration low.[11][22]
-
Lewis Acid Catalysts: Use a milder Lewis acid catalyst (e.g., ZnCl₂, I₂) instead of a strong Brønsted acid, which can reduce polymerization.[4]
-
The Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction of an aniline with a β-diketone.[7][8]
Problem: Poor Regioselectivity with Unsymmetrical β-Diketones
-
Underlying Cause: When an unsymmetrical β-diketone is used, the initial condensation with the aniline can occur at either of the two carbonyl groups, and the subsequent acid-catalyzed cyclization can proceed to two different positions on the aniline ring, leading to a mixture of regioisomers.[6][7]
-
Solution:
-
Steric Control: The cyclization step, which is the rate-determining step, is highly sensitive to steric hindrance.[7] Increasing the steric bulk on either the aniline or the β-diketone can direct the cyclization to the less hindered position. For example, using a methoxy-substituted aniline can favor the formation of one isomer, while a chloro-substituted aniline may favor the other.[7]
-
Electronic Control: Electron-donating groups on the aniline can activate the ortho and para positions, influencing the site of the electrophilic aromatic cyclization.[23] Careful consideration of the electronic nature of your substituents is crucial for predicting and controlling the outcome.
-
The Conrad-Limpach Synthesis
This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines.[9][24][25]
Problem: Low Yield During High-Temperature Cyclization
-
Underlying Cause: The second step of this synthesis requires heating the intermediate anilinoacrylate to high temperatures (often >250 °C) to effect the thermal cyclization.[9][10] Performing this neat (without solvent) can lead to decomposition and significantly lower yields.[9]
-
Solution:
-
Use a High-Boiling Inert Solvent: The key to a successful Conrad-Limpach cyclization is the use of an inert, high-boiling solvent such as mineral oil or Dowtherm A. This allows for uniform heating, prevents charring, and can increase yields dramatically, often to over 90%.[9][26]
-
Ensure Anhydrous Conditions: Water present at high temperatures can cause hydrolysis of intermediates. Ensure starting materials and the solvent are dry.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Microwave-Assisted Friedländer Synthesis
This protocol is adapted from modern procedures that emphasize efficiency and higher yields.[18][19]
-
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
Glacial Acetic Acid (2 mL)
-
-
Procedure:
-
Combine 2-aminobenzophenone and cyclohexanone in a microwave reaction tube.
-
Add glacial acetic acid, which acts as both the solvent and the catalyst.[18]
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5-10 minutes.[19]
-
After cooling, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Moderated Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol incorporates steps to control the reaction's exothermicity and minimize side reactions.[11]
-
Materials:
-
Aniline (1.0 equiv)
-
Concentrated Hydrochloric Acid
-
Acetaldehyde solution
-
Anhydrous Zinc Chloride (Lewis acid catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Cool the flask in an ice bath with vigorous stirring.
-
Slowly add the acetaldehyde solution dropwise. This allows for the in situ formation of crotonaldehyde at a controlled rate.[11][22]
-
After the addition is complete, add the zinc chloride catalyst.
-
Remove the ice bath and heat the mixture to reflux for several hours, monitoring by TLC.
-
After completion, cool the mixture and carefully neutralize it with a concentrated NaOH solution or a slurry of calcium hydroxide until strongly alkaline.[5]
-
Isolate the 2-methylquinoline via steam distillation or by extraction with an appropriate organic solvent (e.g., chloroform).[11]
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: A general troubleshooting workflow for low-yield quinoline synthesis.
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 17. iipseries.org [iipseries.org]
- 18. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 21. synarchive.com [synarchive.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 25. コンラッド・リンパック キノリン合成 Conrad-Limpach Quinoline Synthesis | Chem-Station (ケムステ) [chem-station.com]
- 26. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Zentrum: Bewältigung der Reinigungsherausforderungen von rohem 6-Methoxy-4-methylchinolin
Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung bei der Reinigung von rohem 6-Methoxy-4-methylchinolin, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Verfasst von: Dr. Eva Schmidt, Leitende Anwendungswissenschaftlerin
Einführung
Willkommen im technischen Support-Zentrum. Dieser Leitfaden soll Wissenschaftlern bei der Bewältigung der häufigen, aber oft komplexen Herausforderungen bei der Reinigung von 6-Methoxy-4-methylchinolin helfen. Als wichtiges Zwischenprodukt in der pharmazeutischen Synthese ist die Erlangung dieses Moleküls in hoher Reinheit für den Erfolg nachfolgender Reaktionen und die Gültigkeit biologischer Assays von entscheidender Bedeutung.
Die Synthese von 6-Methoxy-4-methylchinolin, typischerweise durch Reaktionen wie die Skraup- oder Doebner-von-Miller-Synthese, führt oft zu einem rohen Produkt, das mit nicht umgesetzten Ausgangsmaterialien, polymeren Nebenprodukten und isomeren Verunreinigungen kontaminiert ist.[1][2] Dieser Leitfaden bietet einen systematischen Ansatz zur Fehlerbehebung bei gängigen Reinigungsproblemen und stellt robuste Protokolle zur Verfügung, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Abschnitt 1: Häufig gestellte Fragen (FAQs) – Erste-Hilfe-Fehlerbehebung
Dieser Abschnitt befasst sich mit ersten Fragen, die während des Reinigungsprozesses auftreten können.
F1: Mein rohes Produkt ist ein dunkler, teerartiger Rückstand. Was ist der erste Schritt, den ich unternehmen sollte?
A1: Ein dunkler, teerartiger Rückstand ist bei Skraup-ähnlichen Reaktionen üblich und deutet auf die Anwesenheit von polymeren Nebenprodukten hin. Der beste erste Schritt ist eine Säure-Base-Extraktion . Da 6-Methoxy-4-methylchinolin eine basische Verbindung ist, kann es selektiv von neutralen und sauren Verunreinigungen, einschließlich der meisten teerartigen Substanzen, abgetrennt werden.[3][4]
-
Begründung: Das Stickstoffatom im Chinolinring ist basisch und wird in einer sauren wässrigen Lösung protoniert, wodurch es wasserlöslich wird. Die nicht-basischen polymeren Verunreinigungen bleiben in der organischen Phase zurück. Durch anschließende Basifizierung der wässrigen Phase wird das reine Chinolin-Produkt ausgefällt.[5]
F2: Wie wähle ich zwischen Umkristallisation und Säulenchromatographie für die Reinigung?
A2: Die Wahl hängt vom Verunreinigungsprofil und dem Maßstab Ihrer Reaktion ab.
-
Umkristallisation: Wählen Sie diese Methode, wenn Sie eine große Menge an Material (>1-2 g) haben und die Verunreinigungen in deutlich geringeren Mengen vorhanden sind oder eine signifikant andere Löslichkeit als Ihr Produkt aufweisen. Sie ist oft schneller und kostengünstiger für die Reinigung in großem Maßstab.[6][7]
-
Säulenchromatographie: Diese Methode ist ideal, wenn die Verunreinigungen eine ähnliche Polarität wie Ihr Produkt haben (was zu einer Ko-Kristallisation führen würde) oder wenn Sie eine kleine Menge Material reinigen. Die Chromatographie bietet eine überlegene Trennung für komplexe Gemische.[8][9]
F3: Was sind die häufigsten Verunreinigungen, die ich erwarten sollte?
A3: Die Verunreinigungen hängen stark von der Synthesemethode ab:
-
Nicht umgesetzte Ausgangsmaterialien: p-Anisidin ist eine häufige Verunreinigung.
-
Oxidationsmittel/Nebenprodukte: Bei der Skraup-Synthese können Reste des Oxidationsmittels (z. B. p-Nitroanisol) oder dessen reduzierte Formen vorhanden sein.[10]
-
Polymere Teere: Entstehen durch die Selbstkondensation von Acrolein (abgeleitet von Glycerin) unter stark sauren Bedingungen.
-
Isomere Produkte: Je nach den Reaktionsbedingungen können sich geringe Mengen anderer substituierter Chinoline bilden.
F4: Wie kann ich die Reinheit meines rohen und gereinigten Produkts schnell beurteilen?
A4: Die Dünnschichtchromatographie (DC) ist das schnellste und kostengünstigste Werkzeug.[4]
-
Analyse: Lösen Sie eine kleine Menge Ihres rohen Materials und Ihres gereinigten Produkts in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Ethylacetat). Spotten Sie beide nebeneinander auf einer Kieselgel-DC-Platte, zusammen mit den Ausgangsmaterialien, falls verfügbar.
-
Interpretation: Das rohe Material wird wahrscheinlich mehrere Flecken zeigen. Ihr gereinigtes Produkt sollte idealerweise als einzelner, gut definierter Fleck erscheinen. Die Beobachtung unter UV-Licht ist entscheidend, da Chinoline UV-aktiv sind.[4] Eine Schmelzpunktbestimmung ist ebenfalls eine ausgezeichnete, schnelle Methode zur Reinheitsbeurteilung. Das reine Produkt hat einen scharfen Schmelzpunkt um 52 °C.[11] Ein breiter oder gedrückter Schmelzpunkt deutet auf Verunreinigungen hin.
Abschnitt 2: Detaillierte Anleitung zur Fehlerbehebung – Umkristallisation
Die Umkristallisation ist eine leistungsstarke Technik, kann aber manchmal problematisch sein.
Problem 1: Die Verbindung „ölt aus“, anstatt zu kristallisieren.
Dieses häufige Problem tritt auf, wenn das Produkt aus der Lösung als flüssige Phase anstatt eines festen Kristalls ausfällt.
-
Mögliche Ursachen & Lösungen:
-
Die Lösung ist übersättigt oder kühlt zu schnell ab: Die Moleküle haben keine Zeit, sich in einem Kristallgitter anzuordnen.
-
Lösung: Erhitzen Sie die Mischung erneut, bis das Öl sich wieder auflöst. Fügen Sie eine kleine Menge (1-5 Vol.-%) heißes Lösungsmittel hinzu, um die Sättigung leicht zu verringern. Lassen Sie die Lösung sehr langsam abkühlen. Das Isolieren des Kolbens mit Glaswolle oder das Abkühlen in einem warmen Wasserbad kann helfen.[8]
-
-
Hohe Verunreinigungslast: Verunreinigungen können die Kristallkeimbildung und das Wachstum stören.
-
Lösung: Führen Sie eine Vorreinigung durch, z. B. eine schnelle Filtration durch einen kurzen Kieselgelpfropfen oder die zuvor erwähnte Säure-Base-Extraktion, um grobe Verunreinigungen zu entfernen.[8]
-
-
Unzureichende Keimbildungsstellen: Die Kristallisation benötigt einen Startpunkt.
-
Lösung: Kratzen Sie die Innenseite des Kolbens an der Meniskusoberfläche mit einem Glasstab, um mikroskopische Kratzer zu erzeugen, die als Keimbildungsstellen dienen. Alternativ können Sie einen winzigen Impfkristall des reinen Produkts hinzufügen.[8]
-
-
Abbildung 1: Workflow zur Fehlerbehebung beim Ausölen während der Umkristallisation.
Problem 2: Sehr geringe Ausbeute nach der Umkristallisation.
-
Mögliche Ursachen & Lösungen:
-
Verwendung von zu viel Lösungsmittel: Wenn zu viel Lösungsmittel verwendet wird, verbleibt ein erheblicher Teil des Produkts auch nach dem Abkühlen in der Lösung.
-
Lösung: Verwenden Sie die Mindestmenge an heißem Lösungsmittel, die zur vollständigen Auflösung Ihrer Verbindung erforderlich ist. Nachdem Sie die Kristalle abfiltriert haben, können Sie das Volumen des Mutterlaugenfiltrats durch Verdampfen reduzieren, um eine zweite Kristallcharge zu gewinnen.[8]
-
-
Das Produkt ist im kalten Lösungsmittel signifikant löslich: Kein Lösungsmittel ist perfekt.
-
Lösung: Stellen Sie sicher, dass Sie die Lösung auf eine sehr niedrige Temperatur abkühlen (z. B. in einem Eisbad oder im Kühlschrank), um die Löslichkeit zu minimieren. Achten Sie darauf, die Kristalle beim Waschen mit eiskaltem Lösungsmittel zu spülen, um ein erneutes Auflösen zu minimieren.
-
-
Datenpräsentation: Auswahl des Umkristallisationslösungsmittels
Die ideale Wahl ist ein Lösungsmittel (oder ein Lösungsmittelpaar), in dem 6-Methoxy-4-methylchinolin bei hohen Temperaturen gut löslich, bei niedrigen Temperaturen jedoch schlecht löslich ist.
| Lösungsmittelsystem | Polaritätsindex | Siedepunkt (°C) | Kommentar |
| Hexan / Ethylacetat | 0,1 / 4,4 | ~69-77 | Ein ausgezeichnetes System mit zwei Lösungsmitteln. Lösen Sie in einer minimalen Menge heißen Ethylacetats und fügen Sie langsam heißes Hexan hinzu, bis eine Trübung auftritt. Beim Abkühlen sollten sich Kristalle bilden.[12][13] |
| Ethanol / Wasser | 5,2 / 10,2 | ~78-100 | Ein weiteres effektives System mit zwei Lösungsmitteln für polare Verunreinigungen. Lösen Sie in heißem Ethanol und fügen Sie tropfenweise Wasser hinzu, bis eine Trübung auftritt.[13][14] |
| Toluol | 2,4 | 111 | Geeignet zur Entfernung weniger polarer Verunreinigungen. Die hohe Siedetemperatur ermöglicht eine gute Löslichkeit. |
| Acetonitril | 5,8 | 82 | Ein gutes Einzellösungsmittel, das oft saubere Kristalle liefert. |
Abschnitt 3: Detaillierte Anleitung zur Fehlerbehebung – Säulenchromatographie
Die Säulenchromatographie ist die Methode der Wahl für schwierige Trennungen.[15][16]
Problem 1: Schlechte Trennung der Banden auf der Säule (überlappende Banden).
-
Mögliche Ursachen & Lösungen:
-
Falsches Elutionsmittelsystem: Das Elutionsmittel ist entweder zu polar oder nicht polar genug, um eine differentielle Migration der Verbindungen zu ermöglichen.
-
Lösung: Optimieren Sie das Elutionsmittelsystem immer zuerst mit DC. Ziel ist ein Rf-Wert von ~0,25-0,35 für Ihr Zielmolekül. Dies bietet das beste Fenster für die Trennung von Verunreinigungen mit höherem und niedrigerem Rf.[8]
-
-
Überladung der Säule: Zu viel Material im Verhältnis zur Menge des stationären Phase (Kieselgel).
-
Lösung: Eine gute Faustregel ist, eine Probenmenge von 1-5 % der Kieselgelmasse zu laden.[8] Für 10 g Kieselgel laden Sie nicht mehr als 100-500 mg rohes Material.
-
-
Schlechtes Packen der Säule: Kanäle oder Risse in der Kieselgelschicht führen zu ungleichmäßigem Fluss und schlechter Trennung.
-
Problem 2: Die Verbindung eluiert nicht von der Säule.
-
Mögliche Ursache & Lösung:
-
Die Verbindung ist zu polar für das Elutionsmittelsystem: Sie haftet zu stark am polaren Kieselgel.
-
Lösung: Erhöhen Sie die Polarität des Elutionsmittels drastisch. Wenn Sie ein Hexan/Ethylacetat-System verwenden, wechseln Sie zu einem System mit einem polareren Lösungsmittel wie Methanol (z. B. Dichlormethan/Methanol). Eine Gradientenelution, bei der die Polarität des Elutionsmittels während des Laufs schrittweise erhöht wird, ist hier sehr effektiv.[8]
-
-
Abbildung 2: Standard-Workflow für die erfolgreiche Säulenchromatographie.
Abschnitt 4: Standardbetriebsprotokolle (SOPs)
Protokoll 1: Reinigung durch Säure-Base-Extraktion
-
Auflösung: Lösen Sie das rohe 6-Methoxy-4-methylchinolin (z. B. 1,0 g) in einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan (50 mL).
-
Säureextraktion: Überführen Sie die Lösung in einen Scheidetrichter. Extrahieren Sie die organische Phase dreimal mit 1 M Salzsäure (3 x 30 mL). Das basische Chinolin wird in die wässrige (untere) Schicht überführt.[18]
-
Waschen (optional): Die vereinigten sauren wässrigen Schichten können einmal mit frischem Ethylacetat (20 mL) gewaschen werden, um verbleibende neutrale Verunreinigungen zu entfernen.
-
Neutralisation: Kühlen Sie die wässrige Schicht in einem Eisbad. Basifizieren Sie langsam durch tropfenweise Zugabe von 6 M Natriumhydroxid, bis der pH-Wert >10 ist. Das reine Produkt sollte als Feststoff ausfallen.
-
Isolierung: Sammeln Sie den festen Niederschlag durch Vakuumfiltration. Waschen Sie den Feststoff gründlich mit deionisiertem Wasser, um anorganische Salze zu entfernen.
-
Trocknung: Trocknen Sie das Produkt im Vakuum, um ein reines, frei fließendes Pulver zu erhalten.
Protokoll 2: Reinigung durch Flash-Säulenchromatographie
-
Vorbereitung des Elutionsmittels: Bestimmen Sie basierend auf der DC-Analyse das optimale Elutionsmittelsystem (z. B. 10 % Ethylacetat in Hexan). Bereiten Sie ein ausreichendes Volumen (~500 mL bis 1 L) vor.
-
Packen der Säule: Füllen Sie eine Chromatographiesäule mit Kieselgel (~50-faches Gewicht Ihrer Rohprobe) unter Verwendung der Nasspackmethode mit Ihrem Elutionsmittel.[17]
-
Laden der Probe: Lösen Sie Ihr rohes Material in der minimalen Menge des Elutionsmittels oder eines etwas polareren Lösungsmittels (wie Dichlormethan). Laden Sie diese konzentrierte Lösung vorsichtig auf die Oberseite des Kieselgels.
-
Elution: Beginnen Sie, das Elutionsmittel durch die Säule zu leiten, und üben Sie dabei leichten Überdruck aus. Sammeln Sie Fraktionen in Reagenzgläsern.
-
Überwachung: Überwachen Sie den Fortschritt der Trennung, indem Sie die gesammelten Fraktionen mittels DC analysieren.
-
Isolierung: Vereinigen Sie die Fraktionen, die nur Ihr reines Produkt enthalten. Entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer, um das gereinigte 6-Methoxy-4-methylchinolin zu erhalten.
Abschnitt 5: Bestätigung der Reinheit
Nach der Reinigung ist die Bestätigung der Reinheit von entscheidender Bedeutung. Es wird empfohlen, orthogonale Methoden zu verwenden.
| Analysetechnik | Zweck | Vorteile | Nachteile |
| HPLC | Quantitative Reinheitsbestimmung | Hohe Empfindlichkeit und Auflösung; genaue Quantifizierung des Hauptprodukts und der Verunreinigungen.[19][20] | Erfordert einen Referenzstandard für die genaue Quantifizierung. |
| GC-MS | Identifizierung flüchtiger Verunreinigungen | Hervorragend zur Identifizierung von Restlösungsmitteln und flüchtigen Nebenprodukten; liefert Molekulargewichtsinformationen.[21] | Nicht geeignet für nichtflüchtige oder thermisch instabile Verbindungen. |
| NMR-Spektroskopie | Strukturbestätigung & Reinheitsbestimmung | Bietet eine endgültige strukturelle Bestätigung; qNMR (quantitatives NMR) kann die absolute Reinheit ohne Referenzstandard bestimmen.[21] | Geringere Empfindlichkeit gegenüber Spurenverunreinigungen im Vergleich zur Chromatographie. |
| Schmelzpunkt | Qualitative Reinheitsbeurteilung | Schnell, einfach und kostengünstig; ein enger Schmelzbereich nahe dem Literaturwert deutet auf eine hohe Reinheit hin. | Unempfindlich gegenüber geringen Mengen an Verunreinigungen. |
Referenzen
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. 8
-
Yongsheng, E. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Scientific.net. 5
-
LookChem. Purification of Quinoline. Chempedia. 22
-
BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. 23
-
Google Patents. (2012). Method for extracting quinoline from coal tar wash oil. 24
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. 19
-
BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. 3
-
BenchChem. (2025). Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine. 4
-
ChemSynthesis. (2025). 6-methoxy-4-methylquinoline. 11
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. 6
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 12
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. 13
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 1
-
BenchChem. (2025). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. 20
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. 14
-
Google Patents. (2007). An improved process for the synthesis of quinoline derivatives. 2
-
Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. 10
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. 7
-
University of Toronto Scarborough. Column Chromatography Theory. 9
-
BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. 21
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 17
-
Organic Syntheses. lepidine. 18
-
The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. 15
-
SMEReteach. (2013). 【4K】-- Column Chromatography (Purification). YouTube. 16
References
- 1. iipseries.org [iipseries.org]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Derivatives
Introduction
Welcome to the Technical Support Center for NMR analysis of quinoline derivatives. As a core scaffold in medicinal chemistry and materials science, the quinoline ring system presents unique challenges in NMR spectral interpretation due to its fused aromatic nature, the influence of the nitrogen heteroatom, and the electronic effects of diverse substituents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and confidently elucidate complex quinoline structures. Here, we synthesize technical protocols with field-proven insights, moving from frequently encountered questions to in-depth, step-by-step troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the routine analysis of quinoline derivatives.
Q1: My aromatic signals in the ¹H NMR spectrum are severely overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 7.0–9.0 ppm) is the most common challenge with substituted quinolines.[1][2] The limited dispersion of 1D ¹H NMR is often insufficient for unambiguous assignment. The authoritative approach is to use two-dimensional (2D) NMR techniques which disperse signals across a second frequency axis.[1][3]
-
COSY (Correlation Spectroscopy): This should be your first step. A COSY spectrum reveals correlations between protons that are coupled through bonds (typically 2-3 bonds).[1] This allows you to "walk" through the proton framework, identifying adjacent protons and separating the spin systems of the pyridine and benzene rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over the much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents on quaternary carbons.[4][5]
Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?
A2: Substituents profoundly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.[1] The effect is dictated by the substituent's electronic nature:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This increased shielding causes attached and nearby nuclei to shift upfield (to a lower ppm value).[1]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease electron density on the ring. This deshielding causes nuclei to shift downfield (to a higher ppm value).[1]
The position of the substituent is also critical. The electronic effects are strongest at the ortho and para positions relative to the substituent.[1]
Caption: Influence of substituents on NMR chemical shifts.
Q3: The chemical shifts of my quinoline derivative change with sample concentration. Is this normal?
A3: Yes, this is a known phenomenon for quinolines and other planar aromatic systems.[6][7] It is primarily caused by intermolecular π-π stacking interactions.[1][7] As the concentration increases, quinoline molecules tend to self-associate and form stacked aggregates. This stacking creates local magnetic fields that shield or deshield nearby protons, causing their chemical shifts to be concentration-dependent.[1] To ensure reproducibility, it is crucial to report the concentration at which spectra were acquired or to perform a concentration-dependent study if these interactions are of interest.
Q4: I have a broad signal that might be an -OH or -NH proton. How can I confirm this?
A4: The definitive method for identifying exchangeable protons (like those in -OH, -NH, or -COOH groups) is the D₂O shake .
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[8]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for solving complex structural problems.
Problem: Unambiguous Assignment of an Isomeric Polysubstituted Quinoline
You have synthesized a quinoline derivative but are unsure of the exact substitution pattern. The 1D ¹H NMR is crowded and inconclusive. This workflow will guide you to a definitive structure.
Logical Workflow for Structure Elucidation
Caption: Logical workflow for NMR structure elucidation.
Protocol 1: Acquiring a 2D ¹H-¹H COSY Spectrum
This is the foundational 2D experiment to establish proton-proton correlations.[4]
Causality: The COSY experiment uses a pulse sequence that transfers magnetization between scalar-coupled protons. The presence of an off-diagonal cross-peak between two proton signals is definitive proof that they are coupled, typically over 2 or 3 bonds. This allows you to trace the connectivity within the individual benzene and pyridine rings.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified quinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the solution is clear and free of particulate matter. Filter if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup (Acquire 1D ¹H Spectrum First):
-
Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peaks).[1]
-
Acquire a standard 1D ¹H spectrum. Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).[1]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[1]
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase for dilute samples to improve the signal-to-noise ratio.[1]
-
Set the receiver gain automatically.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.
-
Phase and baseline correct the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
-
Analysis:
-
The 1D spectrum appears on the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[1]
-
Trace the connectivities by "walking" along the cross-peaks to build the spin systems.
-
Protocol 2: Acquiring a 2D ¹H-¹³C HMBC Spectrum
This is the key experiment for connecting molecular fragments and assigning quaternary carbons.
Causality: The HMBC pulse sequence is optimized to detect long-range correlations (typically 2-3 bonds) between protons and carbons. It suppresses one-bond correlations. This is critical for identifying the carbon atoms that have no attached protons (quaternary carbons, C=O, etc.) and for establishing connectivity across them, for example, from a proton on the benzene ring to a carbon in the pyridine ring.[5]
Step-by-Step Methodology:
-
Prerequisites: You will need fully acquired and referenced 1D ¹H and ¹³C spectra to set the spectral widths accurately.
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse sequence program (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral width in F2 (¹H dimension) to match your ¹H spectrum.
-
Set the spectral width in F1 (¹³C dimension) to match your ¹³C spectrum (e.g., 0 to 220 ppm).
-
Crucial Parameter (CNST13 or D6): Set the long-range coupling delay. This is optimized for an average long-range J-coupling. A value of 8-10 Hz is a standard starting point for aromatic systems. The delay is calculated as 1/(2*J), so for 8 Hz, the delay would be ~62.5 ms.
-
-
Acquisition and Processing:
-
Acquire the data. HMBC experiments typically require more scans than COSY or HSQC to achieve a good signal-to-noise ratio.
-
Process the data using 2D Fourier transform, window functions (typically a sine-bell in F2 and a squared sine-bell in F1), phasing, and baseline correction.
-
-
Analysis:
-
Each cross-peak represents a long-range coupling between a proton (F2 axis) and a carbon (F1 axis).
-
Use these correlations to link the spin systems identified in the COSY spectrum.
-
Pay special attention to correlations to quaternary carbons, as this will definitively place your substituents.
-
Caption: Key HMBC correlations for linking fragments.
Data Tables for Reference
The following tables summarize typical NMR data for the unsubstituted quinoline core in CDCl₃. Note that these values are highly sensitive to solvent, concentration, and substitution.[9][10]
Table 1: Typical ¹H and ¹³C Chemical Shifts for Unsubstituted Quinoline
| Position | Atom | Chemical Shift (δ, ppm) |
| 2 | H2 | 8.90 |
| 3 | H3 | 7.38 |
| 4 | H4 | 8.11 |
| 5 | H5 | 7.75 |
| 6 | H6 | 7.52 |
| 7 | H7 | 7.65 |
| 8 | H8 | 8.10 |
| 2 | C2 | 150.3 |
| 3 | C3 | 121.1 |
| 4 | C4 | 136.1 |
| 4a | C4a | 128.2 |
| 5 | C5 | 129.4 |
| 6 | C6 | 126.5 |
| 7 | C7 | 127.7 |
| 8 | C8 | 129.5 |
| 8a | C8a | 148.3 |
Table 2: Typical ¹H-¹H Coupling Constants (J, Hz) for Unsubstituted Quinoline
| Coupling | Value (Hz) | Type |
| J(2,3) | 4.2 | ³J (ortho) |
| J(2,4) | 1.7 | ⁴J (meta) |
| J(3,4) | 8.3 | ³J (ortho) |
| J(5,6) | 8.4 | ³J (ortho) |
| J(6,7) | 6.9 | ³J (ortho) |
| J(7,8) | 8.3 | ³J (ortho) |
| J(5,7) | 1.5 | ⁴J (meta) |
| J(6,8) | 1.1 | ⁴J (meta) |
| J(4,5) | ~0.5 | ⁵J (peri) |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. magritek.com [magritek.com]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
Technical Support Center: Troubleshooting Low Bioactivity in 6-Methoxy-4-methylquinoline Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-4-methylquinoline and its derivatives. This guide is designed to provide in-depth, field-proven insights into a common yet complex challenge: observing lower-than-expected or no bioactivity in your assays. Our goal is to move beyond simple checklists and explain the causality behind experimental observations and troubleshooting choices, empowering you to design robust, self-validating experiments.
Section 1: Initial Triage - Compound, Assay, or Interpretation?
When faced with low bioactivity, it is crucial to systematically diagnose the potential source of the issue. The problem typically falls into one of three categories: the compound's integrity and behavior in your system, the assay's parameters and technology, or the interpretation of the data.
Q1: My this compound compound shows little to no activity in my primary screen. What is the most logical first step?
A1: The most effective initial step is to pause and systematically verify your core assumptions before proceeding to more complex optimizations. Low activity is often a symptom of an upstream issue related to the compound's physicochemical properties or the fundamental setup of your assay. We recommend a phased approach that first validates the compound and then interrogates the assay conditions.
This workflow ensures you are not trying to optimize an assay for a compound that is not bioavailable or, conversely, abandoning a genuinely active compound due to a technical artifact.
Section 2: Compound-Specific Troubleshooting
The physicochemical properties of your test article are paramount. This compound, like many quinoline derivatives, possesses characteristics that require careful consideration during assay design.
Q2: How can I be sure my compound is soluble and stable in the assay buffer? This seems to be a recurring issue with quinolines.
A2: This is a critical and often overlooked cause of "false negative" results. The quinoline scaffold is predominantly hydrophobic, and many derivatives have poor aqueous solubility.[1] If the compound precipitates or forms aggregates in your assay buffer, its effective concentration at the target site is drastically reduced, leading to an apparent lack of activity.
Causality: Compound aggregation can also lead to non-specific inhibition, a hallmark of Pan-Assay Interference Compounds (PAINS).[1] Therefore, ensuring solubility is the first step in generating trustworthy data.
| Property | Value / Observation | Source / Implication |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohol, ether, benzene. | [4] Implication: High-percentage DMSO stocks are necessary. Final assay concentration of DMSO should be controlled and consistent. |
| Stability | Generally stable at room temperature. Should be stored sealed in a dry, cool, and dark environment. | [3] Implication: Degradation in aqueous buffer over time is possible.[5] Pre-incubation times should be evaluated. |
Recommended Action: Perform a simple solubility assessment before or alongside your bioassay. See Protocol 1 for a detailed methodology.
Q3: I sourced my this compound from a commercial vendor. Could purity or identity still be an issue?
A3: Absolutely. While commercial sources are generally reliable, it is good scientific practice to verify the identity and purity of key compounds, especially when troubleshooting unexpected results. Synthesis byproducts or degradation products could be present. Furthermore, quinolin-2-ones can exist in keto-enol tautomeric forms, and the supplied form may not be the most active one.[4]
Recommended Action:
-
Identity Verification: Use LC-MS to confirm the molecular weight matches the expected value of 173.21 g/mol .[3]
-
Purity Assessment: Use HPLC with UV detection or ¹H-NMR to assess purity. A purity level of >95% is recommended for most screening campaigns.
Section 3: Assay-Specific Troubleshooting
If you have confirmed your compound is soluble, stable, and pure, the next logical step is to scrutinize the assay itself.
Q4: I'm using a fluorescence-based assay. Could my this compound be interfering with the signal?
A4: Yes, this is a well-documented phenomenon. The quinoline scaffold contains an extended π-electron system that is inherently fluorescent (autofluorescent).[6] This compound-derived signal can significantly increase the background, reduce the signal-to-background ratio, and mask a genuine biological effect, making an active compound appear weak or inactive.
Causality: Autofluorescence is strongest in the blue-green region of the spectrum. If your assay's fluorophore excites or emits in this range, spectral overlap is highly likely.[6]
Recommended Action:
-
Measure Intrinsic Fluorescence: Determine the autofluorescence of your compound at the assay concentration using the specific filter sets of your assay. See Protocol 2 for a step-by-step guide.
-
Mitigation Strategies:
-
Switch to Red-Shifted Fluorophores: If possible, use probes that excite and emit at wavelengths greater than 600 nm to avoid the compound's fluorescence window.[6]
-
Use an Orthogonal Assay: Validate your findings using a different detection technology that is not fluorescence-based, such as luminescence (e.g., luciferase reporters), absorbance, or mass spectrometry.[6] An orthogonal assay measures the same biological endpoint through a different method, providing a powerful check against technology-specific artifacts.
-
Q5: My positive and negative controls are working perfectly, but my test compound is still inactive. What other assay parameters should I investigate?
A5: With controls performing correctly, you can focus on the specific interaction between your compound and the biological system.
-
Incubation Time: The kinetics of binding and cellular uptake can vary. A short incubation time may not be sufficient for the compound to reach its target and elicit a response. Test a time course (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation period.
-
Cell Health & Density (for cell-based assays): Ensure cells are in a logarithmic growth phase and that the plating density is optimal. Over-confluent or stressed cells can exhibit altered signaling and drug resistance. Cytotoxicity assays, such as MTT, should be run in parallel to ensure the lack of a signal isn't due to cell death.[7][8]
-
Enzyme/Protein Concentration (for biochemical assays): The concentration of the target protein can influence the apparent IC50. Ensure you are working in the linear range of the enzyme activity curve.
-
Buffer Composition: The pH and ionic strength of the buffer can affect both your compound's stability and the target's conformation and activity.
Section 4: Advanced Considerations - The PAINS Problem
Q6: I've seen the term "PAINS" in the literature. Could this compound be acting as one, and how would that explain low activity?
A6: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in high-throughput screens through non-specific mechanisms, such as aggregation, reactivity, or assay interference.[6] Some quinoline substructures are known PAINS alerts.[5]
While PAINS are often associated with false positives, their interfering behavior can also cause apparent inactivity. For instance, if a compound's "activity" relies on forming colloidal aggregates that sequester an enzyme, but your buffer contains a detergent that prevents aggregation, you will observe no effect. This can mislead you into thinking the compound is truly inactive, when in fact it is a promiscuous artifact that was correctly suppressed by your robust assay conditions.
Section 5: Key Experimental Protocols
Protocol 1: Assessing Compound Solubility in Aqueous Buffer
Objective: To visually and quantitatively determine the solubility limit of this compound in your specific assay buffer.
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in your assay buffer. Start from a high concentration (e.g., 200 µM) and perform 2-fold dilutions down to a low concentration (e.g., <1 µM). Prepare a "buffer + DMSO" control with the highest equivalent DMSO concentration.
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect the wells against a dark background. Look for signs of precipitation (cloudiness, visible particles). This is a qualitative assessment.
-
Quantitative Measurement (Nephelometry): For a more precise measurement, read the plate on a nephelometer or a plate reader capable of measuring light scattering. A sharp increase in signal indicates the point of precipitation.
-
Analysis: The highest concentration that does not show a significant increase in light scatter or visible precipitate is considered the upper limit of solubility for your experimental conditions. All subsequent assays should be performed at concentrations well below this limit.
Protocol 2: Measuring Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of this compound and determine its potential for assay interference.[6]
-
Plate Setup: Use the same type of microplate as your primary assay (e.g., black, clear-bottom 96-well).
-
Prepare Controls:
-
Wells 1-3 (Buffer Blank): Assay buffer only.
-
Wells 4-6 (Compound Wells): Assay buffer + this compound at the final assay concentration.
-
Wells 7-9 (Reagent Control): All assay components (e.g., cells, enzyme, detection reagents) EXCEPT the test compound.
-
Wells 10-12 (Positive Control): All assay components + a known active compound (if available).
-
-
Incubation: Incubate the plate according to your primary assay protocol.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis:
-
Subtract the average signal from the "Buffer Blank" wells from all other wells.
-
Compare the signal from the "Compound Wells" to the "Reagent Control" wells.
-
Interpretation: If the signal from the "Compound Wells" is significant (e.g., >10%) relative to the signal window (Positive Control - Reagent Control), then autofluorescence is a likely source of interference.
-
References
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Navigating the Stability of 6-Methoxy-4-methylquinoline in Solution
Welcome to the technical support center for 6-Methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower your experimental design and ensure the integrity of your results.
Understanding the Core Stability Profile of Quinoline Derivatives
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. While specific stability data for this compound is not extensively published, its chemical structure provides clues to its potential vulnerabilities. The quinoline ring itself can be susceptible to oxidation and photodegradation. The methoxy group can be liable to hydrolysis under certain pH conditions. Therefore, a proactive approach to handling and storage is crucial.[1][2]
This guide will provide a framework for identifying and mitigating potential stability issues, drawing upon established knowledge of quinoline chemistry and best practices in pharmaceutical sciences.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the use of this compound in solution, presented in a question-and-answer format.
My solution of this compound has changed color. What does this mean and what should I do?
Discoloration, often to a yellow or brownish hue, is a common indicator of degradation in quinoline-containing solutions. This is frequently caused by oxidation or photodegradation.
-
Immediate Action: Do not use the discolored solution for your experiment, as the presence of degradation products can lead to inaccurate and irreproducible results. Prepare a fresh solution from solid material.
-
Preventative Measures:
-
Light Protection: Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
I'm observing a decrease in the potency of my compound or inconsistent results in my assays. Could this be a stability issue?
Yes, a gradual loss of potency or variability in experimental outcomes are classic signs of compound degradation. The instability of this compound in your experimental buffer or solvent system could be the root cause.
-
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent experimental results.
-
Causality: The chemical integrity of your molecule is paramount for its biological activity. Even minor degradation can lead to a significant drop in the concentration of the active compound, leading to diminished effects in your assays.
What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is influenced by several key factors:
-
pH: The pH of your solution can significantly impact the rate of hydrolysis of the methoxy group. While specific data is unavailable for this compound, quinoline derivatives can be susceptible to degradation in both strongly acidic and basic conditions.[3]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation of the quinoline ring system.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6][7]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation products.[8]
| Factor | Potential Impact on this compound | Mitigation Strategy |
| pH | Hydrolysis of the methoxy group; degradation of the quinoline ring. | Buffer solutions to an appropriate pH; conduct pH stability studies. |
| Light | Photodegradation of the aromatic system. | Store solutions in amber vials or protect from light. |
| Temperature | Increased rate of all degradation reactions. | Store solutions at recommended temperatures (e.g., 2-8°C or frozen for long-term). |
| Oxidation | Formation of oxidation byproducts. | Use degassed solvents; store under an inert atmosphere. |
What are the recommended storage conditions for stock solutions of this compound?
To maximize the shelf-life of your stock solutions, adhere to the following recommendations:
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is freely soluble.
-
Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is generally acceptable. For long-term storage, freezing at -20°C or -80°C is recommended.[9]
-
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into smaller, single-use volumes.
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental data, it is highly recommended to perform a preliminary stability assessment of this compound in your specific experimental buffer or medium. The following protocols for forced degradation studies can help you identify potential liabilities.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile and identify potential degradation products.[6][7]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of this stock solution to the stress conditions outlined below.
-
At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A stability-indicating method is one that can separate the parent compound from all its degradation products.
Forced Degradation Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Sample at 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature. Sample at 2, 6, 12, and 24 hours. |
| Thermal Degradation | Incubate an aliquot of the stock solution at 60°C in a temperature-controlled oven. Sample at 1, 3, and 7 days. |
| Photostability | Expose an aliquot of the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., ICH Q1B conditions).[5] A control sample should be wrapped in aluminum foil to protect it from light. |
Analysis of Results:
The chromatograms from your HPLC analysis will reveal the extent of degradation. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The peak purity of the parent compound should be monitored to ensure that no degradation products are co-eluting.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible. The diagram below illustrates these potential transformations.
Potential degradation pathways for this compound.
Conclusion
While this compound is a stable compound under proper storage conditions, its stability in solution can be influenced by various experimental parameters.[1][8] By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, you can ensure the integrity of your compound and the reliability of your research data. For critical applications, performing a preliminary forced degradation study in your specific experimental system is a valuable investment of time and resources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-4-methylquinoline
Welcome to the Technical Support Center for the synthesis of 6-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from lab-scale experiments to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the scale-up of this important quinoline derivative.
Introduction to the Synthesis of this compound
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved through well-established methods such as the Combes and Doebner-von Miller reactions. While these reactions are robust on a laboratory scale, scaling up production introduces a new set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will provide you with the necessary insights to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when scaling up the synthesis of this compound.
Q1: Which is the most suitable method for the large-scale synthesis of this compound: the Combes or the Doebner-von Miller reaction?
A1: Both the Combes and Doebner-von Miller reactions are viable for the synthesis of this compound, and the choice often depends on the available starting materials and equipment.[1][2]
-
Combes Synthesis: This method involves the reaction of p-anisidine with acetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1] It is a straightforward, one-pot synthesis that can be adapted for large-scale production.[1]
-
Doebner-von Miller Reaction: This reaction utilizes p-anisidine and an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, under acidic conditions.[2] A significant challenge with this method is the tendency of the α,β-unsaturated carbonyl compound to polymerize under strong acid catalysis, leading to tar formation and reduced yields.[3]
For large-scale synthesis, the Combes reaction is often preferred due to its operational simplicity and the reduced likelihood of significant tar formation compared to the Doebner-von Miller reaction. However, with careful control of reaction conditions, the Doebner-von Miller reaction can also be successfully scaled.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are the highly exothermic nature of the cyclization step in both the Combes and Doebner-von Miller reactions, and the use of large quantities of corrosive concentrated acids.[4][5] A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[5] It is crucial to have a robust cooling system and a well-defined emergency plan in place.[6][7]
Q3: How can I effectively control the exothermic reaction during scale-up?
A3: Controlling the exotherm is critical for a safe and successful scale-up.[6] Key strategies include:
-
Slow Reagent Addition: The strong acid catalyst should be added slowly and in a controlled manner to the reaction mixture, with efficient cooling.[3]
-
Efficient Heat Exchange: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling jacket to dissipate the heat generated.[6]
-
Monitoring and Control Systems: Implement real-time temperature monitoring and automated cooling systems to maintain the desired reaction temperature.[6]
Q4: What are the common byproducts in the synthesis of this compound, and how can I minimize their formation?
A4: The most common byproduct, particularly in the Doebner-von Miller reaction, is a polymeric tar resulting from the self-condensation of the α,β-unsaturated carbonyl compound.[3] In the Combes synthesis, incomplete cyclization or side reactions involving the diketone can occur. To minimize byproduct formation:
-
Optimize Reaction Temperature: Maintain the optimal reaction temperature to favor the desired reaction pathway.[]
-
Control Reagent Stoichiometry: Use the correct molar ratios of reactants to avoid excess of any one component that could lead to side reactions.
-
Slow Reagent Addition: As mentioned for exotherm control, slow addition of the carbonyl compound or acid catalyst can also reduce polymerization.[3]
Q5: What is the most effective method for purifying large quantities of this compound?
A5: The purification of large batches of this compound typically involves a multi-step approach:
-
Neutralization and Extraction: After the reaction is complete, the acidic mixture is carefully neutralized with a base (e.g., sodium hydroxide). The product is then extracted into a suitable organic solvent.
-
Washing: The organic layer is washed to remove any remaining impurities.
-
Distillation or Recrystallization: The final purification is usually achieved by vacuum distillation or recrystallization from an appropriate solvent.[9]
For industrial-scale purification, vacuum distillation is often the most efficient method for obtaining high-purity product.
Troubleshooting Guide
This section provides a detailed guide to troubleshooting specific issues you may encounter during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition at high temperatures. 3. Significant byproduct formation (tarring). 4. Loss of product during workup and purification. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained within the optimal range. 2. Precise Temperature Control: Use a reliable heating and cooling system to prevent overheating.[10] 3. Slow Reagent Addition: Add the acid catalyst or α,β-unsaturated carbonyl compound slowly with efficient stirring and cooling to minimize polymerization. 4. Efficient Extraction and Purification: Use an appropriate extraction solvent and perform multiple extractions. Optimize the conditions for distillation or recrystallization to maximize recovery. |
| Reaction Runaway (Uncontrolled Exotherm) | 1. Too rapid addition of the acid catalyst. 2. Inadequate cooling capacity of the reactor. 3. Poor mixing leading to localized hot spots. | 1. Controlled Addition: Use a dosing pump for the slow and controlled addition of the acid. 2. Reactor Design: Ensure the reactor has a sufficient heat exchange capacity for the scale of the reaction.[6] 3. Efficient Agitation: Use an appropriate stirrer and agitation speed to ensure uniform temperature distribution. |
| Significant Tar Formation | 1. Polymerization of the α,β-unsaturated carbonyl compound (Doebner-von Miller). 2. High reaction temperature. 3. High concentration of the acid catalyst. | 1. Slow Addition: Add the carbonyl compound dropwise to the heated acidic solution of p-anisidine.[3] 2. Temperature Control: Maintain the reaction temperature at the lower end of the optimal range.[3] 3. Catalyst Optimization: Investigate the use of alternative, milder acid catalysts. |
| Product Purity Issues | 1. Presence of unreacted starting materials. 2. Contamination with byproducts. 3. Inefficient purification. | 1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or HPLC. 2. Optimize Reaction Conditions: Adjust temperature and reagent ratios to minimize byproduct formation. 3. Purification Strategy: Employ a multi-step purification process, including acid-base extraction, washing, and final purification by vacuum distillation or recrystallization. Consider using column chromatography for smaller scale-up batches if necessary.[11] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via the Combes and Doebner-von Miller reactions, with considerations for scaling up.
Protocol 1: Combes Synthesis of this compound
This protocol is adapted for a larger laboratory scale (e.g., 100 g product).
Materials:
-
p-Anisidine
-
Acetylacetone
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (for neutralization)
-
Organic Solvent (e.g., Toluene or Dichloromethane for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
Large three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer/reflux condenser.
-
Heating mantle with temperature controller.
-
Cooling bath.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In the three-necked flask, combine p-anisidine and acetylacetone.
-
Acid Addition: Cool the mixture in an ice bath. With vigorous stirring, slowly add concentrated sulfuric acid from the dropping funnel, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically 100-120°C) and maintain for the optimized reaction time, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with the chosen organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizing the Combes Synthesis Workflow
Caption: A streamlined workflow for the Combes synthesis of this compound.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Combes Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | p-Anisidine, Acetylacetone | p-Anisidine, Methyl Vinyl Ketone |
| Catalyst | Concentrated H₂SO₄ | Concentrated HCl or H₂SO₄ |
| Typical Temperature | 100-120°C | 70-100°C |
| Key Challenge | Exotherm control | Tar formation, exotherm control |
| Typical Yield | 60-75% | 50-65% |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Combes Synthesis Mechanism
The Combes synthesis proceeds through an acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the quinoline ring.[1]
Caption: Key steps in the mechanism of the Combes quinoline synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. mt.com [mt.com]
- 7. fauske.com [fauske.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of pharmaceuticals and functional materials.[1][2][3] The efficiency of quinoline synthesis is critically dependent on the judicious selection of a catalyst. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting. Here, we move beyond simple protocols to explain the fundamental principles—the "why"—behind catalyst choice to empower you to overcome common experimental hurdles.
Part 1: Frequently Asked questions (FAQs)
This section addresses common high-level questions regarding catalyst selection for quinoline synthesis.
Q1: What are the principal methods for quinoline synthesis, and what catalyst types are typically employed?
A1: Several classic named reactions are the foundation of quinoline synthesis, each favoring distinct catalytic conditions.[4]
-
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is highly flexible and can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids like ZnCl₂) and bases (e.g., KOH, NaOH).[4][5] Modern variations utilize catalysts like iodine, bismuth triflate, or metal-organic frameworks (MOFs) for milder conditions.[6][7]
-
Skraup Synthesis: This is one of the oldest methods, reacting an aromatic amine with glycerol, a strong acid catalyst (typically sulfuric acid), and an oxidizing agent.[4][8] To control the highly exothermic nature of this reaction, moderators such as ferrous sulfate (FeSO₄) are often essential.[4][9]
-
Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone. Strong acids like sulfuric acid or polyphosphoric acid are typically used to promote the cyclization and dehydration steps.[4][10]
-
Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of an acid catalyst.[4] A common issue is the acid-catalyzed polymerization of the unsaturated substrate, which requires careful optimization.[11]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my synthesis?
A2: The choice between a homogeneous and heterogeneous catalyst is a critical decision that balances reactivity with practical process considerations.
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically dissolved in the solvent). They often exhibit higher activity and selectivity under milder reaction conditions because the active sites are readily accessible.[4] However, their primary drawback is the difficulty of separating them from the reaction product, which can lead to product contamination and makes catalyst recycling challenging.[4][12]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their main advantage is the ease of separation post-reaction (via filtration or magnetic separation) and their potential for recyclability, making them ideal for greener, more cost-effective, and larger-scale industrial processes.[4][13] Examples include zeolites, metal oxides, and catalysts supported on polymers or magnetic nanoparticles.[14][15]
The optimal choice depends on your primary goal: for high-precision synthesis of a complex molecule at a lab scale, a homogeneous catalyst might be preferred. For developing a scalable and sustainable industrial process, a heterogeneous catalyst is often the superior option.
Q3: What are the purported advantages of using nanocatalysts for quinoline synthesis?
A3: Nanocatalysts have emerged as a highly promising class of materials for quinoline synthesis due to a unique combination of properties that bridge the gap between homogeneous and heterogeneous catalysis.[2][3]
-
High Surface Area-to-Volume Ratio: Nanocatalysts possess an exceptionally high surface area, which exposes a greater number of active sites. This often translates to significantly higher catalytic activity compared to their bulk heterogeneous counterparts.[13]
-
Enhanced Reactivity and Selectivity: The unique electronic and surface properties of nanomaterials can lead to enhanced reactivity and, in some cases, improved selectivity for the desired quinoline product.[2]
-
Improved Reusability: Many nanocatalysts, especially those with magnetic cores (e.g., Fe₃O₄-supported catalysts), combine the high reactivity of homogeneous systems with the practical benefits of heterogeneous ones.[2] They can be easily recovered using an external magnet and reused for multiple reaction cycles, though a gradual loss of activity can occur.[2]
-
Milder Reaction Conditions: The high activity of nanocatalysts often allows reactions to be performed under milder conditions (e.g., lower temperatures, shorter reaction times), reducing energy consumption and the formation of unwanted byproducts.[3]
Q4: Are there "green" or more environmentally friendly catalytic options available?
A4: Yes, significant progress has been made in developing greener catalytic strategies for quinoline synthesis, driven by the need for sustainable chemical processes.[3]
-
Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a key green chemistry principle. Catalyst-free Friedländer syntheses have been successfully conducted in water at elevated temperatures.[11]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often in aqueous media. This has been applied to the Skraup synthesis to create a more efficient and environmentally friendly protocol.[11]
-
Reusable Catalysts: The use of recyclable heterogeneous catalysts, such as nanocatalysts, zeolites, and solid-supported acids like Nafion NR50, is a cornerstone of green quinoline synthesis.[1][2] These catalysts minimize waste and reduce the overall cost of the process.
-
Metal-Free Catalysis: To avoid the cost and toxicity associated with some transition metals, metal-free catalysts have gained traction. Molecular iodine, for example, has been shown to be a highly efficient and inexpensive catalyst for the Friedländer annulation.[6][16]
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: Low Yield or No Reaction
Q: My Friedländer reaction shows very low conversion, even after an extended reaction time. What are the likely catalytic issues and how can I resolve them?
A: This common issue often points to suboptimal catalyst activity or unfavorable reaction conditions. The underlying cause is typically an insufficient activation barrier being overcome for the initial condensation or the subsequent cyclization.
Troubleshooting Steps:
-
Evaluate Catalyst Activity:
-
Causality: The catalyst may be inactive or its concentration may be too low. Acid catalysts work by protonating the carbonyl group, making it more electrophilic for the initial attack by the amine.[10] If the acid is too weak or its concentration is insufficient, this activation is inefficient.
-
Solution:
-
If using an acid catalyst like p-TsOH, consider switching to a stronger acid such as trifluoromethanesulfonic acid (TFA) or a Lewis acid like In(OTf)₃, which has shown high efficacy.[17][18]
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[6]
-
Ensure your catalyst is fresh. Some catalysts, particularly certain Lewis acids, can be deactivated by atmospheric moisture.
-
-
-
Assess Substrate Reactivity:
-
Causality: Steric hindrance or strong electron-withdrawing groups on the 2-aminoaryl ketone or the α-methylene compound can significantly reduce their nucleophilicity or electrophilicity, respectively, slowing the reaction.[4]
-
Solution:
-
For poorly reactive substrates, harsher conditions may be necessary. This could involve using a stronger catalyst, as mentioned above, or increasing the reaction temperature.
-
-
-
Check Solubility:
-
Causality: If the reactants are not fully dissolved, the reaction becomes diffusion-limited, leading to poor rates. This is particularly relevant in solvent-free systems or when using non-polar solvents for polar substrates.
-
Solution: Switch to a more polar solvent like ethanol or DMF to ensure all reactants are in the solution phase.[6]
-
-
Consider a Different Catalytic System:
-
Causality: The chosen catalyst may simply be unsuitable for the specific substrates.
-
Solution: If acid catalysis fails, a base-catalyzed approach might be effective. Bases like KOH or NaOH facilitate the reaction by deprotonating the α-methylene compound, forming a more nucleophilic enolate.[5]
-
Problem 2: Formation of Tar and Byproducts
Q: My Skraup synthesis is producing a thick, intractable tar with a very low yield of the desired quinoline. How can I use catalytic principles to minimize this?
A: Tar formation is a classic problem in reactions like the Skraup and Doebner-von Miller syntheses.[9][11] It is primarily caused by the uncontrolled polymerization of highly reactive intermediates, such as acrolein (in the Skraup synthesis) or the α,β-unsaturated carbonyl compound, under harsh acidic and high-temperature conditions.[9]
Optimization Strategies:
-
Moderate the Reaction Rate:
-
Causality: The Skraup reaction is notoriously exothermic.[11] An uncontrolled temperature spike accelerates side reactions, especially polymerization.
-
Solution: Use a moderator to control the reaction's vigor. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it smooths the exothermic profile.[4][9][19] Other options include boric acid.[9][19]
-
-
Optimize Temperature Control:
-
Causality: There is a fine balance between the temperature needed to dehydrate glycerol to acrolein and the temperature at which acrolein rapidly polymerizes.[9]
-
Solution:
-
-
Utilize Greener Protocols:
-
Causality: Traditional methods often use harsh, concentrated acids and high temperatures.
-
Solution: Consider a microwave-assisted Skraup reaction. Microwave heating is uniform and rapid, which can improve yields and significantly reduce the formation of tar by minimizing reaction time.[11]
-
Problem 3: Poor Regioselectivity
Q: In my Friedländer synthesis with an unsymmetrical ketone, I'm obtaining a mixture of regioisomers. How can my choice of catalyst help control the regioselectivity?
A: This is a well-known challenge.[6][11] When an unsymmetrical ketone (e.g., 2-pentanone) is used, the initial condensation can occur on either side of the carbonyl group, leading to two different quinoline products. The catalyst and reaction medium play a crucial role in directing this selectivity.
Strategies for Improving Regioselectivity:
-
Employ Specific Catalytic Systems:
-
Causality: The catalyst can influence which enolate or enamine intermediate is formed preferentially. The steric and electronic environment created by the catalyst can favor one reaction pathway over the other.
-
Solution:
-
Ionic Liquids: Using an ionic liquid such as [Bmmim][Im] as both the solvent and catalyst has been shown to favor the formation of a single product in certain cases.[6]
-
Lewis Acids: The choice of Lewis acid can be critical. Some Lewis acids may coordinate preferentially with one side of the ketone, sterically hindering attack at that position. A screening of different Lewis acids (e.g., ZnCl₂, FeCl₃, In(OTf)₃) is recommended.[7][18]
-
-
-
Substrate Modification (Catalyst-Directed):
-
Causality: Introducing a directing group on the ketone can force the reaction to proceed with a specific orientation, which is often dependent on the catalyst used.
-
Solution: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This can effectively block one reaction site and lead to a single regioisomer.[6][11]
-
Problem 4: Catalyst Deactivation and Reusability Issues
Q: My heterogeneous catalyst works well for the first run but its activity drops significantly in subsequent cycles. What is causing this deactivation?
A: Catalyst deactivation is a critical issue, especially in scalable processes. For quinoline synthesis, there are three primary deactivation mechanisms:
-
Poisoning:
-
Causality: The nitrogen atom in the quinoline product is a Lewis base. It can strongly chemisorb onto the acidic or metallic active sites of the catalyst, effectively poisoning them and preventing them from participating in further catalytic cycles.[20] This is a very common cause of deactivation.
-
Solution:
-
Increase the ligand-to-metal ratio if using a supported metal catalyst.
-
Modify the catalyst support to reduce the strength of the interaction with the quinoline nitrogen.
-
-
-
Fouling:
-
Causality: Physical deposition of insoluble byproducts, polymers, or tar onto the catalyst's surface can block the pores and active sites.[20]
-
Solution:
-
After each cycle, wash the catalyst thoroughly with a suitable solvent to remove adsorbed species.
-
Optimize reaction conditions (e.g., lower temperature) to minimize byproduct formation.[9]
-
-
-
Sintering:
-
Causality: At high reaction temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity. This is generally an irreversible process.[20]
-
Solution:
-
Operate at the lowest effective temperature.
-
Choose a catalyst with strong metal-support interactions to anchor the nanoparticles and prevent migration.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst
This protocol provides a general method for the Friedländer synthesis using a magnetically separable nanocatalyst, which allows for easy recovery and reuse.[17]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Magnetic Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)[2][17]
-
Ethanol (5 mL) or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).[17]
-
If the reaction is not solvent-free, add ethanol (5 mL).
-
Heat the reaction mixture with stirring to the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).[17]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If using a solvent, remove it under reduced pressure.
-
Add a suitable solvent (e.g., ethyl acetate) and separate the magnetic catalyst using a strong external magnet.
-
Decant the supernatant containing the product. The recovered catalyst can be washed with ethanol, dried, and stored for reuse.[17]
-
Purify the crude product from the supernatant by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent).
Protocol 2: Microwave-Assisted Green Skraup Synthesis of 6-Hydroxyquinoline
This protocol is an adaptation of the Skraup synthesis using microwave irradiation for a more environmentally friendly and efficient process.[11]
Materials:
-
4-Hydroxyaniline (10 mmol, 1.0 equiv.)
-
Glycerol (30 mmol, 3.0 equiv.)
-
Concentrated Sulfuric Acid (30 mmol, 3.0 equiv.)
-
Water (10 mL)
-
Microwave reactor and appropriate vessel
Procedure:
-
In a microwave reactor vessel, carefully combine 4-hydroxyaniline (10 mmol), glycerol (30 mmol), and concentrated sulfuric acid (30 mmol) in 10 mL of water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to the target temperature (e.g., 180°C) and hold for the optimized time (e.g., 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the reaction mixture with a cold, concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-hydroxyquinoline.[11]
Data Presentation
Table 1: Comparison of Catalyst Performance in the Friedländer Synthesis
This table summarizes the performance of various catalytic systems for the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds.
| Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | ||||||
| p-TsOH | Solvent-free | 120 | 25-40 | 88-96 | No | [16] |
| Iodine (I₂) | Ethanol | Reflux | 180-240 | 82-93 | No | [6] |
| In(OTf)₃ | Solvent-free | 80 | 10-20 | 88-95 | Yes (limited) | [18] |
| Heterogeneous Catalysts | ||||||
| Nafion NR50 (Microwave) | Ethanol | 120 | 20 | 85-98 | Yes | [1] |
| ZnCl₂/Ni-USY Zeolite | Gas Phase | 410 | N/A | ~78 | Yes | [14] |
| Nanocatalysts | ||||||
| Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | 15-60 | 85-96 | Yes (5 cycles) | [2] |
| Nanoflake ZnO | Solvent-free | 100 | 10-180 | 20-95 | Yes | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used in the cited literature.
Part 4: Visualization & Workflows
Diagram 1: Catalyst Selection Workflow
This diagram provides a logical workflow for selecting the appropriate catalyst type based on experimental priorities.
Caption: Decision workflow for catalyst selection in quinoline synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram illustrates a step-by-step process for diagnosing and solving low-yield issues in quinoline synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 15. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Methoxy-4-methylquinoline Derivatives
For researchers and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents, most famously the antimalarial drug quinine.[1] Derivatives of 6-methoxy-4-methylquinoline, in particular, are of significant interest due to their structural analogy to such vital compounds. However, the journey from synthesis to a viable drug candidate is paved with rigorous validation, and at its heart lies the unambiguous confirmation of molecular structure. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of this compound derivatives. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering a framework for selecting the most appropriate analytical strategy. The core principle is that of a self-validating system, where orthogonal techniques are employed to build an unshakeable structural hypothesis.
The Analytical Triad: NMR, MS, and X-Ray Crystallography
The structural elucidation of a novel this compound derivative relies on a synergistic triad of analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C, allowing for the construction of the carbon-hydrogen framework.
Expertise & Experience: Why NMR is the First Step
For quinoline derivatives, a standard ¹H NMR spectrum is the initial checkpoint after synthesis. It provides a fingerprint of the molecule. The presence of characteristic signals—a singlet around 3.9 ppm for the methoxy (-OCH₃) protons and another singlet for the C4-methyl protons—offers the first confirmation of success.[2][3] However, the aromatic region of the spectrum, containing signals for the protons on the quinoline core, is often complex and crowded.[1]
This is where two-dimensional (2D) NMR techniques, such as COSY (COrrelation SpectroscopY) , become indispensable. A COSY experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons), allowing a researcher to "walk" along the molecular backbone and definitively assign the signals for the protons on both the pyridine and benzene rings of the quinoline system.[1]
It is also crucial to be aware that quinolines can exhibit concentration-dependent chemical shifts in ¹H NMR studies.[4][5] This is due to intermolecular π-π stacking interactions between the aromatic rings of the molecules in solution.[5] Therefore, reporting the concentration at which the spectrum was acquired is a critical aspect of ensuring data reproducibility.
Experimental Protocol: ¹H and COSY NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR data for a novel this compound derivative.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup (1D ¹H Spectrum):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
Acquire a standard ¹H spectrum with sufficient signal-to-noise.
-
-
Instrument Setup (2D COSY Spectrum):
-
Using the same sample and shim settings, load a standard COSY pulse sequence.
-
Set appropriate spectral widths and acquisition times to ensure good resolution in both dimensions.
-
Acquire the 2D data. The experiment time can range from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
-
Data Processing and Interpretation:
-
Process the 1D ¹H spectrum (Fourier transform, phase correction, baseline correction, and integration).
-
Process the 2D COSY data.
-
Identify the key signals (methoxy, methyl).
-
Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivities within the aromatic rings, allowing for unambiguous assignment of each proton.
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes typical chemical shifts for the core this compound structure. Substituents on the ring will alter these values based on their electron-donating or withdrawing properties.[5]
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| 4-CH₃ | ~2.5 - 2.7 | ~18 - 20 | Singlet in ¹H NMR. |
| 6-OCH₃ | ~3.9 - 4.0 | ~55 - 56 | Singlet in ¹H NMR.[3] |
| H-2 | ~8.5 - 8.7 | ~150 - 152 | Typically a doublet. |
| H-3 | ~7.2 - 7.4 | ~121 - 123 | Typically a doublet. |
| H-5 | ~7.8 - 8.0 | ~128 - 130 | A doublet, deshielded by proximity to the pyridine ring. |
| H-7 | ~7.3 - 7.5 | ~122 - 124 | Doublet of doublets. |
| H-8 | ~7.6 - 7.8 | ~105 - 107 | Doublet. |
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two crucial pieces of information for structural confirmation: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.
Expertise & Experience: Validating the Molecular Formula
The primary role of MS in this context is to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the mass of the molecular ion with extreme accuracy (typically <5 ppm error).[6] This allows for the unambiguous determination of the molecular formula (e.g., C₁₁H₁₁NO for this compound[7]), ruling out alternative structures with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure. Quinolines have characteristic fragmentation pathways, including the loss of hydrogen cyanide (HCN, 27 mass units) from the pyridine ring or the loss of a methyl radical (•CH₃, 15 mass units) followed by carbon monoxide (CO, 28 mass units) from the methoxy group.[8][9] Observing these expected losses significantly increases confidence in the structural assignment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS System Setup:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column. Set up a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to elute the compound. Formic acid aids in ionization.
-
Mass Spectrometer (MS): Use an Electrospray Ionization (ESI) source in positive ion mode. Set the instrument to acquire full scan data over a relevant m/z range (e.g., 100-500).
-
-
Data Acquisition: Inject a small volume (1-5 µL) of the sample into the LC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak [M+H]⁺.
-
Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass to confirm the elemental composition.
-
Analyze lower mass ions in the spectrum to identify characteristic fragment ions.
-
Data Presentation: Key Mass Spectrometry Data
| Ion | Description | Expected m/z for C₁₁H₁₁NO | Significance |
| [M+H]⁺ | Protonated Molecular Ion | 174.0913 | Confirms molecular weight and allows for formula determination via HRMS. |
| [M-CH₃]⁺ | Loss of methyl radical | 158.0757 | Indicates the presence of a methyl group. |
| [M-CH₃-CO]⁺ | Subsequent loss of CO | 130.0651 | Characteristic fragmentation of methoxy aromatic compounds.[9] |
| [M-HCN]⁺ | Loss of hydrogen cyanide | 146.0808 | Characteristic fragmentation of the quinoline ring.[8] |
Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for molecular formula confirmation using LC-MS.
X-Ray Crystallography: The Definitive 3D Structure
While NMR and MS provide overwhelming evidence for a chemical structure, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional model of a molecule as it exists in the solid state.[10] It is considered the "gold standard" for structural proof.
Expertise & Experience: When to Pursue the Gold Standard
The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm).[11] This can be a significant hurdle. However, when a crystal is obtained, the resulting data is definitive. It provides precise measurements of bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity. For a patent filing, a high-impact publication, or the advancement of a lead candidate in a drug development program, the certainty provided by a crystal structure is invaluable.
Experimental Protocol: X-Ray Crystallography Overview
-
Crystallization: This is the most critical and often difficult step. It involves screening a wide range of conditions (solvents, precipitants, temperatures) to find one that encourages the slow formation of a well-ordered single crystal.[11] Common methods include slow evaporation or vapor diffusion.[11]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibration. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group.[10] The structure is "solved" using computational methods to generate an initial electron density map and atomic model. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.
Visualization: X-Ray Crystallography Workflow
Caption: High-level workflow for X-ray crystallography.
Comparison Guide: Choosing Your Analytical Strategy
The choice of analytical technique depends on the specific question being asked, the stage of research, and the resources available.
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| NMR Spectroscopy | Atomic connectivity (C-H framework), stereochemistry, isomer differentiation. | 5-10 mg, soluble | Provides the most detailed structural information short of crystallography. | Complex spectra can be difficult to interpret; concentration effects.[5] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), substructure clues. | <1 mg, soluble | High sensitivity, confirms molecular formula with high accuracy. | Provides no information on connectivity or stereochemistry. |
| X-Ray Crystallography | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry. | Single crystal (0.1-0.3 mm) | The "gold standard" for structural proof; definitive and absolute. | Growing a suitable crystal can be extremely difficult and time-consuming.[11] |
Conclusion: An Integrated, Self-Validating Approach
The structural confirmation of a novel this compound derivative is not a linear process but a cycle of hypothesis and validation. An integrated approach is paramount. Routine confirmation typically begins and ends with NMR and low-resolution MS. The elucidation of a completely unknown product or the differentiation of close isomers demands the power of 2D NMR combined with High-Resolution Mass Spectrometry. Finally, for compounds of critical importance—those destined for clinical trials or foundational patents—the pursuit of an X-ray crystal structure provides the ultimate, unassailable proof. By understanding the strengths and limitations of each technique, researchers can strategically build a data package that is not just convincing, but scientifically irrefutable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chempap.org [chempap.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-4-methylquinoline
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. The molecule at the center of this guide, 6-Methoxy-4-methylquinoline, is a quinoline derivative—a class of compounds renowned for its diverse pharmacological activities. Whether this molecule is a final active pharmaceutical ingredient (API), a critical intermediate, or a reference standard, the ability to accurately and reliably quantify it is non-negotiable. This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1][2] This is not merely a procedural checkbox but a foundational element of quality assurance that ensures the reliability, reproducibility, and accuracy of analytical data.[3] Our discussion is framed by the globally harmonized standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is informed by the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] This guide will dissect and compare three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Regulatory Cornerstone: Understanding Validation Parameters
Before delving into specific techniques, it is essential to understand the core performance characteristics that define a validated method according to ICH Q2(R2).[7] These parameters form the basis of our comparison and are the universal language of analytical quality.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][10]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Below is a diagram illustrating the interconnected nature of these validation parameters, which collectively ensure a method is "fit for purpose."
Caption: Interrelationship of Core Analytical Validation Parameters.
Method Comparison I: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical quality control laboratory. Its versatility for non-volatile and thermally labile compounds makes it an excellent starting point for the analysis of this compound.[11]
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is a logical first choice for a moderately polar heterocyclic compound like this compound. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is chosen to provide good peak shape and retention. Using a phosphate buffer adjusted to an acidic pH (e.g., pH 3.0) serves to protonate any residual silanols on the column, minimizing peak tailing, and ensures the analyte is in a consistent ionization state. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0 with phosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare calibration standards at concentrations ranging from 5 to 30 µg/mL by serially diluting the stock solution with the mobile phase.[12]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, sonicate for 15 minutes, and dilute to a final concentration expected to be within the calibration range (e.g., 20 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
-
Illustrative Performance Data: HPLC-UV
The table below summarizes the expected performance of a validated HPLC-UV method for this compound, based on typical results for similar quinoline derivatives.[12][13]
| Validation Parameter | Acceptance Criteria (ICH) | Illustrative Performance Data |
| Specificity | No interference at RT of analyte | Peak pure; No co-elution with placebo or forced degradation products |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Range | 80-120% of test concentration | 5 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.3% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | S/N ratio ≥ 3:1 | 0.5 µg/mL |
| LOQ | S/N ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% | Method unaffected by ±5% change in mobile phase composition and ±2°C in column temp. |
Method Comparison II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly if the analyte is volatile and thermally stable, or if there is a need to identify and quantify volatile impurities. Given its melting point of 52°C, this compound is suitable for GC analysis.[14]
Causality Behind Experimental Choices
The choice of a low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is standard for a broad range of semi-volatile organic compounds. Helium is used as the carrier gas due to its inertness and efficiency. The inlet and transfer line temperatures are set high enough to ensure complete volatilization of the analyte without causing thermal degradation.[15] Mass spectrometry is used as the detector for its superior specificity and sensitivity, allowing for both quantification (using selected ion monitoring, SIM) and identification (by comparing the fragmentation pattern to a spectral library).[16]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and MS Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260 °C (Splitless mode).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 173, 158) and full scan (50-300 amu) for identification.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of reference standard into a 100 mL volumetric flask and dissolve in methanol.
-
Working Standard Solutions: Prepare calibration standards from 0.1 to 10 µg/mL by serial dilution in methanol.
-
Sample Preparation: Dissolve the sample in methanol to achieve a final concentration within the calibration range. An internal standard (e.g., acenaphthene-d10) should be added to all standards and samples to improve precision.
-
Illustrative Performance Data: GC-MS
| Validation Parameter | Acceptance Criteria (ICH) | Illustrative Performance Data |
| Specificity | No interfering peaks at RT and m/z | Confirmed by unique mass spectrum and retention time. No matrix interference. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.8% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | Repeatability: 1.1%Intermediate: 1.9% |
| LOD | S/N ratio ≥ 3:1 | 0.03 µg/mL (30 ng/mL) |
| LOQ | S/N ratio ≥ 10:1 | 0.1 µg/mL (100 ng/mL) |
| Robustness | % RSD ≤ 3.0% | Method unaffected by ±1°C/min ramp rate change and ±0.1 mL/min flow rate change. |
Method Comparison III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissues) or trace-level impurity analysis, LC-MS/MS is the gold standard.[9] It combines the separation power of HPLC with the exceptional specificity of tandem mass spectrometry.
Causality Behind Experimental Choices
The use of a fast LC method (shorter column, rapid gradient) is common in LC-MS/MS to increase throughput. Electrospray ionization (ESI) in positive mode is chosen because the quinoline nitrogen is basic and readily accepts a proton to form a [M+H]⁺ ion.[17] Tandem MS is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the [M+H]⁺ of our analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interferences and providing exceptional sensitivity.[18]
Experimental Protocol: LC-MS/MS
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC and MS/MS Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transition: For this compound (MW: 173.21), the precursor is [M+H]⁺ at m/z 174.2. A characteristic product ion (e.g., loss of a methyl radical, m/z 159.1) would be determined during method development. Transition: 174.2 → 159.1.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Standard Solutions: Prepare calibration standards from 0.05 to 50 ng/mL by serial dilution in a 50:50 methanol:water mixture.
-
Sample Preparation (for bioanalysis): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
-
Illustrative Performance Data: LC-MS/MS
| Validation Parameter | Acceptance Criteria (Bioanalytical) | Illustrative Performance Data |
| Selectivity | No significant interference at the LLOQ | No interference from 6 unique matrix sources. |
| Linearity (r²) | ≥ 0.99 | 0.9985 (weighted 1/x²) |
| Range | - | 0.1 - 50 ng/mL |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to +7.8% |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | Intra-day: 4.1%Inter-day: 6.5% |
| LLOQ | Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 1.05 |
| Recovery | Consistent and reproducible | > 85% |
| Stability | ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C. |
Comparative Summary and Method Selection
The choice of analytical method is fundamentally driven by the question you need to answer. The table below provides a direct comparison to aid in this decision-making process.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Routine QC, purity, assay | Volatile impurities, assay | Bioanalysis, trace analysis, impurity ID |
| Sensitivity | Moderate (µg/mL) | High (ng/mL) | Very High (pg/mL to ng/mL) |
| Specificity | Good (relies on RT) | Very Good (RT + Mass Spectrum) | Excellent (RT + MRM transition) |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost & Complexity | Low | Moderate | High |
| Robustness | High | High | Moderate (sensitive to matrix effects) |
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Decision Workflow for Analytical Method Selection.
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that must be tailored to the specific analytical objective.
-
HPLC-UV stands as a robust, reliable, and cost-effective method for routine quality control, such as API assay and purity testing.
-
GC-MS offers a superior alternative for identifying and quantifying volatile compounds and provides higher specificity than HPLC-UV for assay purposes.
-
LC-MS/MS is the undisputed choice for applications demanding the highest levels of sensitivity and selectivity, making it essential for bioanalysis and the detection of trace-level impurities.
By grounding our experimental design and acceptance criteria in the authoritative guidelines from bodies like the ICH, we ensure that the data generated is not only scientifically sound but also regulatorily compliant. This guide serves as a framework for researchers, scientists, and drug development professionals to design and execute a comprehensive validation study, thereby guaranteeing the generation of high-quality, reliable, and defensible analytical data for this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This privileged heterocyclic motif is embedded in a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents. The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, and the accessible range of structural analogues. This guide provides an in-depth, objective comparison of the principal methods for quinoline synthesis, supported by experimental data, detailed protocols, and an analysis of their respective strengths and limitations, designed to empower chemists to make informed strategic decisions in their synthetic endeavors.
Section 1: The Strategic Importance of Quinoline Synthesis
The quinoline core, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. Its rigid structure and the nitrogen atom's ability to act as a hydrogen bond acceptor are key to its interaction with a multitude of biological targets. Consequently, the development of efficient and adaptable synthetic methods is not merely an academic exercise but a critical component of the drug discovery pipeline. Classical methods, developed in the late 19th century, remain relevant, while modern advancements offer milder conditions, improved yields, and greener profiles. This guide will dissect the most prominent of these, offering a head-to-head comparison to illuminate the optimal choice for a given synthetic challenge.
Section 2: Classical Quinoline Syntheses: A Head-to-Head Comparison
The traditional methods for quinoline synthesis are foundational, yet they present a trade-off between the simplicity of starting materials and the harshness of reaction conditions. Understanding these nuances is key to their effective application.
At a Glance: Performance of Classical Methods
The following table summarizes the typical performance and conditions of the most established quinoline synthesis routes, providing a high-level overview for initial strategic planning.[1]
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | 145 - 170 | ~6 | 14 - 47 |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89 |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies Widely |
| Conrad-Limpach | Aniline, β-Ketoester | Acid or High Temp | 140 - 250 | 1 - 6 | Up to 95 |
| Friedländer Synthesis | o-Aminoaryl Ketone/Aldehyde, Carbonyl | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95 |
This data highlights a critical trade-off: methods like the Skraup synthesis utilize simple, readily available starting materials but often suffer from harsh conditions and lower yields.[1][2] In contrast, the Friedländer synthesis offers higher yields under more versatile conditions but requires more complex, pre-functionalized starting materials.[1][2]
Section 3: Deep Dive into Classical Methodologies
This section provides a detailed examination of each classical method, including reaction mechanisms, substrate scope, limitations, and a representative experimental protocol.
The Skraup Synthesis: The Archetypal, yet Brute-Force Approach
The Skraup synthesis is a one-pot reaction that constructs the quinoline ring from simple precursors. It is valued for its directness but notorious for its often violent and exothermic nature.[3]
Causality Behind Experimental Choices: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The strong acid (H₂SO₄) is not only a catalyst but also the medium. Aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline. A necessary oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) completes the synthesis by aromatizing the dihydroquinoline intermediate.[3][4] The use of a moderator like ferrous sulfate is common practice to temper the reaction's vigor.[5]
Scope and Limitations:
-
Strengths: Utilizes inexpensive and readily available starting materials. It is a direct, one-pot procedure for accessing the core quinoline scaffold.
-
Weaknesses: The reaction is highly exothermic and can be difficult to control.[3] Yields are often low to moderate, and the harsh acidic conditions lead to the formation of significant tarry byproducts, complicating purification.[6] The substrate scope is limited; anilines with strong electron-withdrawing groups often fail to react or give very low yields. For meta-substituted anilines, the reaction can produce a mixture of 5- and 7-substituted quinolines, posing regioselectivity challenges.[7]
Experimental Protocol: Synthesis of Quinoline
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (38 g), anhydrous glycerol (110 g), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (100 mL). The temperature will rise.
-
Oxidant Addition: Once the initial exotherm has subsided, add nitrobenzene (30 g).
-
Reaction: Heat the mixture to 130-150°C and maintain this temperature for 5-6 hours.
-
Work-up: Allow the mixture to cool. Carefully dilute the reaction mixture with 500 mL of water and then neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Purification: The crude quinoline is purified by steam distillation to separate it from non-volatile tars and unreacted starting materials. The fraction distilling with steam is collected, and the quinoline is separated from the aqueous layer.
The Doebner-von Miller Reaction: A More Versatile Variant
This reaction is a modification of the Skraup synthesis, replacing glycerol with α,β-unsaturated aldehydes or ketones, which allows for the synthesis of a wider variety of substituted quinolines.[8][9]
Causality Behind Experimental Choices: The reaction proceeds via the acid-catalyzed conjugate addition of an aniline to an α,β-unsaturated carbonyl compound. A second molecule of aniline then condenses with the carbonyl group of the initial adduct to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline product.[8] A key challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl, which is a major source of tar formation.[10][11] Performing the reaction in a two-phase system can mitigate this by sequestering the carbonyl compound in an organic phase.[6][11]
Scope and Limitations:
-
Strengths: Offers greater versatility than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring. Yields are generally higher.[1]
-
Weaknesses: Still requires harsh acidic conditions and can produce significant tarry byproducts.[10] The mechanism can be complex, and with certain substrates, crossover products can be observed.[12] The use of electron-deficient anilines can lead to low yields.[13][14]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [10][15][16]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (0.1 mol) and 6 M hydrochloric acid (50 mL). Heat the mixture to reflux.
-
Reagent Addition: In an addition funnel, dissolve crotonaldehyde (0.12 mol) in toluene (20 mL). Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize polymerization.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Purification: Extract the product with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone, providing a direct route to 2,4-disubstituted quinolines.[17]
Causality Behind Experimental Choices: The reaction mechanism involves the initial condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[18] Under strong acid catalysis (e.g., concentrated H₂SO₄), the second carbonyl group is protonated, which facilitates an intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring. Subsequent dehydration yields the final quinoline product. The annulation is the rate-determining step.[17]
Scope and Limitations:
-
Strengths: Provides a straightforward synthesis of 2,4-dialkyl or 2-alkyl-4-aryl quinolines.
-
Weaknesses: The reaction fails with anilines bearing strong electron-withdrawing groups, as this deactivates the aromatic ring towards the electrophilic cyclization step.[18] When using unsymmetrical β-diketones, mixtures of regioisomers can be formed, with the outcome often dictated by steric effects.[17]
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [18]
-
Setup: In a flask, mix m-chloroaniline (0.1 mol) with acetylacetone (0.1 mol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (50 mL) while cooling the flask in an ice bath.
-
Reaction: After the addition is complete, heat the mixture on a water bath at 100°C for 1-2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure 2,4-dimethyl-7-chloroquinoline.
The Conrad-Limpach Synthesis: Accessing 4-Hydroxyquinolines (4-Quinolones)
This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions critically determine the product, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation).
Causality Behind Experimental Choices: The Conrad-Limpach synthesis is a two-step process. First, the aniline and β-ketoester are condensed at moderate temperatures (e.g., reflux in ethanol) to form an enamine (an alkyl β-arylaminocrotonate).[19] In the second step, this intermediate is subjected to high temperatures (typically ~250°C) in an inert, high-boiling solvent like mineral oil or Dowtherm. This high thermal energy drives the electrocyclic ring-closing reaction, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product.[19][20] Using a high-boiling solvent is crucial for achieving high yields, as early procedures without a solvent gave poor results.[19]
Scope and Limitations:
-
Strengths: An excellent method for preparing 4-hydroxyquinolines, which are important pharmaceutical intermediates. Yields can be very high under optimized conditions.[19]
-
Weaknesses: Requires very high temperatures for the cyclization step, which can limit its applicability for substrates with thermally sensitive functional groups. The initial condensation step is reversible and can be sensitive to reaction conditions.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline [20]
-
Intermediate Synthesis: First, prepare ethyl β-anilinocrotonate by reacting aniline (1 mol) with ethyl acetoacetate (1 mol) with a catalytic amount of acid (e.g., a drop of H₂SO₄) in ethanol at reflux. The product is isolated after removal of the solvent.
-
Setup for Cyclization: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.
-
Reaction: Heat the Dowtherm to reflux (approx. 250-260°C) with stirring. Add the prepared ethyl β-anilinocrotonate (65 g, 0.32 mol) rapidly through the dropping funnel.
-
Completion: Continue stirring and refluxing for 10–15 minutes after the addition is complete.
-
Work-up: Allow the mixture to cool to room temperature, which causes a yellow solid to separate. Add petroleum ether (200 mL) to the mixture.
-
Purification: Collect the solid by filtration and wash with petroleum ether. The crude product is then recrystallized from boiling water (often with activated charcoal treatment) to yield white needles of 2-methyl-4-hydroxyquinoline.
The Friedländer Synthesis: A Versatile and High-Yielding Approach
The Friedländer synthesis is a highly versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[21]
Causality Behind Experimental Choices: The reaction can be catalyzed by either acid or base.[21] The mechanism can proceed via two pathways: (1) an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation, or (2) initial Schiff base formation between the aniline and the carbonyl partner, followed by an intramolecular aldol condensation.[22] The choice of catalyst and solvent can influence the predominant pathway and is chosen based on the reactivity of the substrates to avoid side reactions like self-condensation of the carbonyl partner.[22]
Scope and Limitations:
-
Strengths: Generally provides good to excellent yields and has a broad substrate scope, allowing for the synthesis of a wide variety of polysubstituted quinolines.[2][9] The reaction conditions are generally milder and more versatile than the Skraup or Doebner-von Miller methods.[2]
-
Weaknesses: The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often require their own multi-step synthesis.[2] When using unsymmetrical ketones as the coupling partner, regioselectivity can be a significant issue, potentially leading to a mixture of products.[22][23]
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
-
Setup: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add a catalyst such as Zirconium(IV) chloride (ZrCl₄, 10 mol%).
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Section 4: Modern and Green Synthetic Approaches
In recent years, significant effort has been directed towards developing more sustainable and efficient methods for quinoline synthesis. These approaches often focus on milder reaction conditions, improved atom economy, and the use of recyclable catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate many classical quinoline syntheses.[24] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products through rapid, uniform heating.[24] For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can be completed in just 5 minutes in excellent yield, a significant improvement over conventional methods requiring high temperatures or strong acids for several hours.[25]
Novel Catalysis: The development of novel catalysts is at the forefront of modern quinoline synthesis.
-
Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions.[18] Their heterogeneity also facilitates easy recovery and recycling, aligning with the principles of green chemistry.
-
Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, promoting reactions like the Friedländer synthesis under solvent-free conditions with high yields.[11]
-
Transition Metal Catalysis: Catalysts based on iridium, cobalt, copper, and nickel have been developed for novel quinoline syntheses via pathways like dehydrogenative coupling and C-H activation, offering new routes to functionalized quinolines from different starting materials.[9][26]
Section 5: Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using DOT language, depict a key reaction mechanism and a generalized workflow for method selection.
Diagram 1: Generalized Mechanism of the Friedländer Synthesis
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Diagram 2: Workflow for Selecting a Quinoline Synthesis Method
Caption: A decision-making workflow for choosing an appropriate quinoline synthesis method.
Section 6: Conclusion and Future Outlook
The synthesis of quinolines remains a dynamic and essential field in organic chemistry. While classical methods like the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses provide the foundational tools, they each possess a distinct profile of advantages and disadvantages. The Skraup and Doebner-von Miller reactions offer access from simple starting materials but are hampered by harsh conditions and potential side reactions. The Combes and Conrad-Limpach methods provide specific substitution patterns (2,4-disubstituted and 4-hydroxy, respectively) but have their own limitations in scope and conditions. The Friedländer synthesis stands out for its versatility and high yields, though it is dependent on the availability of more complex precursors.[2]
The future of quinoline synthesis is increasingly shaped by the principles of green chemistry. The continued development of highly efficient, recyclable catalysts and the expanded use of alternative energy sources like microwave irradiation will undoubtedly lead to more sustainable and atom-economical routes. For the practicing chemist, the optimal strategy will always involve a careful analysis of the target structure, the availability of starting materials, and the required scale, balanced against the trade-offs in yield, purity, and reaction conditions inherent to each method. This guide serves as a foundational tool for navigating that critical decision-making process.
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structure-activity relationship (SAR) of 6-Methoxy-4-methylquinoline analogues
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-4-methylquinoline Analogues
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have been a fertile ground for drug discovery.[3][4][5] This guide focuses on analogues of this compound, a specific framework that has demonstrated significant potential in developing novel therapeutic agents.
Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry. It involves systematically modifying a lead compound's molecular structure to identify the key chemical features responsible for its biological effects. By analyzing how changes in substituents, stereochemistry, and ring systems impact efficacy and selectivity, we can rationally design more potent and less toxic drug candidates. This guide provides a comparative analysis of this compound analogues, synthesizing experimental data to elucidate the nuanced relationships between their structure and biological function.
Core Structure and Chemical Properties
The foundational molecule, 6-methoxy-4-methylquinolin-2-ol, is a heterocyclic organic compound that exhibits tautomerism, a key feature influencing its reactivity and biological interactions.[6] It exists in a dynamic equilibrium between its enol form (6-methoxy-4-methylquinolin-2-ol) and its more stable keto form, 6-methoxy-4-methyl-1H-quinolin-2-one, also known as 6-methoxy-4-methylcarbostyril.[1][6] The methoxy group at the 6-position and the methyl group at the 4-position modulate the electron density of the aromatic system, thereby influencing its chemical behavior and binding affinity to biological targets.[1]
Comparative Analysis of Structure-Activity Relationships
The therapeutic potential of this compound analogues is diverse, with significant findings in antimalarial, anticancer, and antimicrobial research. The following sections dissect the SAR for each of these activities.
Antimalarial Activity
The quinoline core is historically synonymous with antimalarial drugs.[5] SAR studies on 6-methoxyquinoline derivatives reveal that specific substitutions are critical for antiplasmodial efficacy.
-
Substitution at C4 and C8: Research into 8-amino-6-methoxyquinolines, structurally related to the drug primaquine, has shown that modifications at the 4-position significantly impact both activity and toxicity. The synthesis of 4-vinyl, 4-ethyl, and 4-[β-(arylthio)ethyl] derivatives demonstrated that 4-ethylprimaquine possessed activity comparable to primaquine against Plasmodium cynomolgi but with reduced toxicity.[7] This suggests that small, non-bulky alkyl groups at the C4 position can be advantageous for the therapeutic index.
-
Influence of Methoxy Groups at C5/C8: In a series of 4-methoxy-2-methylquinoline derivatives, the placement of additional substituents was found to be crucial. For activity against Plasmodium vinckei, at least one methoxy group at either the 5- or 8-position was deemed necessary.[8] Crucially, any substituent in the para-position relative to this methoxy group that prevents oxidation abrogates the antimalarial activity, pointing towards a mechanism of action that likely involves metabolic oxidation to quinones.[8]
Anticancer Activity
The quinolin-2-one (carbostyril) scaffold is a well-recognized pharmacophore in oncology, with derivatives exhibiting potent cytotoxic and pro-apoptotic effects in numerous cancer cell lines.[1][9]
-
Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial. Mechanisms include the induction of apoptosis, cell cycle arrest, inhibition of crucial signaling pathways like PI3K/AkT/mTOR, and the targeting of receptor tyrosine kinases such as c-Met and EGFR.[9][10]
-
SAR of C4, C6, and C7 Substitutions: A study of 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met inhibitors underscored the importance of the 6-methoxy group. The most promising compound from this series, which featured a 6-methoxy substituent, demonstrated exceptional c-Met kinase inhibition (IC₅₀ = 0.6 nM) and profound cytotoxicity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells.[11] This highlights a synergistic effect between the 6-methoxy group and a bulky, functionalized side chain at the 7-position.
-
SAR of C5 Substitutions: In the context of combretastatin A-4 (CA-4) analogues, which are potent tubulin polymerization inhibitors, incorporating a 6-methoxyquinoline scaffold has yielded promising results. Further modifications to the C-5 position of 3,4′,5′-trimethoxybenzoyl-6-methoxyquinoline derivatives with various aryl, cyano, and acetylenic groups led to compounds with significant antiproliferative activity against several human cancer cell lines.[12]
Antimicrobial Activity
The quinolone class of antibiotics, characterized by a 4-oxo-1,4-dihydropyridine ring, is famous for its antibacterial action. The tautomer of 6-methoxy-4-methylquinolin-2-ol, which can be represented as 6-methoxy-2-methylquinolin-4-ol, shares structural similarities and has been implicated in antimicrobial activity.[6]
-
Mechanism of Action: The primary mechanism for this activity is the inhibition of bacterial DNA gyrase.[6] This essential enzyme controls DNA topology and is required for replication, making it an excellent target for antibiotics.[1] The quinolone core binds to the enzyme-DNA complex, trapping it and leading to double-strand DNA breaks and bacterial cell death.
Data Presentation: Biological Activity of Key Analogues
The following tables summarize quantitative data from SAR studies, providing a clear comparison of the performance of various analogues.
Table 1: Anticancer Activity of 6,7-Disubstituted-4-phenoxyquinoline Derivatives as c-Met Inhibitors
| Compound ID | R1 (at C6) | R2 (at C7) | c-Met Kinase IC₅₀ (nM) | A549 Cells IC₅₀ (µM) | HepG2 Cells IC₅₀ (µM) | MCF-7 Cells IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|---|---|
| Foretinib (Control) | H | Methoxy | 1.4 | 0.015 | 0.89 | 0.012 | [11] |
| Compound 53 | Methoxy | (See Ref. for full structure) | 0.6 | 0.003 | 0.49 | 0.006 |[11] |
Note: Compound 53 from the study by Wang et al. (2018) demonstrates the superior potency achieved with the 6-methoxy substitution in combination with an optimized side chain at C7.
Table 2: Antiproliferative Activity of CA-4 Analogues with a Quinoline Scaffold
| Compound ID | C5-Substituent | KB Cells IC₅₀ (µM) | HT29 Cells IC₅₀ (µM) | MKN45 Cells IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 51 | Cyano | 0.005 | 0.006 | 0.005 | [12] |
| Compound 52 | Acetylenic | 0.008 | 0.010 | 0.007 |[12] |
Note: Compounds 51 and 52 from the review by Zhou et al. (2022) are derivatives of 3,4′,5′-trimethoxybenzoyl-6-methoxyquinoline, showcasing the high potency achievable with C5 modifications.
Experimental Protocols
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of these analogues.
Protocol 1: Synthesis of 6-Methoxy-4-methylquinolin-2-ol
This protocol is based on the Conrad-Limpach reaction, a classical method for synthesizing 4-hydroxyquinolines which then tautomerize to the more stable 2-one form.
Step 1: Condensation (Enamine Formation)
-
To a round-bottom flask, add equimolar amounts of p-anisidine and ethyl acetoacetate.
-
Add ethanol as a solvent and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-anisidine is consumed, indicating the formation of the ethyl 3-(4-methoxyanilino)but-2-enoate intermediate.
-
Remove the ethanol under reduced pressure.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A.[1][6]
-
Heat the mixture to approximately 250 °C to induce thermal cyclization.[1][6]
-
Maintain this temperature and monitor the reaction by TLC until the intermediate is fully consumed.
Step 3: Purification
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual Dowtherm A and impurities.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 6-methoxy-4-methylquinolin-2-ol.
Protocol 2: DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing relaxed plasmid DNA (e.g., pBR322), ATP, and necessary salts (e.g., MgCl₂, KCl) in a microcentrifuge tube.[6]
-
Compound Addition: Add the test analogue (dissolved in DMSO) to the reaction mixture at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).[6]
-
Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme.[6]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzyme to perform its supercoiling function.[6]
-
Reaction Quenching: Stop the reaction by adding a solution containing SDS and proteinase K, and incubate further to digest the enzyme.
-
Analysis: Add a loading dye to each sample and analyze the DNA topology by electrophoresis on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Interpretation: Inhibition is quantified by the decrease in the amount of supercoiled DNA and the corresponding increase in relaxed DNA compared to the negative control. IC₅₀ values can be calculated from dose-response curves.
Visualization of Key Concepts
Diagrams are provided to visually summarize the key structural relationships and experimental workflows.
Caption: General SAR of this compound Analogues.
Caption: Synthesis Workflow for 6-Methoxy-4-methylquinolin-2-ol.
Caption: Simplified DNA Gyrase Inhibition Pathway.
References
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- 6. benchchem.com [benchchem.com]
- 7. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- and -2,4-dimethylquinolines with variations of substituents in positions 5 and 8] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors | MDPI [mdpi.com]
- 12. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 6-Methoxy-4-methylquinoline derivatives
An In-Depth Guide to the Comparative Efficacy of 6-Methoxy-4-methylquinoline Derivatives
As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth comparison of the efficacy of various this compound derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic placement of a methoxy group at the 6-position and a methyl group at the 4-position significantly modulates the molecule's physicochemical properties, influencing its interaction with biological targets and overall efficacy.[3] This guide will explore the diverse biological activities of these derivatives, presenting comparative data, explaining the rationale behind experimental designs, and providing detailed protocols for key assays.
The Landscape of Biological Activity
Derivatives of the this compound core have been investigated for a wide spectrum of pharmacological activities, primarily focusing on infectious diseases and oncology. The efficacy of these compounds is highly dependent on the nature and position of additional substituents on the quinoline ring system.
Antimalarial Efficacy
The quinoline core is famously associated with antimalarial drugs like quinine and chloroquine. Research continues to leverage this scaffold to combat drug-resistant strains of Plasmodium falciparum.
Several 5-aryl-8-aminoquinoline derivatives featuring the 6-methoxy-4-methyl core have demonstrated significant potency against drug-resistant malaria. For instance, compounds with trifluoromethyl and methoxyphenyl substitutions at the 5-position have shown IC₅₀ values in the low nanomolar range.[4] In mouse models, these derivatives also exhibited lower toxicity compared to existing treatments, highlighting their therapeutic potential.[4] The introduction of a fluorine atom at the C6 position has been shown to improve antiplasmodial activity over the corresponding methoxylated analogues, suggesting that while the 6-methoxy group is beneficial, further optimization is possible.[5]
Table 1: Comparative Antimalarial Activity of this compound Derivatives
| Compound ID | R Group (at position 5) | Target Strain | IC₅₀ (nM) | Reference |
| 2 | 4-(trifluoromethyl)phenyl | Drug-Resistant P. falciparum | 5-8 | [4] |
| 3 | 3-methoxyphenyl | Drug-Resistant P. falciparum | 5-8 | [4] |
| 4 | m-tolyl | Drug-Resistant P. falciparum | 5-8 | [4] |
The rationale for focusing on substitutions at the 5 and 8 positions stems from historical structure-activity relationship (SAR) studies on aminoquinolines.[6] These positions are crucial for the molecule's ability to accumulate in the parasite's acidic food vacuole and interfere with heme detoxification, a primary mechanism of action for many quinoline antimalarials.
Anticancer Activity
The quinoline scaffold is a versatile pharmacophore for developing anticancer agents, with derivatives acting through various mechanisms, including topoisomerase inhibition and disruption of tubulin polymerization.[2][7]
Studies on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs have identified potent anticancer agents.[8] One derivative, 4d , demonstrated highly selective and potent inhibitory activity against MDA-MB-435 melanoma.[8] Further analysis suggested it acts as an antimitotic agent with a mechanism distinct from conventional drugs like paclitaxel or vinca alkaloids, marking it as a promising lead for further development.[8] Similarly, quinoline-based dihydrazone derivatives have shown significant antiproliferative activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[9] Importantly, these compounds displayed lower toxicity towards normal human cell lines, indicating a favorable therapeutic window.[9]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives
| Compound ID | BGC-823 (Gastric) | BEL-7402 (Hepatoma) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 3b | 10.21 | 12.33 | 7.016 | 14.21 | [9] |
| 3c | 8.32 | 9.01 | 7.05 | 11.03 | [9] |
| 5-FU (Control) | 15.34 | 18.21 | 16.89 | 20.11 | [9] |
The choice of cell lines in these studies covers a broad range of cancer types, providing a comprehensive initial screen of the compounds' activity spectrum. The inclusion of a standard chemotherapeutic agent like 5-Fluorouracil (5-FU) is critical for benchmarking the efficacy of the novel derivatives.[9]
Antimicrobial Efficacy
With the rise of antimicrobial resistance, there is an urgent need for new antibacterial and antifungal agents.[10] 6-Methoxyquinoline derivatives have shown promise in this area.
A study evaluating various 6-methoxyquinoline-3-carbonitrile derivatives found that several compounds exhibited moderate to high activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[11] Specifically, an ester derivative (7b ) and a thioether derivative (9c ) showed the highest activity against Gram-positive strains, while others were potent against Gram-negative bacteria.[11] Another study synthesized a complex of quinine (which contains a 6-methoxyquinoline core) with tetraphenylborate, which showed antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[12]
Table 3: Minimum Inhibitory Concentration (MIC) of 6-Methoxyquinoline Derivatives
| Compound ID | S. pneumoniae | B. subtilis | P. aeruginosa | E. coli | C. albicans | Reference |
| 7b | +++ | +++ | ++ | ++ | + | [11] |
| 7d | ++ | ++ | +++ | +++ | ++ | [11] |
| 9b | ++ | ++ | +++ | +++ | + | [11] |
| 9c | +++ | +++ | + | + | + | [11] |
| Quinine-TPB | +++ (S. aureus) | +++ | -- | -- | +++ | [12] |
| (Activity Scale: +++ High, ++ Moderate, + Low, -- Not Active) |
The mechanism of antimicrobial action for some quinoline derivatives is linked to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase.[3][7] This specific targeting of bacterial replication machinery is a well-established strategy for antibiotic development.
Mechanistic Insights and Experimental Workflows
Understanding the mechanism of action is crucial for rational drug design. For quinoline derivatives, several pathways have been proposed.
Proposed Mechanism of Action: DNA Gyrase Inhibition
A key mechanism for the antimicrobial activity of many quinolones is the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.[3] The quinoline scaffold can bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, ultimately causing cell death.
Caption: Proposed mechanism of DNA gyrase inhibition by quinoline derivatives.
General Experimental Workflow for Efficacy Screening
The process of evaluating a new series of chemical derivatives follows a logical and systematic progression from initial synthesis to in-depth biological characterization. This self-validating system ensures that resources are focused on the most promising candidates.
Caption: A generalized workflow for the discovery and evaluation of novel therapeutic derivatives.
Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, standardized protocols are essential. Below are detailed methodologies for key assays discussed in this guide.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism, as described in studies like Abulkhair et al. (2016).[11]
Objective: To determine the lowest concentration of a derivative that visibly inhibits microbial growth.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO)
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10-12 wells. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound, positive control, and negative control. This brings the final volume to 200 µL and halves the compound concentration.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 48 hours (for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cancer cell lines, as utilized in studies by Wang et al. (2022).[9]
Objective: To determine the concentration of a derivative that inhibits cell proliferation by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed exhibit potent efficacy against malaria, various cancers, and microbial pathogens. Structure-activity relationship studies consistently show that substitutions at the 2, 3, 5, and 8 positions of the quinoline ring are key to modulating biological activity. Future research should focus on optimizing these substitutions to enhance potency and selectivity while minimizing toxicity. Advanced in silico modeling can further guide the rational design of next-generation derivatives, accelerating the discovery of new drugs to address pressing global health challenges.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- and -2,4-dimethylquinolines with variations of substituents in positions 5 and 8] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
6-Methoxy-4-methylquinoline: A Comparative Review of its Predicted Bioactivity
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 6-methoxy-4-methylquinoline stands as a molecule of significant interest due to its structural similarity to compounds with established biological activities. This guide provides a comprehensive literature review and comparative analysis of the predicted bioactivity of this compound, drawing upon experimental data from structurally related 6-methoxyquinoline derivatives. While direct experimental evidence for the title compound is limited, this analysis aims to provide a predictive framework for its potential anticancer, antimicrobial, and anti-inflammatory properties, thereby guiding future research and development efforts.
The 6-Methoxyquinoline Scaffold: A Foundation for Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 6-position can significantly influence the molecule's electronic properties and lipophilicity, often enhancing its interaction with biological targets.[2] The additional methyl group at the 4-position in this compound further modifies its steric and electronic profile, potentially fine-tuning its biological activity. Quinoline derivatives are known to exert their effects through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerase and protein kinases, and disruption of cellular signaling pathways.[3][4]
Anticancer Potential: A Look at Related Compounds
Comparative Cytotoxicity of 6-Methoxyquinoline Derivatives
The following table summarizes the in vitro anticancer activity of various 6-methoxyquinoline derivatives against different human cancer cell lines. This data serves as a valuable benchmark for predicting the potential efficacy of this compound.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |
| Copper(II)-6-methoxyquinoline complex (Cu6MQ) | A549 (Lung Carcinoma) | MTT Assay | 57.9 µM | [5] |
| Zinc(II)-6-methoxyquinoline complex (Zn6MQ) | A549 (Lung Carcinoma) | MTT Assay | >200 µM | [5] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Lung Cancer) | In vivo xenograft | 61.9% tumor growth inhibition at 1.0 mg/kg | [6] |
| Structurally related quinolinone derivatives | Various | MTT Assay | - | [7] |
Analysis: The data indicates that metal complexes of 6-methoxyquinoline can exhibit significant cytotoxicity against lung cancer cells, with the copper complex showing notable potency.[5] Furthermore, more complex derivatives incorporating the 6-methoxyquinoline scaffold have demonstrated potent in vivo antitumor effects.[6] This suggests that this compound itself could serve as a valuable starting point for the development of novel anticancer agents.
Proposed Mechanisms of Anticancer Activity
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[8]
Caption: Fig. 1: Proposed anticancer mechanism of 6-methoxyquinoline derivatives.
Studies on 6-methoxyquinoline complexes have shown that they can induce oxidative stress, leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is the basis of this assay. The amount of formazan produced is proportional to the number of viable cells.
Antimicrobial Activity: A Broad Spectrum of Potential
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1] Derivatives of 6-methoxyquinoline have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-methoxyquinoline derivatives against different microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinine-tetraphenylborate complex | Staphylococcus aureus ATCC 25923 | 8 | [9] |
| Quinine-tetraphenylborate complex | Bacillus subtilis ATCC 10400 | 16 | [9] |
| Quinine-tetraphenylborate complex | Candida albicans ATCC 90028 | 16 | [9] |
| 8-methoxy-4-methyl-quinoline derivative | Staphylococcus aureus ATCC 25923 | 3.125 | [10] |
| 8-methoxy-4-methyl-quinoline derivative | Escherichia coli ATCC 25922 | 6.25 | [10] |
| 8-methoxy-4-methyl-quinoline derivative | Bacillus subtilis ATCC 6633 | 6.25 | [10] |
| Various 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive & Gram-negative bacteria, Fungi | Moderate activity | [11] |
Analysis: The data reveals that 6-methoxyquinoline derivatives possess a broad spectrum of antimicrobial activity. Notably, a derivative of 8-methoxy-4-methyl-quinoline exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also be a promising antimicrobial agent.[10] The activity of the quinine complex further supports the potential of the 6-methoxyquinoline scaffold in antifungal applications.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
Caption: Fig. 2: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Trustworthiness: This method is a standardized and widely accepted protocol for determining antimicrobial susceptibility, ensuring reliable and reproducible results.
Anti-Inflammatory Activity: An Area for Future Exploration
While the anticancer and antimicrobial properties of quinoline derivatives are well-documented, their anti-inflammatory potential is a growing area of research.[12] Some quinoline derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity.[13]
A common in vitro method to screen for anti-inflammatory activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. The ability of a compound to inhibit this process is indicative of its anti-inflammatory potential.
Conclusion and Future Directions
This comparative review, based on the existing literature for structurally related compounds, strongly suggests that this compound is a promising candidate for further investigation as a bioactive agent. The 6-methoxyquinoline scaffold has consistently demonstrated significant potential in the realms of anticancer and antimicrobial research.
The provided experimental data for related derivatives serves as a predictive guide, highlighting the need for direct experimental validation of this compound's efficacy. Future research should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound.
-
In Vitro Bioactivity Screening: Comprehensive in vitro screening of its anticancer, antimicrobial, and anti-inflammatory activities using the detailed protocols outlined in this guide.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to establish clear SAR and optimize bioactivity.
By systematically exploring the biological potential of this compound, the scientific community can unlock new avenues for the development of novel and effective therapeutic agents.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmphs.com [ijmphs.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 6-Methoxy-4-methylquinoline Against Known ERK Inhibitors: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] The Extracellular signal-Regulated Kinase (ERK), a key component of this cascade, has emerged as a critical therapeutic target, particularly in oncology, due to its frequent dysregulation in various cancers.[2][3] The development of selective ERK inhibitors, therefore, represents a promising avenue for targeted cancer therapy.
This guide introduces 6-Methoxy-4-methylquinoline , a quinoline derivative with a scaffold known for diverse biological activities, as a hypothetical novel inhibitor of ERK1/2.[4][5] While the quinoline core is a recognized pharmacophore, the specific inhibitory potential of this compound against ERK has not been extensively characterized.[6] This document provides a comprehensive framework for benchmarking this compound against established, potent ERK1/2 inhibitors, Ulixertinib (BVD-523) and Temuterkib (LY3214996) .[7][8] Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based comparison, underpinned by detailed experimental protocols, to guide further investigation into this promising compound.
The ERK/MAPK Signaling Pathway: A Critical Target
The ERK/MAPK pathway is a three-tiered kinase cascade initiated by cell surface receptors, leading to the sequential activation of RAS, RAF, MEK, and finally ERK.[9][10] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately driving gene expression programs that promote cell proliferation and survival.[10] Inhibiting ERK directly is a strategic approach to halt this signaling cascade, offering a potential therapeutic intervention in cancers characterized by MAPK pathway hyperactivation.[3]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Comparative Analysis of Spectroscopic Data with Published Literature
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and pharmaceutical development, the ability to rigorously compare newly acquired spectroscopic data with established literature is a cornerstone of validation, innovation, and quality control. This guide provides an in-depth technical framework for conducting such comparative analyses with scientific integrity. As a senior application scientist, my aim is to move beyond a simple checklist of steps and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Foundation: Why and When We Compare Spectroscopic Data
Spectroscopic techniques are the bedrock of molecular and material characterization, providing a unique "fingerprint" of a substance based on its interaction with electromagnetic radiation.[1] Comparing your experimental spectra to those in published literature serves several critical purposes:
-
Structural Verification: Confirming the identity of a synthesized compound or isolated natural product.
-
Purity Assessment: Identifying the presence of impurities or contaminants by comparing the experimental spectrum to that of a pure reference standard.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing processes, particularly in the pharmaceutical industry.[2][3]
-
Method Validation: Demonstrating the accuracy and reliability of a new analytical method.
-
Understanding Material Properties: Investigating changes in a material's structure or composition under different conditions by comparing it to a known standard.
Pre-Analysis Gauntlet: Ensuring Data Integrity
Before a meaningful comparison can be made, your experimental data must undergo a rigorous pre-processing workflow. The goal is to minimize instrumental and experimental artifacts, ensuring that the comparison is based on the true chemical information of your sample.
The Critical First Step: Baseline Correction
The baseline of a spectrum can be distorted by a variety of factors, including instrumental noise, sample handling, and environmental conditions.[4] Effective baseline correction is crucial for accurate peak identification and intensity measurements.[5]
Experimental Protocol: Baseline Correction
-
Visual Inspection: Always begin by visually inspecting the raw spectrum to identify any obvious baseline distortions, such as a sloping or curved baseline.
-
Method Selection: Choose a baseline correction method appropriate for your data. Common methods include:
-
Polynomial Fitting: Suitable for simple, smooth baseline distortions.[4]
-
Asymmetric Least Squares (ALS): An iterative method effective for complex baselines with overlapping peaks.
-
Wavelet Transform: A powerful technique for separating the baseline from the signal, particularly in noisy spectra.
-
-
Parameter Optimization: Carefully adjust the parameters of your chosen method to avoid over- or under-correction. Over-correction can distort or even remove small, real peaks.
-
Verification: After correction, visually inspect the spectrum to ensure the baseline is flat and that no new artifacts have been introduced.
Leveling the Playing Field: Normalization
Normalization is essential when comparing spectra that may have been acquired under slightly different conditions, leading to variations in overall signal intensity.[6] The goal is to scale the spectra to a common reference point, allowing for a more direct comparison of peak shapes and relative intensities.
Experimental Protocol: Spectral Normalization
-
Method Selection: The choice of normalization method depends on the nature of your data and the information you wish to preserve. Common techniques include:
-
Min-Max Scaling: Rescales the data to a specific range (e.g., 0 to 1).
-
Vector Normalization: Scales the spectrum so that the sum of the squares of the intensities is equal to one. This is useful for comparing spectra with different overall intensities but similar shapes.
-
Internal Standard Normalization: If an internal standard with a known, constant concentration is present in all samples, its peak intensity can be used to normalize the spectra.
-
-
Application and Verification: Apply the chosen normalization method consistently to all spectra being compared. Visually inspect the normalized spectra to ensure that the scaling has been applied correctly and that relative peak intensities are preserved.
The Comparative Analysis Workflow
With your data properly pre-processed, you can now proceed with the comparative analysis. This workflow combines qualitative visual inspection with quantitative mathematical assessment.
Diagram: Comparative Spectroscopic Analysis Workflow
References
Safety Operating Guide
Navigating the Safe Handling of 6-Methoxy-4-methylquinoline: A Guide to Personal Protective Equipment and Operational Best Practices
Welcome to your essential guide for the safe handling of 6-Methoxy-4-methylquinoline. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a deep, causal understanding of the necessary personal protective equipment (PPE), handling protocols, and disposal methods. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Profile: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, by examining data from structurally similar quinoline derivatives, we can establish a reliable hazard profile. Quinolines as a class, including 6-Methoxyquinoline, are known to present several key hazards.
Based on available safety data for related compounds, this compound should be regarded as:
-
Harmful if swallowed, inhaled, or in contact with skin .[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Therefore, our protective strategy must establish robust barriers against these pathways.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step; it is a scientifically-backed decision to mitigate identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[1][5] | Protects against splashes and airborne particles. Standard safety glasses do not offer sufficient protection from chemical splashes.[6] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness).[7] | Provides a barrier against skin contact.[1] Nitrile is recommended for its broad resistance to various chemicals, though prolonged or immersive contact should be avoided.[8][9] Always inspect gloves before use and practice proper removal techniques. |
| Skin & Body Protection | Chemical-resistant laboratory coat. | Protects personal clothing and underlying skin from contamination during transfers and potential spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if handling powder outside of a ventilated enclosure.[6] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[1][3] Surgical masks offer little to no protection from chemical dusts or vapors.[4][6] |
Causality in Glove Selection: The choice of nitrile gloves is based on their general effectiveness against a wide range of chemicals.[9] However, no glove material offers indefinite protection.[10] Permeation, the process where a chemical passes through a glove on a molecular level, can occur without visible signs of degradation.[10] Therefore, it is critical to change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving.
Operational Plan: From Bench to Disposal
A safe laboratory environment is built on a foundation of robust engineering controls and meticulous handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood.[11] This is the primary method for minimizing inhalation exposure by capturing airborne particles and vapors at the source.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11]
Safe Handling Protocol
-
Preparation: Before handling, designate a specific work area. Ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.[7] Use non-sparking tools to prevent ignition sources.[12]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After completion of work, decontaminate all equipment and the work surface. Wash hands thoroughly with soap and water, even after wearing gloves.[1][5] Remove contaminated PPE before exiting the laboratory.[13]
Storage
Store this compound in a tightly sealed, clearly labeled container.[14] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
Emergency Procedures: A Plan for the Unexpected
Spill Response
-
Evacuate and Alert: Alert colleagues and evacuate the immediate area.[7]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid generating dust.[15]
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.[7][15]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Disposal Plan: Responsible End-of-Life Management
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation: Collect all waste in a dedicated, properly sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The label must include the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.[7]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company, adhering to all local, state, and federal regulations.[14][16] Do not discharge to sewer systems.[12]
Visualizing the Workflow
To ensure a clear and repeatable safety process, the following workflow diagram outlines the critical steps from preparation to final disposal.
Caption: A workflow for the safe handling of this compound.
By integrating these safety protocols and understanding the rationale behind them, you can ensure a secure research environment for yourself and your colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemos.de [chemos.de]
- 14. tcichemicals.com [tcichemicals.com]
- 15. technopharmchem.com [technopharmchem.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
